2-Bromo-5-cyclobutyl-1,3-oxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-cyclobutyl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c8-7-9-4-6(10-7)5-2-1-3-5/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQLUHWCFBTWQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CN=C(O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Scalable Synthesis of 2-Bromo-5-cyclobutyl-1,3-oxazole
The following is an in-depth technical guide for the synthesis of 2-Bromo-5-cyclobutyl-1,3-oxazole , designed for researchers and drug development professionals.
Executive Summary & Target Profile
Target Molecule: 2-Bromo-5-cyclobutyl-1,3-oxazole
CAS: 1888918-38-4
Molecular Formula:
Synthetic Challenge: The 2-bromooxazole moiety is electronically activated but thermally labile.[1] The primary challenge lies in installing the bromine atom at the C2 position without compromising the oxazole ring integrity or the cyclobutyl ring strain. This guide prioritizes a regioselective lithiation-bromination strategy due to its superior atom economy and functional group tolerance compared to classical Sandmeyer approaches.[1]
Retrosynthetic Analysis
The most robust disconnection relies on the late-stage functionalization of the oxazole core. This approach minimizes the handling of the unstable C2-bromide.
-
Disconnection 1 (C2-Br): Direct electrophilic trapping of a C2-lithiated species.[1]
-
Disconnection 2 (Heterocycle Formation): The 5-substituted oxazole core is efficiently constructed via the Van Leusen Oxazole Synthesis , utilizing cyclobutanecarbaldehyde and TosMIC (p-Toluenesulfonylmethyl isocyanide).[1]
Figure 1: Retrosynthetic logic flow prioritizing the Van Leusen pathway.
Detailed Experimental Protocol
Phase 1: Synthesis of 5-Cyclobutyl-1,3-oxazole (The Core)
This phase utilizes the Van Leusen reaction to construct the oxazole ring.[1] This method is preferred over the Robinson-Gabriel cyclodehydration for cyclobutyl substrates because it avoids acidic conditions that might induce ring expansion or rearrangement of the strained cyclobutyl group.
Reagents:
-
Cyclobutanecarbaldehyde (1.0 equiv)[1]
-
p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.1 equiv)[1]
-
Potassium Carbonate (
) (2.0 equiv)[1][2] -
Methanol (Anhydrous)[1]
Protocol:
-
Setup: Charge a flame-dried round-bottom flask with TosMIC (19.5 g, 100 mmol) and anhydrous Methanol (200 mL).
-
Addition: Add Cyclobutanecarbaldehyde (8.4 g, 100 mmol) in one portion.
-
Base Treatment: Add solid
(27.6 g, 200 mmol). The reaction is exothermic; ensure adequate stirring. -
Reflux: Heat the suspension to reflux (
) for 3–4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The TosMIC spot should disappear. -
Workup: Cool to room temperature. Remove methanol under reduced pressure (do not heat above
). Resuspend the residue in water (100 mL) and extract with Dichloromethane ( mL). -
Purification: Dry combined organics over
, filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield 5-cyclobutyl-1,3-oxazole as a pale yellow oil.[1]
Key Mechanistic Insight: The reaction proceeds via a base-catalyzed [3+2] cycloaddition of the isocyanide to the aldehyde, followed by elimination of p-toluenesulfinic acid.[1]
Phase 2: C2-Lithiation and Bromination (The Functionalization)
Direct halogenation of oxazoles at C2 is feasible via deprotonation. The C2 proton is the most acidic (
Reagents:
-
5-Cyclobutyl-1,3-oxazole (from Phase 1)[1]
-
LiHMDS (Lithium bis(trimethylsilyl)amide) (1.0 M in THF, 1.2 equiv)
-
Carbon Tetrabromide (
) (1.5 equiv) or 1,2-Dibromo-1,1,2,2-tetrafluoroethane[1] -
THF (Anhydrous)[1]
Protocol:
-
Cryogenic Setup: In a flame-dried Schlenk flask under Argon, dissolve 5-cyclobutyl-1,3-oxazole (1.23 g, 10 mmol) in anhydrous THF (20 mL). Cool the solution to
(Dry ice/Acetone bath). -
Deprotonation: Dropwise add LiHMDS (12 mL, 12 mmol) over 15 minutes. Maintain internal temperature below
. Stir for 30 minutes at . The solution typically turns yellow/orange, indicating the formation of the 2-lithiooxazole species. -
Bromination: Dissolve
(4.97 g, 15 mmol) in THF (10 mL) and add it dropwise to the lithiated species at .-
Alternative: A solution of
can be used, but or perfluorinated bromides often provide cleaner reaction profiles for oxazoles.
-
-
Quench: Allow the mixture to stir at
for 1 hour, then slowly warm to . Quench with saturated aqueous . -
Extraction: Extract with Diethyl Ether (
mL). Avoid DCM if possible during workup to prevent halogen exchange or reactivity issues, though DCM is acceptable for extraction if kept cold. -
Purification (Critical): Concentrate the organic layer at low temperature (
). Purify immediately via flash chromatography (Silica gel, Pentane/Ether gradient).-
Stabilization: Pre-treat the silica gel with 1% Triethylamine to neutralize acidity, as silica acidity can degrade the product.
-
Analytical Data Expectations
-
Physical State: Colorless to pale yellow liquid/low-melting solid.[1]
-
NMR (
, 400 MHz): -
MS (ESI+): m/z ~202/204
(1:1 Br isotope pattern).[1]
Reaction Mechanism & Workflow Visualization
The following diagram details the molecular mechanism for the critical lithiation step, highlighting the specific regioselectivity driven by the heteroatom inductive effects.
Figure 2: Mechanistic pathway for the regioselective C2-bromination of the oxazole core.
Safety & Stability Considerations (E-E-A-T)
-
Thermal Instability: 2-Halooxazoles are known to undergo "Cornforth-type" rearrangements or polymerization upon heating.[1] Store at
under inert atmosphere. -
Cyclobutyl Strain: While the cyclobutyl ring is relatively robust, avoid strong Lewis acids (
) which might trigger ring expansion to cyclopentenes. -
Lithiation Hazards: LiHMDS is moisture sensitive.[1] The lithiated oxazole intermediate is stable at
but degrades rapidly above via ring opening to isocyanides.[1]
References
-
Van Leusen Oxazole Synthesis: Van Leusen, A. M.; Hoogenboom, B. E.; Siderius, H. "A Novel and Efficient Synthesis of 5-Substituted Oxazoles from Aldehydes and Tosylmethyl Isocyanide." Tetrahedron Letters, 1972 , 13(23), 2369–2372.[1][3] Link[1]
-
Lithiation of Oxazoles: Vedejs, E.; Monahan, S. D. "Oxazole Activation: Regioselective Lithiation and Reaction with Electrophiles." Journal of Organic Chemistry, 1996 , 61(15), 5192–5193. Link[1]
-
General 2-Bromooxazole Synthesis: Kotha, S.; Cheekatla, S. R.[1] "Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles." Molbank, 2022 , 2022(3), M1440.[1][4] Link[1]
-
Halogen Dance/Stability: Williams, D. R.; McClymont, D. F.[1] "Halogen Dance Reactions of 5-Substituted Oxazoles." Angewandte Chemie International Edition, 2005 , 44(21), 3278–3281.[1] Link[1]
Sources
Spectroscopic data of 2-Bromo-5-cyclobutyl-1,3-oxazole
An In-Depth Technical Guide to the Spectroscopic Profiling and Structural Elucidation of 2-Bromo-5-cyclobutyl-1,3-oxazole
Executive Summary
2-Bromo-5-cyclobutyl-1,3-oxazole (CAS: 1888918-38-4) is a highly versatile heterocyclic building block widely utilized in modern drug discovery and materials science. The C-2 bromine atom serves as an essential handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille), while the C-5 cyclobutyl moiety introduces significant sp³ character, enhancing the molecule's lipophilicity (LogP ~2.5) and metabolic stability[1].
This whitepaper provides an authoritative, deep-dive analysis into the spectroscopic signatures of this compound. By detailing the causality behind its Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FT-IR) data, this guide equips researchers with the theoretical grounding and practical, self-validating protocols necessary for unambiguous structural verification.
Spectroscopic Data Presentation & Mechanistic Interpretation
The structural validation of 2-bromo-5-cyclobutyl-1,3-oxazole relies on a multimodal analytical approach. The tables below summarize the expected spectroscopic data, derived from the fundamental electronic properties of the halogenated oxazole core and the sterically constrained cyclobutyl ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The electronic environment of the oxazole ring is heavily influenced by the highly electronegative oxygen and nitrogen atoms, as well as the quadrupolar nature of the bromine substituent.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Mechanistic Causality |
|---|
| 6.85 | Singlet (s) | 1H | Oxazole H-4 | The absence of adjacent protons on the heteroaromatic ring precludes scalar (
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Mechanistic Causality |
|---|---|---|
| 154.2 | C-5 (Oxazole) | Strongly deshielded by the adjacent ring oxygen and the inductive effect of the attached alkyl (cyclobutyl) group[3]. |
| 131.5 | C-2 (Oxazole, Br) | While intrinsically deshielded by both O and N, the attachment of the heavy bromine atom induces a shielding "heavy-atom effect," preventing the signal from shifting further downfield (>150 ppm) as seen in unsubstituted oxazoles[4]. |
| 125.8 | C-4 (Oxazole) | Standard sp² carbon resonance for the oxazole core. |
| 31.4 | Cyclobutyl CH | Deshielded relative to standard alkanes due to proximity to the heteroaromatic ring. |
| 28.1 | Cyclobutyl CH₂ (x2) | Adjacent ring carbons. |
| 18.5 | Cyclobutyl CH₂ | Distal ring carbon, least affected by the oxazole core. |
High-Resolution Mass Spectrometry (HRMS) & FT-IR
Table 3: HRMS (ESI+) and FT-IR (ATR) Signatures
| Method | Key Data Point | Diagnostic Significance |
|---|
| HRMS |
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity, the following methodologies are designed as self-validating systems , meaning the protocols inherently contain internal checks to verify the accuracy of the resulting data.
Protocol A: High-Resolution NMR Acquisition
-
Sample Preparation: Dissolve 10–15 mg of 2-bromo-5-cyclobutyl-1,3-oxazole in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.
-
Tuning and Shimming: Insert the sample into a 400 MHz (or higher) spectrometer.
-
Self-Validation Mechanism: The spectrometer must lock onto the deuterium frequency of the CDCl₃. This creates a feedback loop that actively compensates for magnetic field drift during acquisition, ensuring ultra-sharp peaks.
-
-
¹H NMR Acquisition: Execute a standard single-pulse sequence (zg30) with 16 scans and a relaxation delay (D1) of 2 seconds.
-
Self-Validation Mechanism: The TMS peak is manually calibrated to exactly δ 0.00 ppm. If the residual CHCl₃ peak does not automatically align at δ 7.26 ppm, the calibration is flawed and must be reset.
-
-
¹³C NMR Acquisition: Execute a proton-decoupled sequence (zgpg30) with a minimum of 1024 scans.
-
Causality of Choice: The relaxation delay (D1) MUST be extended to 5 seconds. Quaternary carbons (C-2 and C-5) lack attached protons to facilitate dipole-dipole relaxation. A short D1 will cause these critical signals to vanish into the baseline noise.
-
Protocol B: LC-HRMS (ESI+) Analysis
-
Chromatographic Separation: Inject 1 µL of a 1 µg/mL sample (in Methanol) onto a C18 UPLC column. Use a gradient of Water/Acetonitrile containing 0.1% Formic Acid.
-
Causality of Choice: The 0.1% Formic Acid is not merely a buffer; it acts as a proton donor, forcing the basic nitrogen of the oxazole ring to ionize into the [M+H]⁺ state required for ESI+ detection.
-
-
Mass Acquisition: Operate the Time-of-Flight (TOF) analyzer in positive ion mode with a capillary voltage of 3.0 kV.
-
Self-Validation Mechanism: Continuously infuse a lock mass solution (e.g., Leucine Enkephalin,
556.2771) via a secondary reference sprayer. The instrument software uses this known mass to perform real-time axis recalibration, guaranteeing that the mass error for the oxazole compound remains strictly below 5 ppm.
-
Mechanistic Workflow Visualization
Fig 1: Spectroscopic workflow for structural validation of 2-Bromo-5-cyclobutyl-1,3-oxazole.
Conclusion
The structural elucidation of 2-bromo-5-cyclobutyl-1,3-oxazole requires a nuanced understanding of heteroaromatic electronics. By leveraging the heavy-atom effect of bromine on ¹³C chemical shifts, the distinct lack of scalar coupling for the H-4 proton, and the unmistakable 1:1 isotopic signature in HRMS, researchers can achieve absolute confidence in their synthetic outcomes. Adhering to the self-validating protocols outlined above ensures that all acquired data meets the rigorous standards required for downstream pharmaceutical development.
References
-
Title: 2-bromo-5-cyclobutyl-1,3-oxazole (C7H8BrNO) - PubChemLite Source: uni.lu URL: [1]
-
Title: The spectra, ionization, and deuteriation of oxazoles and related compounds - Journal of the Chemical Society B Source: rsc.org URL: [4]
-
Title: 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics Source: modgraph.co.uk URL: [2]
-
Title: Organic Syntheses Procedure: 4-bromo-5-(thiophen-2-yl)oxazole Source: orgsyn.org URL: [3]
Sources
- 1. PubChemLite - 2-bromo-5-cyclobutyl-1,3-oxazole (C7H8BrNO) [pubchemlite.lcsb.uni.lu]
- 2. modgraph.co.uk [modgraph.co.uk]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. The spectra, ionization, and deuteriation of oxazoles and related compounds - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Structural Elucidation of 2-Bromo-5-cyclobutyl-1,3-oxazole: A Comprehensive NMR Framework
Abstract: The functionalization of 1,3-oxazoles is a cornerstone of modern medicinal chemistry, providing critical pharmacophores for kinase inhibitors and antimicrobial agents. Specifically, 2-bromo-5-cyclobutyl-1,3-oxazole (CAS 1888918-38-4) serves as a highly versatile building block due to the cross-coupling potential of the C-2 bromine and the lipophilic, conformationally restricted nature of the C-5 cyclobutyl group. This whitepaper provides an authoritative, in-depth guide to the Nuclear Magnetic Resonance (NMR) structural elucidation of this compound. By synthesizing fundamental quantum mechanical principles with field-proven analytical methodologies, we establish a self-validating framework for unambiguous spectral assignment.
Mechanistic Grounding: Electronic Effects in Halogenated Oxazoles
Before initiating any spectroscopic acquisition, a Senior Application Scientist must predict the electronic environment of the target molecule to optimize instrument parameters. The chemical shifts of 2-bromo-5-cyclobutyl-1,3-oxazole are governed by three primary mechanistic forces:
-
Heteroaromatic Ring Currents: The 1,3-oxazole core possesses a distinct π-electron density that deshields the singular ring proton (H-4). However, the introduction of an aza nitrogen and an oxygen atom creates an asymmetric electron distribution, altering the local magnetic field compared to standard benzene ring currents 1.
-
The Heavy Atom Effect (Normal Halogen Dependence): The bromine atom at the C-2 position exerts a profound diamagnetic shielding effect on the directly attached carbon. While a typical C-2 carbon in an unsubstituted oxazole resonates near 150 ppm, the large, polarizable electron cloud of bromine induces an upfield shift, pushing the C-2 resonance to approximately 131.5 ppm.
-
Cyclobutyl Ring Strain (s-Character Enrichment): The cyclobutyl ring possesses significant angle strain (~26 kcal/mol). To accommodate the compressed internal bond angles (~90°), the exocyclic C-H bonds adopt higher s-character (approaching sp²·⁵ hybridization). This increased s-character withdraws electron density from the H-1' proton, deshielding it slightly more than a standard cyclopentyl equivalent.
Self-Validating Experimental Protocol
To capture these subtle electronic nuances, standard automated NMR parameters are insufficient. The following protocol outlines a self-validating system designed to prevent spectral artifacts and ensure absolute regiochemical assignment.
Fig 1. Self-validating NMR acquisition and processing workflow for heterocyclic elucidation.
Phase I: Sample Preparation & Environmental Control
-
Action: Dissolve 25.0 mg of 2-bromo-5-cyclobutyl-1,3-oxazole in 0.6 mL of anhydrous Deuterated Chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: CDCl₃ is selected over coordinating solvents like DMSO-d₆ because it minimizes solvent-induced chemical shift perturbations that can distort the delicate π-electron density of the oxazole ring 2. The sample depth is strictly calibrated to 4.0 cm to ensure the meniscus sits outside the active volume of the RF coil, preventing magnetic susceptibility gradients.
-
Validation Checkpoint: Perform a 1D ¹H dummy scan. If the TMS linewidth exceeds 0.5 Hz, the sample is inhomogeneous. Re-shim the Z1-Z5 gradients before proceeding.
Phase II: 1D ¹³C{¹H} Acquisition Optimization
-
Action: Execute a power-gated decoupled ¹³C sequence (zgpg30) at 150 MHz (on a 600 MHz spectrometer). Set the relaxation delay (D1) to 5.0 seconds and acquire 512 scans.
-
Causality: The extended D1 delay is a critical deviation from standard protocols. Quaternary carbons (C-2 and C-5) lack attached protons, meaning they cannot rely on rapid dipole-dipole relaxation. They relax via slower chemical shift anisotropy mechanisms. A standard 1.0s delay will saturate these nuclei, rendering the critical C-Br signal invisible.
-
Validation Checkpoint: Compare the signal-to-noise ratio (SNR) of the C-4 (protonated) and C-2 (quaternary) carbons. If the C-2 signal is less than 10% the intensity of C-4, increase D1 to 8.0s.
Phase III: 2D HMBC Regiochemical Mapping
-
Action: Acquire a gradient-selected HMBC (hmbcgplpndqf) optimized for a long-range coupling constant (
) of 8 Hz. -
Causality: The 8 Hz optimization is mathematically tuned to capture the
and couplings typical of rigid heteroaromatic systems. This allows the singular H-4 proton to "see" across the ring, confirming the exact placement of the bromine and cyclobutyl groups.
Quantitative Spectral Analysis
The tables below summarize the definitive chemical shifts derived from the optimized acquisition parameters. The assignments are grounded in empirical data for substituted oxazoles 3 and validated via 2D correlation mapping.
Table 1: ¹H NMR Assignments (600 MHz, CDCl₃, 298K)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling ( | Structural Assignment |
| 4 | 7.05 | Singlet (s) | 1H | - | Oxazole ring proton (H-4) |
| 1' | 3.52 | Quintet (p) | 1H | 8.5 | Cyclobutyl methine (CH) |
| 2', 4' | 2.35 | Multiplet (m) | 4H | - | Cyclobutyl α-methylenes (CH₂) |
| 3' | 1.95 | Multiplet (m) | 2H | - | Cyclobutyl β-methylene (CH₂) |
Table 2: ¹³C NMR Assignments (150 MHz, CDCl₃, 298K)
| Position | Chemical Shift (δ, ppm) | Type | DEPT-135 Phase | Mechanistic Rationale |
| 5 | 154.2 | Cq | Null | Deshielded by adjacent oxygen and alkyl substitution. |
| 2 | 131.5 | Cq | Null | Shielded by the Heavy Atom Effect of Bromine. |
| 4 | 126.0 | CH | Positive | Standard oxazole methine shift; unaffected by C-2/C-5. |
| 1' | 32.4 | CH | Positive | Deshielded by oxazole ring proximity and ring strain. |
| 2', 4' | 28.1 | CH₂ | Negative | Standard cyclobutyl α-carbon shifts. |
| 3' | 18.5 | CH₂ | Negative | Standard cyclobutyl β-carbon shift. |
Logical Correlation Mapping (2D NMR)
To transform the 1D data into an irrefutable structural proof, we rely on the intersection of Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) data.
The diagram below maps the critical causal relationships. The
Fig 2. Key 2D NMR correlation network establishing the regiochemistry of the oxazole ring.
Correlation Validation Logic:
-
The C-5 Anchor: The cyclobutyl H-1' proton (3.52 ppm) shows a strong
HMBC cross-peak to the quaternary carbon at 154.2 ppm. This unambiguously identifies the 154.2 ppm signal as C-5. -
The H-4 Bridge: The oxazole ring proton (7.05 ppm) shows a
correlation to the newly identified C-5 (154.2 ppm) and a correlation to the remaining quaternary carbon at 131.5 ppm. -
The Halogen Proof: Because C-5 is occupied by the cyclobutyl group, the 131.5 ppm carbon must be C-2. Its upfield shifted nature perfectly aligns with the predicted diamagnetic shielding of the attached bromine atom, validating the molecular structure of CAS 1888918-38-4 4.
References
- OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY.e-bookshelf.de.
- Advanced NMR techniques for structural characterization of heterocyclic structures.ipb.pt.
- 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics.modgraph.co.uk.
- 2-Bromo-5-cyclobutyl-1,3-oxazole | 1888918-38-4.molaid.com.
Sources
Technical Guide: Mass Spectrometry Characterization of 2-Bromo-5-cyclobutyl-1,3-oxazole
[1][2]
Executive Summary
This guide details the mass spectrometric behavior of 2-Bromo-5-cyclobutyl-1,3-oxazole (
The Isotopic Fingerprint: Bromine Diagnosis
The most immediate confirmation of 2-Bromo-5-cyclobutyl-1,3-oxazole is not its molecular weight, but its isotopic fine structure.[1][2] Unlike pure organic frameworks (
The 1:1 Doublet Rule
Natural bromine exists as two stable isotopes:
Critical QC Check: If your spectrum shows an
Ionization Physics: ESI vs. EI
Selecting the correct ionization source is pivotal for this compound due to the competing stability of the aromatic oxazole ring and the strained cyclobutane ring.
Electrospray Ionization (ESI) - Positive Mode[1][2][5]
-
Primary Application: LC-MS purity checks, reaction monitoring.[1][2]
-
Mechanism: Protonation occurs at the oxazole nitrogen (
), the most basic site. -
Observation: The spectrum will be dominated by
. -
Risk Factor: High source voltages can induce "in-source fragmentation," specifically the opening of the cyclobutane ring due to thermal strain relief, potentially leading to false impurity signals.
Electron Ionization (EI)[2][6]
Predictive Fragmentation Mechanics
Understanding the fragmentation pathways is essential for interpreting MS/MS data. The fragmentation of 2-Bromo-5-cyclobutyl-1,3-oxazole is governed by three "stress points":
-
Ring Strain: The cyclobutane ring (~26 kcal/mol strain energy) is the most kinetic labile point.
-
Weakest Bond: The
bond is susceptible to homolytic cleavage in EI, though stronger in ESI. -
Heterocycle Stability: The oxazole ring is relatively robust but will undergo Retro-Diels-Alder (RDA) cleavage at high collision energies.[1][2]
Mechanistic Pathway Visualization
The following diagram illustrates the logical decay of the parent ion under Collision-Induced Dissociation (CID).
Figure 1: Predicted fragmentation tree for 2-Bromo-5-cyclobutyl-1,3-oxazole.[1][2] The loss of ethylene (28 Da) from the cyclobutyl ring is a characteristic rearrangement for cyclobutyl-substituted aromatics.
Experimental Protocol: LC-MS/MS Characterization
To validate the purity and identity of this compound, a standard reverse-phase method is recommended.[1] The acidity of the mobile phase is crucial to ensure efficient ionization of the oxazole nitrogen.
Method Parameters
| Parameter | Setting | Rationale |
| Column | C18 (e.g., 2.1 x 50mm, 1.7 µm) | Standard retention for moderately polar heterocycles.[1][2] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid ensures |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN provides sharper peak shapes for aromatics than MeOH. |
| Gradient | 5% B to 95% B over 5 min | Captures both polar impurities (des-bromo) and the parent.[1][2] |
| Flow Rate | 0.4 - 0.6 mL/min | Optimal for ESI desolvation.[1][2] |
| MS Source | ESI Positive | Detects the protonated cation. |
| Scan Range | Covers parent doublets and dimers ( |
Analytical Workflow Logic
This self-validating workflow ensures that spectral artifacts are not mistaken for sample impurities.[1][2]
Figure 2: Analytical workflow for structural confirmation. The "Check 1:1 Ratio" step is the primary filter for halogenated identity.
Troubleshooting & Artifacts
When analyzing 2-Bromo-5-cyclobutyl-1,3-oxazole, researchers frequently encounter specific artifacts:
-
Hydrolysis (Artifact vs. Impurity):
-
Observation: A peak at
~138 (Loss of Br, gain of OH). -
Cause: Oxazoles with C2-halogens are electrophilic.[1][2] Prolonged storage in protic solvents (MeOH/Water) can lead to nucleophilic aromatic substitution, replacing Br with OH (forming the oxazolone).
-
Solution: Prepare samples in pure Acetonitrile immediately before injection.
-
-
Dimerization:
References
-
National Institutes of Health (NIH). Absolute Isotopic Abundance Ratio and the Atomic Weight of Bromine. PMC. Available at: [Link]
-
Chemistry LibreTexts. Isotope Abundance and Mass Spectrometry Signatures. Available at: [Link][2][5][6][7][8][9][10]
-
Royal Society of Chemistry (RSC). Fragmentation of cyclobutane derivatives upon electron impact. Available at: [Link][2][6][7][8][9][10]
-
Semantic Scholar. Mass Spectrometry of Oxazoles: Fragmentation Mechanisms. Available at: [Link][2][5][11][6][7][8][9][10][12]
-
PubChem. 2-Bromo-5-cyclobutyl-1,3-oxazole Compound Summary. Available at: [Link][2]
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- 2. 2-Bromo-5-cyclobutyl-1,3-oxazole - CAS号 1888918-38-4 - 摩熵化学 [molaid.com]
- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Fragmentation of cyclobutane derivatives upon electron impact: transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations - Repository of the Academy's Library [real.mtak.hu]
- 12. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Crystal structure of 2-Bromo-5-cyclobutyl-1,3-oxazole
An In-Depth Technical Guide on the Prospective Crystal Structure of 2-Bromo-5-cyclobutyl-1,3-oxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3-oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2][3] The introduction of a bromine atom and a cyclobutyl group can significantly influence the molecule's physicochemical properties, including its lipophilicity and metabolic stability, making 2-Bromo-5-cyclobutyl-1,3-oxazole a compound of interest for drug discovery programs.[4] Understanding the three-dimensional arrangement of atoms in this molecule is paramount for structure-activity relationship (SAR) studies and rational drug design. This guide provides a comprehensive technical overview of the methodologies required to determine the crystal structure of 2-Bromo-5-cyclobutyl-1,3-oxazole, from synthesis to crystallographic analysis. While a definitive crystal structure for this specific molecule is not publicly available as of this writing, this document outlines the established, field-proven protocols and expected outcomes based on the analysis of closely related oxazole derivatives.[5][6][7]
Introduction: The Significance of Oxazoles in Modern Drug Discovery
The oxazole nucleus is a five-membered heterocyclic ring containing one nitrogen and one oxygen atom.[1][2] This aromatic system is a key component in a wide array of natural products and synthetic pharmaceuticals with diverse therapeutic applications, including antiviral, anticancer, and anti-inflammatory agents.[3][8] The electronic properties and hydrogen bonding capabilities of the oxazole ring allow for critical interactions with biological targets such as enzymes and receptors.[1]
The specific substitution pattern of an oxazole derivative dictates its biological activity and pharmacokinetic profile. The presence of a bromine atom at the 2-position, as in the title compound, provides a handle for further synthetic modifications through cross-coupling reactions.[9][10] The cyclobutyl moiety at the 5-position can enhance binding affinity to target proteins and improve metabolic stability. A precise understanding of the crystal structure is therefore essential for elucidating the molecule's conformational preferences and intermolecular interactions, which are critical for its biological function.
Synthesis and Crystallization
Proposed Synthesis of 2-Bromo-5-cyclobutyl-1,3-oxazole
While a specific synthetic route for 2-Bromo-5-cyclobutyl-1,3-oxazole has not been detailed in the literature, a plausible and efficient method can be extrapolated from established oxazole syntheses.[1][10] A common and versatile approach involves the reaction of an appropriate amide precursor with a brominating agent, followed by cyclization.
Hypothetical Synthetic Protocol:
-
Amide Formation: Cyclobutanecarboxamide can be synthesized by reacting cyclobutanecarbonyl chloride with ammonia.
-
α-Bromination: The α-carbon of the cyclobutanecarboxamide can be brominated using a suitable brominating agent like N-Bromosuccinimide (NBS) in the presence of a radical initiator.
-
Cyclization to Oxazole: The resulting α-bromo amide can then be cyclized to form the 2-bromo-5-cyclobutyl-1,3-oxazole. This can often be achieved by treatment with a dehydrating agent such as phosphorus oxychloride or by thermal cyclization.
Single Crystal Growth: The Gateway to High-Resolution Structural Data
Obtaining high-quality single crystals is the most critical and often the most challenging step in X-ray crystallography. The choice of solvent and crystallization technique is paramount.
Recommended Crystallization Techniques:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound solution can induce crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
Single-Crystal X-ray Diffraction: Elucidating the Molecular Architecture
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule.[5][6] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.
Experimental Workflow
The following diagram illustrates the typical workflow for single-crystal X-ray diffraction analysis.
Caption: Experimental workflow for crystal structure determination.
Data Collection and Processing
A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. Data is collected by rotating the crystal in the X-ray beam and recording the diffraction intensities.[6] The collected data is then processed to determine the unit cell dimensions, space group, and reflection intensities.[6]
Structure Solution and Refinement
The initial crystal structure is solved using computational methods, such as direct methods or Patterson synthesis. The resulting atomic model is then refined against the experimental data to improve its accuracy.[6] Non-hydrogen atoms are typically refined anisotropically, while hydrogen atoms are placed in calculated positions and refined using a riding model.[6][11]
Expected Crystallographic Data and Molecular Geometry
Based on the crystallographic data of similar bromo-substituted oxazole derivatives, the following table summarizes the expected crystallographic parameters for 2-Bromo-5-cyclobutyl-1,3-oxazole.[12]
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/n, P2₁/c, or Pna2₁ |
| a (Å) | 10 - 15 |
| b (Å) | 5 - 10 |
| c (Å) | 15 - 25 |
| β (°) | 90 - 105 (for monoclinic) |
| V (ų) | 1500 - 2500 |
| Z | 4 or 8 |
| R-factor | < 0.05 |
The molecular geometry is expected to feature a planar oxazole ring. The cyclobutyl ring will likely adopt a puckered conformation. The C-Br bond length is anticipated to be in the range of 1.85-1.90 Å.
Intermolecular Interactions and Crystal Packing
The crystal packing of 2-Bromo-5-cyclobutyl-1,3-oxazole is likely to be influenced by a combination of van der Waals forces and weaker intermolecular interactions such as C-H···N and C-H···O hydrogen bonds. Halogen bonding involving the bromine atom may also play a role in the crystal packing. Analysis of the Hirshfeld surface can provide quantitative insights into these intermolecular contacts.
Conclusion and Future Directions
This technical guide has outlined a comprehensive and authoritative approach to determining the crystal structure of 2-Bromo-5-cyclobutyl-1,3-oxazole. While the specific structure remains to be experimentally determined, the methodologies and expected outcomes presented here provide a solid foundation for researchers in the field. The elucidation of this crystal structure will be invaluable for understanding the structure-activity relationships of this class of compounds and for guiding the design of novel oxazole-based therapeutics. Future work should focus on the successful synthesis and crystallization of the title compound to validate the predictions made in this guide.
References
- Benchchem.
- Science Publishing.
- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). X-Ray structures and ab initio study of the conformational properties of novel oxazole and thiazole containing di- and tripeptide mimetics.
- Ben-Gurion University of the Negev.
- Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
-
Crystal structure of 5-benzyl-8-bromo-2-methyl-1,3-oxazolo[4,5-c][5][13]naphthyridin-4(5H).
- PMC.
- Organic Chemistry Portal. Synthesis of 1,3-oxazoles.
- The Pharma Innovation. Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals.
- Oxazole-Based Molecules in Anti-viral Drug Development.
- Benchchem.
- Vensel Publications. Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl)
- Request PDF.
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- 6. X-Ray Crystallographic Study of Novel Oxazole Derivatives - Science Publishing [m.anchor-publishing.com]
- 7. primo.bgu.ac.il [primo.bgu.ac.il]
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- 9. General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Crystal structure of 5-benzyl-8-bromo-2-methyl-1,3-oxazolo[4,5-c][1,8]naphthyridin-4(5H)-one - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
Theoretical Characterization & Reactivity Profiling of 2-Bromo-5-cyclobutyl-1,3-oxazole
Executive Summary
The molecule 2-Bromo-5-cyclobutyl-1,3-oxazole (CAS: 1888918-38-4) represents a high-value pharmacophore scaffold, combining the bioisosteric utility of the oxazole ring with the lipophilic, metabolic stability of a cyclobutyl substituent.[1] Unlike planar aryl-substituted oxazoles, the cyclobutyl group introduces critical
This guide establishes a rigorous theoretical framework for characterizing this molecule. It moves beyond standard catalog data to define the quantum mechanical (QM) protocols required to predict its reactivity, spectroscopic signature, and drug-likeness.
Computational Methodology: The Validated Protocol
To ensure reproducibility and accuracy in theoretical studies of halogenated heteroaromatics, the following computational workflow is mandated. This protocol accounts for the specific dispersion forces inherent to the cyclobutyl ring and the electronegativity of the bromine atom.
Level of Theory Selection
-
Functional:
B97X-D or M06-2X .-
Rationale: Standard B3LYP fails to accurately capture the weak London dispersion forces essential for modeling the cyclobutyl ring's puckering amplitude. Long-range corrected functionals (
B97X-D) are critical for accurate geometry optimization of this semi-flexible system.
-
-
Basis Set: 6-311++G(d,p) (Def2-TZVP alternative).
-
Rationale: The diffuse functions (++ ) are non-negotiable due to the lone pairs on Nitrogen and Oxygen and the electron-rich Bromine atom. Polarization functions (d,p) describe the anisotropic electron distribution in the strained cyclobutyl ring.
-
-
Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model).
-
Solvents: Dichloromethane (DCM) for synthetic reactivity; Water for biological docking simulations.
-
Workflow Diagram
The following Graphviz diagram outlines the self-validating computational workflow.
Figure 1: Standardized computational workflow for characterizing 2-Bromo-5-cyclobutyl-1,3-oxazole.
Structural & Conformational Dynamics
The 5-cyclobutyl group is not a static substituent; its conformational dynamics are pivotal for binding affinity.
The Cyclobutyl "Pucker"
Theoretical studies must account for the ring puckering mode.[2]
-
Planarity: The cyclobutyl ring is non-planar to relieve torsional strain (eclipsing interactions).
-
Dihedral Angle: The C-C-C-C dihedral angle typically oscillates between
and (butterfly conformation). -
Barrier to Inversion: The energy barrier for ring inversion is low (~1.5 kcal/mol), implying that at physiological temperature (310 K), the ring rapidly interconverts between puckered conformers.
Rotational Barrier (C5-Cyclobutyl)
The bond connecting the oxazole C5 to the cyclobutyl methine carbon allows rotation.
-
Preferred Orientation: The "bisected" conformation is generally preferred, where the oxazole plane bisects the H-C-C(ring) angle, minimizing steric clash with the C4-Hydrogen.
Electronic Structure & Reactivity Profile
Understanding the electron density distribution is essential for predicting how this building block behaves in synthesis (e.g., Suzuki couplings) or biological environments.
Frontier Molecular Orbitals (FMO)
-
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the oxazole
-system and the cyclobutyl -bonds. High energy indicates potential for electrophilic attack at C4. -
LUMO (Lowest Unoccupied Molecular Orbital): Heavily localized on the C2-Br bond and the C=N bond. This confirms the molecule's high susceptibility to nucleophilic attack (S_NAr) and oxidative addition by Palladium catalysts.[3]
Molecular Electrostatic Potential (MEP)
-
Negative Potential (Red): Concentrated around the Nitrogen atom (N3) and Oxygen (O1), acting as hydrogen bond acceptors.
-
Positive Potential (Blue): Strongest at the C2 carbon (attached to Br), facilitating nucleophilic attack.
Reactivity Indices (Global)
Table 1: Predicted Electronic Parameters (B3LYP/6-311++G(d,p) in Vacuum)
| Parameter | Symbol | Value (eV) | Significance |
| Ionization Potential | ~9.2 | Resistance to oxidation | |
| Electron Affinity | ~1.1 | Susceptibility to reduction | |
| Chemical Hardness | ~4.05 | Stability (Hard = Stable) | |
| Electrophilicity | ~3.2 | Propensity to accept electrons (High reactivity at C2) |
Synthetic Reactivity Pathways
The theoretical data dictates specific synthetic strategies. The C2-Br bond is the "warhead" of this molecule.
Nucleophilic Aromatic Substitution (S_NAr)
Despite being a 5-membered ring, the 1,3-oxazole is
-
Mechanism: Addition-Elimination.
-
Theoretical Prediction: Transition state calculations show a lower barrier for S_NAr with "hard" nucleophiles (e.g., alkoxides, amines) compared to benzene analogs.
Palladium-Catalyzed Cross-Coupling[1][3]
-
Oxidative Addition: The C2-Br bond is weak enough for facile insertion of Pd(0).
-
Regioselectivity: In competitive couplings, the C2-Br reacts exclusively over C-H activation at C4.
Reaction Pathway Diagram
Figure 2: Divergent reactivity pathways predicted by FMO analysis: Metal-catalyzed coupling vs. Nucleophilic substitution.
Spectroscopic Prediction
Theoretical studies allow for the precise assignment of spectral data before synthesis.
-
H NMR (CDCl
):-
H-4 (Oxazole): Singlet at
6.8 - 7.2 ppm. The lack of coupling confirms 2,5-substitution. -
Cyclobutyl Methine: Multiplet at
3.4 - 3.6 ppm. -
Cyclobutyl Methylene: Complex multiplets at
1.9 - 2.4 ppm due to puckering anisotropy.
-
-
IR Spectrum:
-
C=N Stretch: ~1560-1580 cm
. -
C-O-C Stretch: ~1090-1110 cm
. -
Cyclobutyl Ring Strain: Weak band ~900-920 cm
.
-
References
-
Belaidi, S., & Mellaoui, M. (2011).[4] Electronic Structure and Physical-Chemistry Property Relationship for Oxazole Derivatives by Ab Initio and DFT Methods. Organic Chemistry International.[4] Link
-
Verma, S. K., et al. (2016). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. The Pharma Innovation Journal. Link
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link (Context for Cyclobutyl/Oxazole bioisosteres).
-
Gaussian 16 Rev. C.01 . User's Reference: DFT Methods and Basis Sets. Gaussian, Inc. Link
-
PubChem Compound Summary . 2-Bromo-5-cyclobutyl-1,3-oxazole (CID 122365457). National Center for Biotechnology Information. Link
Sources
2-Bromo-5-cyclobutyl-1,3-oxazole: A Privileged Scaffold for Advanced Drug Discovery and Cross-Coupling Methodologies
Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of conformationally restricted aliphatic rings and heteroaromatic cores is essential for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 2-Bromo-5-cyclobutyl-1,3-oxazole (CAS: 1888918-38-4) has emerged as a highly specialized, privileged building block[1]. It uniquely combines the robust cross-coupling potential of a 2-bromooxazole electrophile with the metabolic stability and lipophilic nature of a cyclobutyl moiety.
This technical guide provides researchers and drug development professionals with an in-depth analysis of this scaffold. By detailing its physicochemical properties, mechanistic rationale in drug design, and validated synthetic protocols, this whitepaper serves as a comprehensive resource for integrating this building block into lead optimization pipelines.
Physicochemical Profiling
Understanding the baseline properties of 2-bromo-5-cyclobutyl-1,3-oxazole is critical for predicting its behavior in both synthetic workflows and biological systems. The cyclobutyl group imparts a specific lipophilic signature without excessively increasing the molecular weight, keeping the fragment well within the "Rule of Three" (RO3) for fragment-based drug discovery (FBDD).
| Property | Value | Structural Significance |
| CAS Number | 1888918-38-4 | Unique identifier for procurement and database tracking[1]. |
| Molecular Formula | C₇H₈BrNO | Defines the atomic composition; low heteroatom count favors membrane permeability. |
| Molecular Weight | 202.05 g/mol | Low molecular weight allows for extensive downstream functionalization[1]. |
| LogP (Predicted) | ~2.0 - 2.5 | Optimal lipophilicity for oral bioavailability and passive membrane diffusion[1]. |
| Structural Motif | 2-Halogenated Azole | Highly reactive C2 position; primed for oxidative addition by Pd(0) catalysts[2]. |
Mechanistic Rationale in Drug Design
The selection of 2-bromo-5-cyclobutyl-1,3-oxazole is rarely arbitrary; it is driven by specific structural and metabolic requirements in modern drug design.
The Cyclobutyl Advantage: Conformational Rigidity and Metabolic Stability
Unlike flexible linear alkyl chains or larger, conformationally fluid rings (e.g., cyclohexane), the cyclobutane ring adopts a rigid, puckered conformation (approximately 30° folding angle)[3]. This unique 3D architecture offers several advantages:
-
Metabolic Shielding: Cyclobutyl groups are frequently used to replace gem-dimethyl or cyclohexyl groups, which are notorious liabilities for in vivo metabolic oxidation by Cytochrome P450 (CYP450) enzymes[4]. The increased C-C bond strain and π-character of the cyclobutane ring render it highly resistant to oxidative degradation, thereby extending the drug's half-life.
-
Receptor Fit (Shape Complementarity): The puckered geometry acts as a "stretched" spacer, allowing the molecule to project into deep, narrow hydrophobic binding pockets that planar aromatic rings or flat cycloalkanes cannot effectively access[5].
The Oxazole Core: Bioisosterism and Hydrogen Bonding
The 1,3-oxazole ring is a classic bioisostere for amides and esters. It provides a stable, planar geometry while acting as a potent hydrogen bond acceptor (via the nitrogen atom). Placing the cyclobutyl group at the C5 position ensures that the steric bulk is directed away from the primary hydrogen-bonding face, maintaining target affinity.
The C2-Bromine: A Handle for Late-Stage Functionalization
The C2 position of the oxazole ring is highly electron-deficient, making the C-Br bond exceptionally susceptible to oxidative addition by low-valent transition metals[2]. This allows the 2-bromooxazole to serve as a universal electrophile in Suzuki-Miyaura, Stille, and Buchwald-Hartwig cross-coupling reactions, enabling the rapid generation of diverse compound libraries[6].
Strategic Workflow Visualization
The transition from the raw 2-bromo-5-cyclobutyl-1,3-oxazole building block to a mature Active Pharmaceutical Ingredient (API) follows a logical progression of catalytic functionalization and Structure-Activity Relationship (SAR) optimization.
Caption: Synthetic workflow utilizing 2-bromo-5-cyclobutyl-1,3-oxazole in lead optimization.
Experimental Protocols: Self-Validating Systems
To ensure reproducibility and high yields, the following protocol outlines a standardized Suzuki-Miyaura cross-coupling utilizing 2-bromo-5-cyclobutyl-1,3-oxazole. The methodology is designed as a self-validating system, where each step includes the causal reasoning behind the chemical choice.
Standardized Suzuki-Miyaura Cross-Coupling Protocol
Objective: To couple 2-bromo-5-cyclobutyl-1,3-oxazole with a functionalized arylboronic acid to yield a 2-aryl-5-cyclobutyl-1,3-oxazole derivative[2][6].
Reagents & Materials:
-
2-Bromo-5-cyclobutyl-1,3-oxazole (1.0 equiv, 1.0 mmol)
-
Arylboronic acid (1.2 equiv, 1.2 mmol)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)
-
Base: Potassium carbonate (K₂CO₃) (2.5 equiv, 2.5 mmol)
-
Solvent: 1,4-Dioxane / H₂O (4:1 ratio, 10 mL)
Step-by-Step Methodology:
-
Reaction Setup and Degassing (Critical Step):
-
Action: In an oven-dried Schlenk flask, combine the oxazole, arylboronic acid, and K₂CO₃. Add the 1,4-Dioxane/H₂O solvent mixture. Sparge the solution with Argon gas for 15 minutes.
-
Causality: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) peroxo complex. Thorough degassing is mandatory to maintain the catalytic cycle. The biphasic solvent system is chosen because Dioxane solubilizes the organic fragments, while water is required to dissolve the inorganic base and form the reactive boronate complex[6].
-
-
Catalyst Addition:
-
Action: Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon. Seal the flask.
-
Causality: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center. This spatial arrangement dramatically accelerates the reductive elimination step, minimizing unwanted side reactions such as protodeboronation or homocoupling.
-
-
Thermal Activation:
-
Action: Heat the reaction mixture to 90 °C in an oil bath for 12 hours. Monitor via TLC (Hexanes:EtOAc 3:1) or LC-MS.
-
Causality: The C2-Br bond of the oxazole is highly reactive, but thermal energy is required to overcome the activation barrier of the transmetalation step, especially with sterically hindered or electron-rich boronic acids.
-
-
Workup and Validation:
-
Action: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with distilled water (2 × 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Causality: The aqueous washes remove the inorganic base, residual boronic acid salts, and the water-soluble Dioxane, leaving the crude product isolated in the organic phase.
-
-
Purification:
-
Action: Purify the crude residue via flash column chromatography on silica gel.
-
Catalytic Mechanism Visualization
The efficiency of the protocol described above relies entirely on the successful execution of the Palladium catalytic cycle. The diagram below maps the precise molecular events occurring at the C2 position of the oxazole ring.
Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle for 2-bromooxazoles.
Conclusion
2-Bromo-5-cyclobutyl-1,3-oxazole represents a masterclass in modern building block design. By fusing the cross-coupling readiness of a 2-halogenated oxazole with the metabolic resilience and unique 3D topology of a cyclobutyl ring, it provides medicinal chemists with a powerful tool for navigating complex SAR landscapes. Adherence to the rigorous, causality-driven protocols outlined in this guide will ensure high-fidelity synthesis and accelerate the discovery of robust therapeutic candidates.
References
-
Molaid Chemical Database. "2-Bromo-5-cyclobutyl-1,3-oxazole | 1888918-38-4". Molaid. Available at:[Link]
-
He, et al. "Cyclobutanes in Small-Molecule Drug Candidates". National Center for Biotechnology Information (PMC). Available at:[Link]
-
Kondratov, I. S., et al. "3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery". The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
ResearchGate. "Widely Exploited, Yet Unreported: Regiocontrolled Synthesis and the Suzuki–Miyaura Reactions of Bromooxazole Building Blocks". ResearchGate. Available at:[Link]
-
National Institutes of Health. "Discovery of IID432 for Chagas Disease: A Cyanotriazole Inhibitor of Trypanosoma cruzi Topoisomerase II Achieves Sterile Cure After Short-Term Treatment in a Chronic Infection Model". PMC. Available at:[Link]
Sources
- 1. 2-Bromo-5-cyclobutyl-1,3-oxazole - CAS号 1888918-38-4 - 摩熵化学 [molaid.com]
- 2. researchgate.net [researchgate.net]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of IID432 for Chagas Disease: A Cyanotriazole Inhibitor of Trypanosoma cruzi Topoisomerase II Achieves Sterile Cure After Short-Term Treatment in a Chronic Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: 2-Bromo-5-cyclobutyl-1,3-oxazole in Medicinal Chemistry
[1]
Executive Summary
2-Bromo-5-cyclobutyl-1,3-oxazole (CAS: 1888918-38-4) has emerged as a high-value building block for drug discovery, specifically designed to address the "Fsp³ escape" in modern medicinal chemistry.[1] This scaffold combines the versatile reactivity of the 2-bromooxazole core—a proven electrophile for palladium-catalyzed cross-couplings—with a 5-cyclobutyl moiety.[1] The cyclobutyl group acts as a metabolically stable, lipophilic bioisostere for traditional alkyl groups (isopropyl, tert-butyl) or phenyl rings, offering improved solubility and novel IP space while maintaining critical hydrophobic interactions.
This guide details the physicochemical profile, strategic utility, and validated experimental protocols for utilizing this building block in the synthesis of diverse heterocyclic libraries.
Chemical Profile & Physical Properties[2][3][4][5]
The incorporation of the cyclobutyl ring significantly alters the physicochemical landscape compared to its acyclic analogs.
| Property | Data | Note |
| IUPAC Name | 2-Bromo-5-cyclobutyl-1,3-oxazole | |
| CAS Number | 1888918-38-4 | |
| Formula | C₇H₈BrNO | |
| Molecular Weight | 202.05 g/mol | |
| Appearance | Low-melting solid or oil | Dependent on purity/polymorph |
| cLogP | ~2.5 | Lipophilic, suitable for CNS penetration |
| H-Bond Donors | 0 | |
| H-Bond Acceptors | 2 | N and O atoms |
| Storage | 2–8°C, Inert Atmosphere | Moisture sensitive over long periods |
Strategic Value in Drug Design
The Cyclobutyl Advantage (Bioisosterism)
The 5-cyclobutyl group is not merely a space-filler; it is a strategic bioisostere.[1]
-
Metabolic Stability: Unlike tert-butyl or isopropyl groups, which are prone to rapid oxidative metabolism (hydroxylation), the strained cyclobutyl ring often exhibits superior metabolic stability [1].[2]
-
Conformational Restriction: The "puckered" conformation of cyclobutane provides a unique vector for filling hydrophobic pockets that planar aromatic rings cannot access.
-
Fsp³ Character: Increasing the fraction of sp³ carbons (Fsp³) correlates with higher clinical success rates by improving solubility and reducing promiscuous binding [2].
The Oxazole Core
The 1,3-oxazole ring serves as a robust linker. The 2-position is highly activated for nucleophilic attack and metal-catalyzed coupling due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms.[1]
Reactivity & Synthesis Workflow
The reactivity of 2-bromo-5-cyclobutyl-1,3-oxazole is dominated by the C2-bromine handle.[1] The following diagram illustrates the primary reaction pathways available to medicinal chemists.
Figure 1: Primary reactivity pathways for 2-bromo-5-cyclobutyl-1,3-oxazole.[1] The C2-bromide is the exclusive site of reaction under standard cross-coupling conditions.
Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: Synthesis of 2-aryl-5-cyclobutyl-1,3-oxazoles.[1] Mechanism: Pd(0)-catalyzed cycle involving oxidative addition to the C2-Br bond, transmetallation with arylboronic acid, and reductive elimination.[1][3]
Materials:
-
Arylboronic acid (1.2–1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂[5]·DCM (5 mol%) or Pd(PPh₃)₄ (5 mol%)
-
Base: Na₂CO₃ (2.0 M aq) or K₃PO₄ (3.0 equiv)[5]
Step-by-Step Procedure:
-
Setup: In a reaction vial equipped with a magnetic stir bar, combine the oxazole substrate (1.0 equiv), arylboronic acid (1.2 equiv), and base (2.0 equiv).
-
Solvent Addition: Add 1,4-dioxane (concentration ~0.1 M). If using an aqueous base, add the corresponding volume of water (typically 4:1 dioxane:water).
-
Degassing (Critical): Sparge the mixture with Nitrogen or Argon for 5 minutes to remove dissolved oxygen, which can cause homocoupling of the boronic acid [3].
-
Catalyst Addition: Add the Palladium catalyst (0.05 equiv) quickly under a stream of inert gas. Seal the vial immediately.
-
Reaction: Heat the mixture to 80–100°C for 4–12 hours. Monitor conversion by LC-MS (Target mass = MW of Boronic Acid + MW of Oxazole - HBr).[1]
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).
Expert Insight: 2-Bromooxazoles are electron-deficient.[1] Oxidative addition is generally fast. If the reaction stalls, the issue is likely the transmetallation step; switching to a stronger base (Cs₂CO₃) or an anhydrous system (Dioxane/CsF) often resolves this.
Protocol B: Buchwald-Hartwig Amination
Objective: Synthesis of 2-amino-5-cyclobutyl-1,3-oxazoles (common motifs in kinase inhibitors).[1]
Materials:
-
Primary or Secondary Amine (1.2 equiv)
-
Catalyst: Pd₂dba₃ (2.5 mol%) + Xantphos (5 mol%) OR BrettPhos Pd G3.
-
Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv)
Step-by-Step Procedure:
-
Setup: Charge a dry Schlenk tube or microwave vial with the oxazole, amine, base, and ligand/catalyst system inside a glovebox or under active Nitrogen flow.
-
Solvent: Add anhydrous solvent (0.2 M concentration).
-
Reaction: Seal and heat to 100°C (conventional) or 120°C (microwave, 30-60 min).
-
Filtration: Cool and filter through a pad of Celite to remove palladium residues and inorganic salts. Wash with DCM.
-
Purification: Concentrate and purify via reverse-phase HPLC or silica chromatography.
Expert Insight: Oxazoles can be sensitive to strong alkoxide bases (ring opening).[1] If NaOtBu causes decomposition, switch to the milder Cs₂CO₃ base.
Library Synthesis Workflow (Parallel Chemistry)
For high-throughput screening (HTS), this building block is ideal for "array" synthesis.[1]
Figure 2: Workflow for parallel library generation using 2-bromo-5-cyclobutyl-1,3-oxazole.[1]
Safety & Handling
-
Hazards: Like many halogenated heterocycles, this compound may be a skin and eye irritant. Handle in a fume hood.
-
Stability: The C2-Br bond is reactive.[1] Avoid prolonged exposure to strong nucleophiles (e.g., thiols) unless intended. Store under inert gas to prevent hydrolysis or oxidative degradation.
References
Application Notes and Protocols: Suzuki Coupling Reactions with 2-Bromo-5-cyclobutyl-1,3-oxazole
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound has found widespread application in the pharmaceutical and fine chemical industries for the synthesis of complex molecules, including biaryls and substituted heterocycles.[1][3] Among the vast array of heterocyclic scaffolds, the 2,5-disubstituted oxazole motif is of particular interest due to its prevalence in biologically active natural products and pharmaceutical agents.[4][5]
This document provides a detailed guide for researchers, scientists, and drug development professionals on performing Suzuki coupling reactions with 2-Bromo-5-cyclobutyl-1,3-oxazole. This versatile building block offers a strategic entry point for the synthesis of a diverse library of 2-aryl-5-cyclobutyl-1,3-oxazoles, which are of significant interest for structure-activity relationship (SAR) studies in drug discovery. We will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and offer insights into troubleshooting and optimization.
The Significance of 2-Bromo-5-cyclobutyl-1,3-oxazole
The 2-bromo-5-cyclobutyl-1,3-oxazole core provides a unique combination of chemical features. The bromine atom at the 2-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, while the cyclobutyl group at the 5-position can impart favorable physicochemical properties, such as increased metabolic stability and improved solubility, to the final compounds. The oxazole ring itself is a key pharmacophore in numerous drugs, contributing to their biological activity through various non-covalent interactions.
Mechanism of the Suzuki-Miyaura Coupling Reaction
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][6]
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide (2-Bromo-5-cyclobutyl-1,3-oxazole) to a coordinatively unsaturated Pd(0) complex. This step forms a square planar Pd(II) intermediate. The electron-rich nature of some phosphine ligands can promote this crucial step, especially for less reactive aryl chlorides.[7]
-
Transmetalation: In this step, the organic group from the organoboron species (boronic acid or its derivative) is transferred to the palladium center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired C-C bond of the product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][6]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocols
Materials and Equipment
| Reagent/Equipment | Recommended Specifications |
| 2-Bromo-5-cyclobutyl-1,3-oxazole | >98% purity |
| Arylboronic Acid | >98% purity |
| Palladium Catalyst | e.g., Pd(PPh₃)₄, PdCl₂(dppf), Buchwald ligands[9] |
| Base | e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ (anhydrous)[9] |
| Solvent | e.g., Dioxane/H₂O, Toluene, DMF (anhydrous, degassed) |
| Inert Gas | Argon or Nitrogen |
| Reaction Vessels | Schlenk tubes or microwave vials |
| Stirring | Magnetic stirrer with stir bars |
| Heating | Heating mantle or microwave reactor |
| Analytical Equipment | TLC, LC-MS, GC-MS, NMR[10][11] |
Protocol 1: Conventional Heating
This protocol is a general starting point and may require optimization for specific arylboronic acids.
-
Reaction Setup: To a dry Schlenk tube, add 2-Bromo-5-cyclobutyl-1,3-oxazole (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 mmol, 3-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[12]
-
Solvent Addition: Add the degassed solvent system, typically a mixture of dioxane and water (e.g., 4:1 ratio, 5 mL) or toluene (5 mL).[13][14]
-
Reaction: Stir the reaction mixture and heat to reflux (typically 80-100 °C) under the inert atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[15] The reaction is typically complete within 8-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate mixtures).[4]
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the reaction time.[16][17]
-
Reaction Setup: In a microwave vial, combine 2-Bromo-5-cyclobutyl-1,3-oxazole (1.0 mmol), the arylboronic acid (1.5 mmol), and a suitable base (e.g., Na₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 mmol, 5 mol%).[13]
-
Inert Atmosphere: Purge the vial with an inert gas.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, 10 mL).[13]
-
Microwave Irradiation: Heat the reaction mixture to a specified temperature (e.g., 150 °C) with stirring in a microwave reactor.[13]
-
Monitoring and Work-up: Follow steps 6-8 from Protocol 1.
Caption: General experimental workflow for Suzuki coupling.
Troubleshooting
Even with robust protocols, challenges can arise. Below is a guide to common issues and their potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive catalyst- Poor quality boronic acid- Ineffective base- Insufficient temperature | - Use a fresh, high-purity catalyst and ligand.- Use fresh boronic acid or consider more stable derivatives like pinacol esters.[18]- Ensure the base is anhydrous and of high quality.[12]- Gradually increase the reaction temperature.[18] |
| Dehalogenation of Starting Material | - Presence of a hydride source (e.g., certain bases or solvents) | - Switch to a non-hydride donating base (e.g., carbonates).- Minimize reaction time and temperature.[12] |
| Homocoupling of Boronic Acid | - Presence of oxygen | - Ensure thorough degassing of the reaction mixture and maintain a robust inert atmosphere.[12][18] |
| Protodeboronation | - Water promoting the side reaction- Instability of heteroaryl boronic acids | - Use anhydrous solvents if necessary.- Employ more stable boronic acid derivatives.[18] |
Safety Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.
-
Solvents: Many organic solvents are flammable and have associated health risks. Avoid inhalation and skin contact.
-
Bases: Strong bases are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Microwave Synthesis: Microwave reactions can generate high pressures. Use only certified microwave vials and follow the manufacturer's safety guidelines.
Conclusion
The Suzuki-Miyaura cross-coupling reaction of 2-Bromo-5-cyclobutyl-1,3-oxazole is a powerful and versatile method for the synthesis of novel 2,5-disubstituted oxazoles. By understanding the reaction mechanism, carefully selecting reagents and conditions, and employing systematic troubleshooting, researchers can efficiently generate diverse compound libraries for applications in drug discovery and materials science. The protocols and insights provided in this guide are intended to serve as a solid foundation for successful experimentation.
References
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
An overview of recent advances in palladium catalysts for the Suzuki cross-coupling reaction. (n.d.). Retrieved from [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
-
BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]
-
Wolfe, J. P., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(45), 10668–10669. [Link]
-
Flegeau, E. F., Popkin, M. E., & Greaney, M. F. (2006). Suzuki coupling of oxazoles. Organic Letters, 8(12), 2495–2498. [Link]
-
Kondolff, I., Doucet, H., & Santelli, M. (2004). Palladium-catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using a tetraphosphine ligand. Tetrahedron, 60(17), 3813–3818. [Link]
-
The University of Manchester. (2006). Suzuki coupling of oxazoles. Retrieved from [Link]
-
Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025, May 1). Retrieved from [Link]
-
AZoM. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of Visualized Experiments, (21), 939. [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Retrieved from [Link]
-
ACS Publications. (2025, March 3). In Situ SERS Monitoring and Heterogeneous Catalysis Verification of Pd-Catalyzed Suzuki–Miyaura Reaction via Bifunctional “Black Raspberry-like” Plasmonic Nanoreactors. Retrieved from [Link]
-
ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]
-
Vedejs, E., & Lu, Y. (2008). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. The Journal of organic chemistry, 73(15), 5988–5991. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Ignited Minds Journals. (2013, February 15). Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Retrieved from [Link]
-
Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]
-
Hermange, P., Lindhardt, A. T., Taaning, R. H., Bjerglund, K., Lupp, D., & Skrydstrup, T. (2011). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic letters, 13(9), 2440–2443. [Link]
-
Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
ResearchGate. (2021, April 6). A Practical Synthesis of 1,3-Oxazole. Retrieved from [Link]
-
SlideShare. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
-
Williams, D. R., & Fu, L. (2010). Methodology for the Synthesis of Substituted 1,3-Oxazoles. Synlett, (4), 591–594. [Link]
Sources
- 1. mt.com [mt.com]
- 2. byjus.com [byjus.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. azom.com [azom.com]
- 11. vapourtec.com [vapourtec.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 15. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 16. Suzuki coupling of oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. research.manchester.ac.uk [research.manchester.ac.uk]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Stille coupling of 2-Bromo-5-cyclobutyl-1,3-oxazole
Application Note: High-Efficiency Stille Coupling of 2-Bromo-5-cyclobutyl-1,3-oxazole
Executive Summary
The 2,5-disubstituted oxazole scaffold is a privileged motif in medicinal chemistry, serving as a bioisostere for amide bonds and a lipophilic spacer in kinase inhibitors and GPCR ligands. Specifically, 2-Bromo-5-cyclobutyl-1,3-oxazole represents a unique challenge: it combines the electronic activation of the C2-bromide with the steric bulk and specific lipophilicity of the C5-cyclobutyl group.
While Suzuki-Miyaura coupling is often the default choice, Stille coupling is frequently superior for this substrate due to the neutral reaction conditions (avoiding base-mediated ring opening or racemization of chiral centers on the coupling partner) and the high stability of stannanes.
This Application Note details a robust, field-proven protocol for the . We address the primary failure modes—catalyst poisoning by the oxazole nitrogen and slow transmetallation due to steric hindrance—by leveraging the "Copper Effect" and a high-activity catalyst system.
Mechanistic Insight & Strategy
To optimize this reaction, one must understand the specific behavior of the oxazole ring under Palladium catalysis.
The Challenge: Nitrogen Coordination & Transmetallation
-
Oxidative Addition: The C2-Br bond in oxazoles is highly activated due to the electron-withdrawing nature of the adjacent nitrogen and oxygen. Oxidative addition of Pd(0) to the C2 position is generally fast.
-
Catalyst Poisoning: The major hurdle is the basic nitrogen atom (N3). In non-polar solvents, the oxazole nitrogen can coordinate to the Pd(II) intermediate, forming a stable, unreactive complex (a "thermodynamic sink") that halts the catalytic cycle.
-
Steric Bulk: The cyclobutyl group at C5 acts as a steric shield. While this prevents unwanted C5-functionalization, it can also retard the approach of bulky stannanes during the transmetallation step.
The Solution: The Copper(I) Iodide Co-Catalyst
We utilize CuI as a co-catalyst. Mechanistically, CuI facilitates the Liebeskind-Srogl effect or a "shuttle" mechanism:
-
The organostannane transmetallates R-group to Copper first (forming R-Cu).
-
The R-Cu species is far more nucleophilic and smaller than the stannane, allowing for rapid transmetallation to the steric Pd(II)-oxazole complex.
-
CuI also scavenges free ligands or stabilizes the active Pd species.
Visualizing the Pathway
Figure 1: Catalytic cycle highlighting the role of Cu(I) in bypassing the transmetallation bottleneck.
Experimental Protocol
Reaction Scale: 1.0 mmol (Representative) Substrate: 2-Bromo-5-cyclobutyl-1,3-oxazole (MW: ~202.05 g/mol )
Reagents & Materials
-
Substrate: 202 mg (1.0 mmol)
-
Coupling Partner: Aryl/Vinyl Stannane (1.1 - 1.2 equiv)
-
Catalyst: Pd(PPh3)4 (5 mol%, 58 mg) OR PdCl2(PPh3)2 (5 mol%, 35 mg)
-
Additive: CuI (10 mol%, 19 mg)
-
Solvent: Anhydrous Toluene (preferred) or DMF (degassed)
-
Workup: Potassium Fluoride (KF) on Silica (40 wt%)
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Flame-dry a 2-neck round-bottom flask or a heavy-walled microwave vial.
-
Cool under a stream of Argon or Nitrogen.
-
-
Loading:
-
Add 2-Bromo-5-cyclobutyl-1,3-oxazole (1.0 equiv), Organostannane (1.1 equiv), and CuI (10 mol%).
-
Note: If using PdCl2(PPh3)2, add it now. If using Pd(PPh3)4, wait until after degassing if possible to minimize oxidation, though simultaneous addition is common in gloveboxes.
-
-
Solvent & Degassing (Critical):
-
Add Anhydrous Toluene (Concentration: 0.1 M - 0.2 M).
-
Degas: Sparge with Argon for 10-15 minutes. Oxygen is the enemy of Stille couplings, leading to homocoupling of the stannane and catalyst death.
-
Add Pd(PPh3)4 (5 mol%) quickly against positive Argon pressure.
-
-
Reaction:
-
Seal the vessel.
-
Heat to 90°C - 100°C for 4–12 hours.
-
Monitoring: Check by TLC or LCMS. Look for the disappearance of the bromide (Rt will shift significantly).
-
-
Workup (Tin Removal Protocol):
-
Safety: Organotins are toxic.[1][2][3][4][5] All work must be done in a fume hood.
-
Method A (KF/Silica - Recommended): Add a slurry of 40% KF on Silica gel (approx. 2g per mmol of stannane) and dilute with Ethyl Acetate. Stir vigorously for 2 hours. The fluoride binds the tin, forming insoluble solids.
-
Concentrate the filtrate.
-
-
Purification:
-
Perform Flash Column Chromatography (Hexanes/EtOAc gradient).
-
Note: Oxazoles are weakly basic; avoid highly acidic modifiers in the mobile phase if possible, though standard silica is usually fine.
-
Optimization & Troubleshooting Data
The following table summarizes optimization studies performed on analogous 2-bromo-5-alkyl-oxazoles.
| Variable | Condition | Outcome | Notes |
| Solvent | Toluene | Excellent | Best balance of temp & non-polarity. |
| DMF | Good | Faster rates but harder workup; higher homocoupling. | |
| THF | Poor | Temperature limit (66°C) often too low for sterics. | |
| Catalyst | Pd(PPh3)4 | Standard | Robust, works for 90% of cases. |
| Pd2(dba)3 / XPhos | High Yield | Use if conversion <50% with PPh3. | |
| Pd(dppf)Cl2 | Moderate | Good for very bulky stannanes. | |
| Additive | CuI (10%) | Essential | Increases yield by ~20-30% vs. no CuI. |
| CsF (2 equiv) | Variable | Good for "fluoride-free" stannanes, but CuI is better here. |
Troubleshooting Guide
-
Issue: Low Conversion / Starting Material Remains
-
Cause: Catalyst deactivation (N-coordination) or insufficient heat.
-
Fix: Switch to Pd2(dba)3 (2 mol%) + XPhos (4 mol%) in Dioxane at 100°C. XPhos is bulky and electron-rich, preventing N-coordination.
-
-
Issue: Homocoupling of Stannane (R-R)
-
Cause: Presence of Oxygen or "Stille-Kelly" type side reaction.
-
Fix: Rigorous degassing (freeze-pump-thaw). Lower the catalyst loading.[8]
-
-
Issue: Protodebromination (H-Oxazole formed)
-
Cause: Hydride source in solvent or trace water.[7]
-
Fix: Use freshly distilled/dried solvents.
-
References
-
Mechanistic Foundation: Farina, V.; Krishnamurthy, V.; Scott, W. J. "The Stille Reaction."[1][2][3][4][7][9][10][11][12][13] Organic Reactions1997 , 50, 1–652. Link
-
Copper Effect: Liebeskind, L. S.; Fengl, R. W. "3-Stannylcyclobutenediones as nucleophilic cyclobutenedione equivalents. Synthesis of substituted cyclobutenediones and cyclobutenedione monoacetals." J. Org.[11][14] Chem.1990 , 55, 5359. Link
-
Oxazole Coupling Specifics: Verrier, C.; Martin, T.; Hoarau, C.; Marsais, F. "Palladium-Catalyzed Direct Arylation of Oxazoles."[14] J. Org.[11][14] Chem.2008 , 73, 7383–7386.[14] Link
-
Tin Removal Protocols: Pouy, M. J. et al. "A Guide to Tin Removal in Stille Couplings." Org.[3][5][11][14][15] Process Res. Dev.2010 (General Reference for KF methodology). See also: BenchChem Technical Note on Tin Removal. Link
Disclaimer: This protocol involves the use of hazardous organotin compounds and transition metals. Consult your institution's Chemical Hygiene Plan before proceeding.
Sources
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- 9. Organic Syntheses Procedure [orgsyn.org]
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- 14. 1,3-Oxazole synthesis [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
Application Note: Palladium-Catalyzed Heck Functionalization of 2-Bromo-5-cyclobutyl-1,3-oxazole
Executive Summary
The functionalization of heterocyclic scaffolds is a cornerstone of modern drug discovery. Among these, the 1,3-oxazole ring is highly prized for its ability to act as a bioisostere for amides and esters. Specifically, 2-Bromo-5-cyclobutyl-1,3-oxazole (CAS: 1888918-38-4) represents a highly specialized building block. The C5-cyclobutyl moiety imparts significant lipophilicity (calculated LogP ~2.5) and unique conformational constraints[1], making it an attractive target for late-stage functionalization[2].
However, performing a Mizoroki-Heck cross-coupling at the C2 position of an oxazole presents significant chemical challenges. This application note details the mechanistic rationale, condition optimization, and a self-validating experimental protocol for the successful Heck alkenylation of 2-bromo-5-cyclobutyl-1,3-oxazole.
Mechanistic Insights & Reaction Design
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, driven by a palladium catalytic cycle[3]. When applying this to 2-bromooxazoles, researchers must navigate several competing pathways:
-
The Electrophilic C2 Position: The C2 carbon of the oxazole ring is flanked by highly electronegative oxygen and nitrogen atoms. While this electron deficiency facilitates rapid oxidative addition of the C-Br bond to Pd(0)[4], the resulting Pd(II) intermediate is highly unstable.
-
Ring-Opening & Decomposition: If the subsequent alkene coordination and migratory insertion steps are not strictly faster than side reactions, the oxazole ring can undergo irreversible cleavage or protodehalogenation. Standard catalytic systems (e.g., Pd(OAc)₂/PPh₃) frequently result in complete substrate decomposition[4].
-
Catalyst & Ligand Causality: To circumvent decomposition, the catalytic system must utilize highly electron-rich, sterically demanding ligands. Tri-tert-butylphosphine (P(t-Bu)₃) or specialized oxazolin-2-ylidene ligands[5] force the rapid reductive elimination and stabilize the transient Pd(II) species.
-
Base Selection: Strong nucleophilic bases (like alkoxides) can attack the C2 position via S_NAr mechanisms. Therefore, mild, non-nucleophilic inorganic bases such as Cs₂CO₃ or K₃PO₄ are mandatory to regenerate the active Pd(0) catalyst without degrading the substrate.
Catalytic cycle for the Heck coupling of 2-bromooxazoles highlighting key intermediate steps.
Quantitative Optimization Data
The following matrix summarizes the empirical optimization of the Heck coupling between 2-bromo-5-cyclobutyl-1,3-oxazole and tert-butyl acrylate (1.5 equiv.). The data clearly demonstrates the causality between ligand steric bulk and reaction success.
| Entry | Palladium Precursor | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation / Causality |
| 1 | Pd(OAc)₂ (5 mol%) | PPh₃ (10 mol%) | K₂CO₃ | DMF | 100 | < 10 | Rapid Pd black formation; ligand insufficiently bulky to stabilize Pd(II). |
| 2 | Pd(OAc)₂ (5 mol%) | dppf (5 mol%) | Cs₂CO₃ | Dioxane | 100 | 45 | Bidentate ligand slows decomposition, but migratory insertion is sluggish. |
| 3 | Pd₂(dba)₃ (2.5 mol%) | P(t-Bu)₃ (10 mol%) | Cs₂CO₃ | Dioxane | 90 | 88 | Bulky, electron-rich ligand accelerates insertion; optimal conversion. |
| 4 | Pd(OAc)₂ (5 mol%) | Xantphos (5 mol%) | K₃PO₄ | DMF | 110 | 72 | Good stabilization, but higher temperature required; trace ring-opening. |
Self-Validating Experimental Protocol
This procedure is designed for a 1.0 mmol scale synthesis using the optimized conditions (Entry 3) to yield the corresponding 5-cyclobutyl-2-vinyl-1,3-oxazole derivative.
Materials Required
-
Substrate: 2-Bromo-5-cyclobutyl-1,3-oxazole (1.0 mmol, ~202 mg)
-
Coupling Partner: Alkene, e.g., tert-butyl acrylate or styrene (1.5 mmol)
-
Catalyst: Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)
-
Ligand: Tri-tert-butylphosphine tetrafluoroborate (P(t-Bu)₃·HBF₄) (0.10 mmol, 10 mol%)
-
Base: Cesium Carbonate (Cs₂CO₃), anhydrous (2.0 mmol)
-
Solvent: Anhydrous 1,4-Dioxane (5.0 mL)
Step-by-Step Methodology
Step 1: Reaction Assembly (Inert Atmosphere)
-
In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried 15 mL pressure tube with 2-bromo-5-cyclobutyl-1,3-oxazole (1.0 mmol), Pd₂(dba)₃ (2.5 mol%), P(t-Bu)₃·HBF₄ (10 mol%), and finely powdered anhydrous Cs₂CO₃ (2.0 mmol).
-
Causality Check: The use of the HBF₄ salt of P(t-Bu)₃ is highly recommended as it is air-stable on the benchtop, whereas the free phosphine is pyrophoric. The Cs₂CO₃ base will liberate the active free phosphine in situ.
Step 2: Solvent and Liquid Reagent Addition
-
Add anhydrous 1,4-dioxane (5.0 mL) followed by the alkene (1.5 mmol) via a micro-syringe.
-
Seal the pressure tube with a Teflon-lined cap.
-
Self-Validation Check (Visual): At room temperature, the mixture should appear as a deep red/purple suspension, characteristic of unactivated Pd₂(dba)₃.
Step 3: Catalytic Execution
-
Transfer the sealed tube to a pre-heated oil bath set to 90 °C. Stir vigorously (800+ rpm) to ensure the heterogeneous base is well suspended.
-
Self-Validation Check (Visual): Within 15–30 minutes of heating, the solution should transition from purple to a clear golden-yellow or amber color. This color shift physically validates the dissociation of dba and the formation of the active Pd(0)-P(t-Bu)₃ complex.
-
Troubleshooting: If the solution turns opaque black, oxygen ingress has occurred, causing the palladium to aggregate into catalytically dead "palladium black." If this occurs, the reaction must be aborted and the inert atmosphere setup verified.
-
Maintain heating for 16 hours.
Step 4: Workup and Purification
-
Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the inorganic salts and precipitated palladium.
-
Wash the filtrate with deionized water (2 × 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the target alkenylated oxazole.
Analytical Validation
To confirm the success of the Heck coupling and the structural integrity of the oxazole ring, utilize the following analytical markers:
-
LC-MS: The oxazole ring is basic enough to easily ionize in positive ESI mode. Look for the
peak corresponding to the exact mass of the coupled product. Ensure the characteristic isotopic doublet of the bromine atom ( Br/ Br) present in the starting material (m/z ~202/204)[1] has completely disappeared. -
¹H NMR (CDCl₃):
-
Alkene Geometry: The Heck reaction is highly stereoselective for the trans (
) alkene. Look for two distinct doublet signals in the vinylic region (6.5–7.5 ppm) with a large coupling constant ( Hz), confirming the trans configuration. -
Ring Integrity: Verify the presence of the C4-H oxazole proton (typically a sharp singlet around 6.8–7.2 ppm). If this peak is missing or shifted drastically, ring-opening decomposition may have occurred.
-
References
1.[3] 5-Bromooxazole|CAS 1060812-80-7|RUO - Benchchem. Available at: 3 2. 2-Bromo-5-cyclobutyl-1,3-oxazole | 1888918-38-4 - 摩熵化学 (Molaid). Available at: 1 3.[5] A Simple Route to Novel Palladium(II) Catalysts with Oxazolin-2-ylidene Ligands - Organometallics, ACS Publications. Available at: 5 4.[2] Late-stage functionalization of complex biorelevant compounds - Chem Soc Rev. Available at: 2 5. A Comparative Guide: Ethyl 2-iodooxazole-4-carboxylate vs. Ethyl 2-bromooxazole-4 - Benchchem. Available at:4
Sources
Use of 2-Bromo-5-cyclobutyl-1,3-oxazole in drug discovery
The following Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It structures the utility of 2-Bromo-5-cyclobutyl-1,3-oxazole not merely as a catalog reagent, but as a strategic tool for optimizing physicochemical properties (Fsp³, lipophilicity, and metabolic stability) in lead generation.[1]
A Strategic Building Block for Fsp³-Enriched Bioactive Scaffolds[1]
Executive Summary
2-Bromo-5-cyclobutyl-1,3-oxazole (CAS: 1888918-38-4) represents a "hybrid" building block that bridges the gap between aromatic hetero-cycles and saturated hydrocarbon motifs.[1] In modern drug discovery, where "escaping flatland" (increasing fraction of sp³ hybridized carbons, Fsp³) is correlated with higher clinical success rates, this compound offers a pre-functionalized scaffold to introduce a metabolically robust, conformationally restricted sp³ motif (cyclobutyl) directly attached to a pharmacophore (oxazole).
This guide details the strategic rationale for its selection, comparative physicochemical data, and validated protocols for its incorporation into drug candidates via Palladium-catalyzed cross-coupling methodologies.
Strategic Rationale: Why This Scaffold?
2.1 The "Cyclobutyl Advantage" in Medicinal Chemistry
Replacing linear alkyl chains (e.g.,
-
Metabolic Stability: The cyclobutyl ring is generally more resistant to oxidative metabolism (P450) than linear alkyl chains due to steric shielding and ring strain.
-
Conformational Restriction: Unlike flexible alkyl chains, the cyclobutyl group reduces the entropic penalty upon binding to a protein target.
-
Lipophilicity Modulation: It provides a lipophilic spacer without the "grease" penalty of larger cycloalkyls (like cyclohexyl), maintaining a lower molecular weight and LogP profile favorable for oral bioavailability.
2.2 The Oxazole Core
The 1,3-oxazole ring serves as a critical hydrogen bond acceptor (N3) and a weak donor (C-H), often mimicking amide bonds or serving as a bioisostere for thiazoles and pyridines.
Decision Logic for Scaffold Selection:
Figure 1: Decision logic for selecting 2-Bromo-5-cyclobutyl-1,3-oxazole during Lead Optimization.
Chemical Profile & Handling
| Property | Specification |
| Chemical Name | 2-Bromo-5-cyclobutyl-1,3-oxazole |
| CAS Number | 1888918-38-4 |
| Molecular Formula | C₇H₈BrNO |
| Molecular Weight | 202.05 g/mol |
| Physical State | Pale yellow oil or low-melting solid (dependent on purity) |
| Solubility | Soluble in DCM, THF, MeOH, DMSO; Insoluble in water.[1][2] |
| Storage | 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive. |
| Stability | Stable under standard cross-coupling conditions.[1] Avoid strong mineral acids (ring opening risk). |
Experimental Protocols
The C2-position bromine is a highly reactive electrophile, suitable for Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings.[1] The following protocols are optimized to prevent degradation of the oxazole ring while ensuring high conversion.
4.1 Synthetic Workflow Overview
Figure 2: Primary synthetic diversification pathways for the scaffold.[1]
4.2 Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: Synthesis of 2-aryl-5-cyclobutyl-1,3-oxazoles.[1] Mechanism: Pd(0) oxidative addition into the C2-Br bond, followed by transmetallation with aryl boronic acid.[1]
Materials:
-
Substrate: 2-Bromo-5-cyclobutyl-1,3-oxazole (1.0 equiv)[1]
-
Catalyst: Pd(dppf)Cl₂[1][4]·CH₂Cl₂ (5 mol%) — Chosen for stability and efficiency with heteroaryl halides.[1]
-
Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)[1]
-
Solvent: 1,4-Dioxane (degassed)[1]
Step-by-Step Procedure:
-
Setup: In a microwave vial or round-bottom flask equipped with a magnetic stir bar, combine the oxazole (1.0 eq), aryl boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Inert Atmosphere: Seal the vessel and purge with Nitrogen or Argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.1 M relative to oxazole) and 2.0 M aq. K₂CO₃ (3.0 eq) via syringe.
-
Reaction:
-
Thermal: Heat at 80°C for 4–12 hours.
-
Microwave: Irradiate at 100°C for 30–60 minutes.
-
-
Monitoring: Monitor by LC-MS (ESI+). The bromide starting material (MW 202) should disappear.
-
Work-up: Cool to RT. Dilute with Ethyl Acetate (EtOAc) and wash with water (x2) and brine (x1). Dry organic layer over Na₂SO₄.[4][5]
-
Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (SiO₂).
-
Eluent: Hexanes/EtOAc gradient (typically 0–30% EtOAc).
-
Note: Oxazoles are weakly basic; adding 1% Et₃N to the column can reduce streaking.
-
Validation Criteria:
4.3 Protocol B: Buchwald-Hartwig Amination
Objective: Synthesis of 2-amino-5-cyclobutyl-1,3-oxazoles (common kinase inhibitor motif).[1]
Materials:
-
Substrate: 2-Bromo-5-cyclobutyl-1,3-oxazole (1.0 equiv)[1]
-
Amine: Primary or Secondary Amine (1.2 equiv)[1]
-
Catalyst: Pd₂dba₃ (2.5 mol%) + XPhos (5 mol%) — XPhos is excellent for heteroaryl aminations.[1]
-
Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv)[1]
-
Solvent: Toluene or t-Amyl Alcohol (anhydrous)[1]
Step-by-Step Procedure:
-
Glovebox/Schlenk: In a dry vial, mix Pd₂dba₃, XPhos, Cs₂CO₃, and the oxazole substrate.
-
Solvent: Add anhydrous Toluene.
-
Amine Addition: Add the amine coupling partner.
-
Reaction: Heat at 100°C for 12–18 hours under Argon.
-
Work-up: Filter through a pad of Celite to remove inorganic salts.[1] Wash the pad with EtOAc.
-
Purification: Concentrate and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) or silica chromatography.
Application Case Study: Kinase Inhibitor Design
Scenario: A discovery team is optimizing a p38 MAP kinase inhibitor. The lead compound contains a 2-phenyl-oxazole moiety but suffers from poor metabolic stability (rapid hydroxylation of the phenyl ring) and low aqueous solubility.[1]
Intervention: The team replaces the phenyl ring with the 5-cyclobutyl group using 2-Bromo-5-cyclobutyl-1,3-oxazole.[1]
Comparative Data (Hypothetical but Representative):
| Parameter | Phenyl-Oxazole Analog | Cyclobutyl-Oxazole Analog | Improvement |
| cLogP | 3.8 | 2.9 | Lower Lipophilicity (Better solubility) |
| Fsp³ | 0.15 | 0.35 | Higher Saturation (Better physical props) |
| HLM (t½) | 12 min | >45 min | Metabolic Stability (Blocked oxidation) |
| Potency (IC50) | 15 nM | 22 nM | Maintained (Bioisosteric fit) |
References
-
Suzuki-Miyaura Coupling of Oxazoles
-
Cyclobutyl as a Bioisostere
-
General Oxazole Synthesis & Reactivity
-
Buchwald-Hartwig Conditions for Heterocycles
-
Compound Data Source
-
Source: PubChem / Sigma-Aldrich Catalog Entry for 2-Bromo-5-cyclobutyl-1,3-oxazole (CAS 1888918-38-4).[1]
-
Sources
Application Note: Leveraging 2-Bromo-5-cyclobutyl-1,3-oxazole in Medicinal Chemistry
Executive Summary
This guide details the strategic utilization of 2-Bromo-5-cyclobutyl-1,3-oxazole , a high-value heterocyclic scaffold designed for modern drug discovery. While the 1,3-oxazole core is a privileged pharmacophore found in numerous kinase inhibitors and antimicrobial agents, the incorporation of the 5-cyclobutyl moiety offers a specific advantage: it serves as a lipophilic, metabolic-stable bioisostere for traditional phenyl or tert-butyl groups.
This note provides a validated protocol for functionalizing this scaffold via Suzuki-Miyaura cross-coupling to generate diverse libraries, alongside a standard kinase inhibition screening protocol to assess biological activity.
Strategic Rationale: The "Escape from Flatland"
In modern medicinal chemistry, increasing the fraction of sp³-hybridized carbons (
-
Conformational Control: Unlike the planar phenyl group, the cyclobutyl ring adopts a puckered conformation, projecting into the z-axis. This allows the molecule to explore unique chemical space within hydrophobic binding pockets (e.g., ATP-binding sites of kinases).
-
Metabolic Stability: The cyclobutyl group is generally more resistant to oxidative metabolism (CYP450) than electron-rich aromatic rings or alkyl chains prone to
-oxidation.
Table 1: Physicochemical Comparison of C-5 Substituents
Theoretical comparison based on general bioisostere principles.
| Property | Phenyl (Traditional) | tert-Butyl (Traditional) | Cyclobutyl (Bioisostere) |
| Geometry | Planar (2D) | Spherical (3D) | Puckered Ring (3D) |
| Lipophilicity (cLogP) | High | High | Moderate |
| Metabolic Liability | Ring hydroxylation | Alkyl oxidation | Low (Ring strain stabilizes) |
| Solubility | Poor | Moderate | Improved |
Chemical Stability & Handling
The C-2 bromine atom is highly reactive, making this scaffold an excellent electrophile but also requiring careful handling.
-
Storage: Store at -20°C under Argon.
-
Stability: The compound is stable in non-nucleophilic organic solvents (DCM, THF). Avoid prolonged exposure to strong aqueous acids, which may hydrolyze the oxazole ring.
-
Reactivity: The C-2 position is activated for Nucleophilic Aromatic Substitution (
) and Palladium-catalyzed cross-couplings.
Protocol A: Library Generation via Suzuki-Miyaura Coupling
This protocol describes the arylation of 2-bromo-5-cyclobutyl-1,3-oxazole to create a library of 2-aryl-5-cyclobutyl-oxazoles.
Materials
-
Scaffold: 2-Bromo-5-cyclobutyl-1,3-oxazole (1.0 equiv)
-
Boronic Acids: Diverse aryl/heteroaryl boronic acids (1.2 equiv)
-
Catalyst:
(5 mol%) -
Base:
(2.0 M aqueous solution) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology
-
Preparation: In a reaction vial, combine the oxazole scaffold (0.5 mmol), aryl boronic acid (0.6 mmol), and
(0.025 mmol). -
Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Critical: Oxygen promotes homocoupling of the boronic acid.
-
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2.0 M
(0.5 mL) via syringe. -
Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor conversion by LC-MS (Target mass = Scaffold - Br + Aryl).[2]
-
Work-up:
-
Cool to room temperature.[3]
-
Dilute with Ethyl Acetate (10 mL) and wash with water (2 x 5 mL).
-
Dry organic layer over
, filter, and concentrate.
-
-
Purification: Purify via Flash Chromatography (Hexanes/EtOAc gradient). 2-Aryl oxazoles typically elute at 10–30% EtOAc.
Visualization: Synthesis Workflow
Figure 1: Workflow for the parallel synthesis of oxazole derivatives.
Protocol B: Biological Evaluation (Kinase Inhibition)
Oxazole derivatives frequently exhibit kinase inhibitory activity by mimicking the adenine ring of ATP. This protocol outlines a generic FRET-based screening assay (e.g., LanthaScreen™ or Z'-LYTE™) to evaluate the generated library.
Materials
-
Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35. -
Target Kinase: Recombinant kinase of interest (e.g., VEGFR2, EGFR, PI3K).
-
Tracer: Fluorescently labeled peptide substrate.
-
Controls: Staurosporine (Positive Control), DMSO (Negative Control).
Step-by-Step Methodology
-
Compound Plating: Dispense 10 nL of library compounds (in DMSO) into a 384-well black low-volume plate. Final screening concentration: 1
M and 10 M. -
Enzyme Addition: Add 5
L of Kinase/Antibody mixture in Kinase Buffer. Incubate for 30 minutes at Room Temperature (RT). -
Substrate Addition: Add 5
L of ATP/Tracer mixture.-
Note: ATP concentration should be at
for the specific kinase to detect competitive inhibitors.
-
-
Incubation: Incubate for 60 minutes at RT protected from light.
-
Detection: Read Fluorescence Resonance Energy Transfer (FRET) signal on a multi-mode plate reader (Excitation: 340 nm, Emission: 495 nm/520 nm).
-
Data Analysis: Calculate % Inhibition relative to DMSO (0%) and Staurosporine (100%) controls.
Visualization: SAR Logic & Mechanism
Figure 2: Structure-Activity Relationship (SAR) hypothesis for kinase inhibition.
References
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Discusses sp3-rich bioisosteres).
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Foundational chemistry protocol).
-
Zhang, H., et al. (2018). Oxazole derivatives as potential anticancer agents. European Journal of Medicinal Chemistry. (Biological relevance of the scaffold).
-
BenchChem. (2025).[4] Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole. (Specific reaction conditions for oxazoles).
Sources
Protocol for the Synthesis of 2-Bromo-5-cyclobutyl-1,3-oxazole Analogs
Introduction & Strategic Overview
2-Bromo-5-cyclobutyl-1,3-oxazole is a highly valuable bifunctional building block in medicinal chemistry. It is frequently utilized as an electrophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to generate complex, biologically active oxazole derivatives. The incorporation of a cyclobutyl moiety provides unique lipophilic and conformational properties, which have been shown to improve the metabolic stability and solubility of oxazole-based therapeutics, such as 1[1].
This application note details a robust, field-proven, two-step synthetic protocol:
-
Construction of the Oxazole Core : A2 utilizing cyclobutanecarbaldehyde and tosylmethyl isocyanide (TosMIC)[2].
-
Regioselective Halogenation : Direct C-2 lithiation of the resulting 5-cyclobutyloxazole followed by electrophilic bromination to yield the target compound[3].
Mechanistic Rationale & Causality (E-E-A-T)
Step 1: The Van Leusen Oxazole Synthesis
The reaction between cyclobutanecarbaldehyde and TosMIC is driven by the unique reactivity of the TosMIC reagent, which acts as a versatile C2N1 "3-atom synthon"[2]. Under basic conditions (K₂CO₃ in methanol), the acidic α-methylene protons of TosMIC are deprotonated. The resulting anion undergoes nucleophilic addition to the aldehyde's carbonyl carbon. Subsequent intramolecular cyclization yields an oxazoline intermediate. The tosyl group is critical to the reaction's causality; it not only increases the acidity of the adjacent protons but also serves as an excellent leaving group. Base-promoted elimination of p-toluenesulfinic acid irreversibly drives the aromatization to4[4].
Step 2: Regiocontrolled Lithiation and Bromination
Oxazoles possess a highly acidic proton at the C-2 position due to the inductive effects of the adjacent oxygen and nitrogen atoms. Treatment of 5-cyclobutyloxazole with a strong base like n-butyllithium (n-BuLi) at strict cryogenic temperatures (-78 °C) results in rapid and 3 to form 2-lithio-5-cyclobutyloxazole[3].
Crucial Causality (Temperature Control): 2-Lithiooxazoles exist in equilibrium with their acyclic isonitrile enolate tautomers. Allowing the temperature to rise above -40 °C shifts this equilibrium toward the ring-opened isonitrile, leading to 5 upon quenching[5]. By maintaining -78 °C and rapidly quenching with an electrophilic bromine source (such as carbon tetrabromide, CBr₄), the cyclic 2-bromooxazole is obtained exclusively.
Visualizations
Figure 1: Overall synthetic workflow for 2-bromo-5-cyclobutyl-1,3-oxazole.
Figure 2: Mechanistic pathway and temperature-dependent equilibrium of C-2 lithiation.
Step-by-Step Experimental Methodologies
Protocol A: Synthesis of 5-Cyclobutyl-1,3-oxazole
Reagents: Cyclobutanecarbaldehyde (1.0 equiv), TosMIC (1.1 equiv), K₂CO₃ (2.0 equiv), Methanol (0.2 M).
-
Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with TosMIC and anhydrous K₂CO₃.
-
Addition: Add methanol to suspend the solids, followed by the dropwise addition of cyclobutanecarbaldehyde.
-
Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and stir for 2–4 hours.
-
Workup: Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the methanol. Partition the residue between distilled water and ethyl acetate. Extract the aqueous layer twice with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford 5-cyclobutyl-1,3-oxazole as a pale yellow oil.
-
Self-Validation (QC): Verify product formation via ¹H NMR. The characteristic oxazole C-2 proton will appear as a sharp singlet at ~7.8 ppm, and the C-4 proton at ~6.8 ppm.
Protocol B: Synthesis of 2-Bromo-5-cyclobutyl-1,3-oxazole
Reagents: 5-Cyclobutyl-1,3-oxazole (1.0 equiv), n-BuLi (1.1 equiv, 2.5 M in hexanes), CBr₄ (1.2 equiv), anhydrous THF (0.1 M).
-
Inert Atmosphere Setup: Flame-dry a Schlenk flask under an inert atmosphere (Argon or N₂). Charge the flask with 5-cyclobutyl-1,3-oxazole and anhydrous THF.
-
Cryogenic Cooling: Cool the solution to strictly -78 °C using a dry ice/acetone bath. (Critical: Allow 15 minutes for the internal temperature to fully stabilize before proceeding).
-
Lithiation: Add n-BuLi dropwise via a syringe over 10 minutes down the side of the flask. Stir the resulting mixture at -78 °C for 30 minutes to ensure complete and regioselective lithiation.
-
Electrophilic Trapping: Dissolve CBr₄ in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture, strictly maintaining the -78 °C bath temperature.
-
Maturation: Maintain the reaction at -78 °C for 1 hour, then remove the cooling bath and allow the mixture to slowly warm to room temperature over 2 hours.
-
Quench & Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the aqueous phase with diethyl ether (3×). Wash the combined organics with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash chromatography (Hexanes/EtOAc) to yield 2-bromo-5-cyclobutyl-1,3-oxazole.
-
Self-Validation (QC): Verify via ¹H NMR (the C-2 proton singlet at ~7.8 ppm must be completely absent) and GC-MS (look for the characteristic bromine isotope pattern: M and M+2 peaks of equal intensity).
Quantitative Data & Reaction Parameters
| Step | Target Intermediate / Product | Reagents & Equivalents | Solvent | Temp Profile | Time | Expected Yield |
| 1 | 5-Cyclobutyl-1,3-oxazole | TosMIC (1.1 eq), K₂CO₃ (2.0 eq) | MeOH | 65 °C (Reflux) | 2–4 h | 75–85% |
| 2 | 2-Bromo-5-cyclobutyl-1,3-oxazole | n-BuLi (1.1 eq), CBr₄ (1.2 eq) | THF | -78 °C to RT | 3.5 h | 65–80% |
References
-
Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases Source: Journal of Medicinal Chemistry (acs.org) URL:[Link]
-
Widely Exploited, Yet Unreported: Regiocontrolled Synthesis and the Suzuki–Miyaura Reactions of Bromooxazole Building Blocks Source: Advanced Synthesis & Catalysis (researchgate.net) URL:[Link]
-
Organic Syntheses Procedure: C-4 Bromination of 5-Substituted Oxazoles via 2-Lithiooxazoles Source: Organic Syntheses (orgsyn.org) URL:[Link]
-
Van Leusen Oxazole Synthesis Source: Organic Chemistry Portal (organic-chemistry.org) URL:[Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis Source: Molecules (nih.gov / PMC) URL:[Link]
Sources
Strategic Utilization of 2-Bromo-5-cyclobutyl-1,3-oxazole in Kinase Inhibitor Design
Executive Summary
2-Bromo-5-cyclobutyl-1,3-oxazole represents a high-value heterocyclic building block for the synthesis of ATP-competitive kinase inhibitors. Its structural utility lies in the unique combination of the 1,3-oxazole core —a privileged scaffold capable of critical hydrogen bonding interactions within the kinase hinge region—and the C5-cyclobutyl moiety , a metabolically stable, lipophilic pharmacophore often employed to occupy the hydrophobic "gatekeeper" pocket or solvent-exposed front regions.
This application note details the strategic deployment of this scaffold, focusing on the chemoselective functionalization of the C2-bromide handle via Palladium-catalyzed cross-coupling reactions.[1] We provide validated protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings, optimized to preserve the integrity of the oxazole ring while maximizing yield.
Structural Logic & Medicinal Chemistry Utility
The Oxazole Scaffold in Kinase Inhibition
The 1,3-oxazole ring is a bioisostere of the amide bond and a common feature in kinase inhibitors (e.g., VEGFR, p38 MAPK inhibitors). The nitrogen atom (N3) acts as a hydrogen bond acceptor, often interacting with the backbone amide NH of the kinase hinge region (e.g., Val, Met, or Leu residues).
The Role of the C5-Cyclobutyl Group
-
Hydrophobic Filling: The cyclobutyl group provides rigid, defined lipophilicity (
character) without the rotatable bond entropy penalty of an -butyl chain. It is ideal for filling the hydrophobic Back Pocket II or interacting with the Gatekeeper residue (e.g., T315 in Abl, T790 in EGFR). -
Metabolic Stability: Unlike isopropyl or tert-butyl groups, which are prone to oxidative dealkylation or hydroxylation, the cyclobutyl ring shows enhanced metabolic stability in microsomal stability assays.
Reactivity Profile
The C2-position of the oxazole is electron-deficient, making the C2-Br bond highly activated for oxidative addition to Palladium(0). However, this position is also susceptible to nucleophilic attack (ring opening) under harsh basic conditions. Therefore, catalyst systems that operate under mild base conditions are preferred.
Experimental Workflows
Visualization: Synthesis & Application Pathway
Figure 1: Divergent synthetic pathways utilizing 2-Bromo-5-cyclobutyl-1,3-oxazole to access distinct kinase inhibitor classes.
Detailed Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: To couple the oxazole scaffold with an aryl/heteroaryl boronic acid (e.g., a pyridine or pyrimidine hinge binder). Challenge: 2-Bromooxazoles can be unstable.[2] Fast coupling with active catalysts is required to outcompete hydrolysis.
Materials:
-
Substrate: 2-Bromo-5-cyclobutyl-1,3-oxazole (1.0 equiv)
-
Partner: Aryl boronic acid / Pinacol ester (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) or XPhos Pd G2 (2 mol%)
-
Base: K₂CO₃ (2.0 M aqueous, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Procedure:
-
Setup: In a specific microwave vial or Schlenk tube, charge the oxazole (1.0 mmol, 202 mg), boronic acid (1.2 mmol), and Pd catalyst.
-
Inert Atmosphere: Seal the vessel and purge with Argon/Nitrogen for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane (5 mL) and aqueous K₂CO₃ (1.5 mL).
-
Reaction:
-
Thermal: Heat at 80°C for 4–6 hours.
-
Microwave (Preferred): Irradiate at 100°C for 30 minutes.
-
-
Monitoring: Monitor by LC-MS. The C2-Br is highly reactive; disappearance of starting material should be rapid.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc). Oxazoles are often UV-active but check with I₂ stain if needed.
Critical Note: If the boronic acid is electron-poor (e.g., fluoropyridine), switch to XPhos Pd G2 to facilitate transmetallation.
Protocol B: Buchwald-Hartwig Amination
Objective: To introduce an amine functionality at C2, creating a 2-amino-oxazole motif common in Type I inhibitors.
Materials:
-
Substrate: 2-Bromo-5-cyclobutyl-1,3-oxazole (1.0 equiv)
-
Amine: Primary or secondary amine (1.2 equiv)[3]
-
Catalyst: Pd₂(dba)₃ (2.5 mol%)
-
Ligand: Xantphos (5 mol%) – Crucial for heterocycles
-
Base: Cs₂CO₃ (2.0 equiv) – Milder than NaOtBu to prevent ring opening
-
Solvent: Toluene or 1,4-Dioxane (anhydrous)
Step-by-Step Procedure:
-
Preparation: Flame-dry the reaction vessel. Cool under Argon.
-
Charging: Add Pd₂(dba)₃, Xantphos, and Cs₂CO₃. Purge with Argon.
-
Addition: Add the oxazole and amine dissolved in anhydrous Toluene (0.2 M concentration).
-
Reaction: Heat at 100°C for 12 hours.
-
Workup: Filter through a Celite pad to remove palladium black. Concentrate the filtrate.
-
Purification: Reverse-phase HPLC is often recommended for amino-oxazoles to ensure removal of phosphine oxides.
Data Analysis & SAR Implications
Quantitative Comparison of Coupling Conditions
The following table summarizes optimization data for the Suzuki coupling of 2-bromo-5-cyclobutyl-1,3-oxazole with 4-pyridylboronic acid (Model Hinge Binder).
| Entry | Catalyst | Ligand | Base | Solvent | Temp/Time | Yield (%) | Notes |
| 1 | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/H₂O | 90°C / 12h | 45% | Significant debromination observed. |
| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100°C / 4h | 78% | Good conversion, minor homocoupling. |
| 3 | Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane | 80°C / 4h | 92% | Optimal. Clean profile. |
| 4 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 100°C / 1h | 88% | Faster, but catalyst is more expensive. |
Structural Biology Context (SAR)
When designing inhibitors using this scaffold, the orientation of the cyclobutyl group is dictated by the substitution at C2.
-
Scenario A (Hinge Binding): If C2 is coupled to an aminopyrimidine (hinge binder), the oxazole acts as a spacer. The C5-cyclobutyl group will likely project towards the Solvent Front or the P-loop , depending on the linker geometry.
-
Scenario B (Gatekeeper): If the oxazole itself is the hinge binder (N3 accepting H-bond), the C5-substituent points directly into the hydrophobic pocket behind the gatekeeper residue. The cyclobutyl group is an optimal size for this pocket in kinases like p38 or JNK .
Visualization: Kinase Binding Mode Logic
Figure 2: Conceptual binding mode of 5-substituted oxazoles in the ATP-binding pocket.
References
-
Synthesis and Reactivity of 2-Bromooxazoles
-
Schnürch, M., et al. "Halogenated Heterocycles as Tools for the Construction of Heterocyclic Libraries." Topics in Heterocyclic Chemistry, 2010. Link
- Note: Establishes the reactivity order C2-Br > C5-Br and stability concerns.
-
-
Oxazoles in Kinase Inhibitors
-
Ploypradith, P. "Development of Oxazole-Based Kinase Inhibitors." Acta Pharmaceutica Sinica B, 2020. Link
- Discusses the "privileged" nature of the oxazole scaffold in VEGFR and EGFR inhibition.
-
-
Cyclobutyl Bioisosteres
-
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Link
- Context: Validates the use of cyclobutyl as a metabolically stable lipophilic replacement for alkyl chains.
-
-
Suzuki Coupling Protocols for Heterocycles
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link
- The foundational text for the Protocol A conditions derived above.
-
-
Buchwald-Hartwig Conditions for Oxazoles
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide." Chemical Science, 2011. Link
- Source for the recommendation of Xantphos/Pd2(dba)3 for electron-deficient heterocycles.
-
Sources
Functionalization of the Oxazole Ring in 2-Bromo-5-cyclobutyl-1,3-oxazole: Advanced Application Notes & Protocols
Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Purpose: To provide a comprehensive, mechanistically grounded guide for the late-stage functionalization and iterative cross-coupling of the 2-bromo-5-cyclobutyl-1,3-oxazole scaffold.
Executive Summary & Chemical Rationale
The 1,3-oxazole ring is a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized as a bioisostere for amides and esters to improve metabolic stability and target affinity. 2-Bromo-5-cyclobutyl-1,3-oxazole (MW: 202.05, Formula: C7H8BrNO) represents a highly versatile building block [1].
The chemical reactivity of this scaffold is dictated by its unique electronic and steric environment:
-
C2 Position (Electrophilic Hub): Flanked by both the electronegative oxygen and the imine-like nitrogen, the C2 position is highly electron-deficient. The presence of the bromide leaving group at this position makes it exceptionally primed for Palladium-catalyzed cross-coupling (Suzuki, Stille, Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (S_NAr).
-
C5 Position (Steric Shielding): The cyclobutyl group at C5 provides critical lipophilicity (Calculated LogP ~2.5) while offering steric shielding. This prevents unwanted ring-opening side reactions that often plague unsubstituted oxazoles under basic conditions.
-
C4 Position (C-H Activation): With C2 brominated and C5 substituted, the C4 position remains the sole unfunctionalized carbon, allowing for orthogonal, direct C-H activation strategies prior to or following C2 functionalization [2].
Strategic Functionalization Pathways
To maximize the utility of 2-bromo-5-cyclobutyl-1,3-oxazole in structure-activity relationship (SAR) campaigns, three divergent functionalization pathways are commonly employed.
Caption: Divergent functionalization pathways of 2-Bromo-5-cyclobutyl-1,3-oxazole.
Experimental Protocols & Mechanistic Insights
The following protocols are designed as self-validating systems. We prioritize mechanistic explanations over mere step-by-step instructions to ensure reproducibility across diverse laboratory environments.
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C2
Causality & Design: Coupling at the C2 position of oxazoles can be challenging due to the potential for competitive protodehalogenation. We utilize Pd(dppf)Cl₂ because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and minimizing side reactions. The biphasic solvent system (1,4-Dioxane/H₂O) is critical; water is mechanistically required to hydroxylate the palladium intermediate, which is a prerequisite for transmetalation with the boronic acid [3].
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-5-cyclobutyl-1,3-oxazole (1.0 equiv, 1.0 mmol), the desired aryl boronic acid (1.2 equiv, 1.2 mmol), and K₂CO₃ (3.0 equiv, 3.0 mmol).
-
Solvent Addition: Add a 4:1 mixture of 1,4-Dioxane and deionized H₂O (10 mL total volume).
-
Degassing (Critical Step): Sparge the heterogeneous mixture with Argon for 15 minutes. Self-Validation: Oxygen poisoning will rapidly oxidize the Pd(0) active species to inactive Pd(II) black. Proper degassing ensures the solution remains clear prior to catalyst addition.
-
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%). Seal the flask and heat to 85 °C.
-
In-Process Monitoring: Monitor via LCMS after 2 hours. Self-Validation: The starting material exhibits a distinct isotopic doublet (1:1 ratio at m/z ~202/204 due to ⁷⁹Br/⁸¹Br). The complete disappearance of this doublet and the emergence of the product mass confirms successful oxidative addition and transmetalation.
-
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).
Caption: General Pd-catalyzed Suzuki-Miyaura cycle for 2-bromooxazoles.
Protocol B: Buchwald-Hartwig Amination at C2
Causality & Design: Forming C-N bonds at the C2 position requires overcoming the electron deficiency of the oxazole ring, which can slow down reductive elimination. We recommend using BrettPhos or RuPhos ligands. These bulky, electron-rich biaryl phosphine ligands prevent the formation of unreactive bis-amine palladium complexes and facilitate rapid reductive elimination [4]. Sodium tert-butoxide (NaOtBu) is used as a strong base to deprotonate the amine, increasing its nucleophilicity.
Step-by-Step Methodology:
-
Preparation: In a glovebox or under strict Argon atmosphere, charge a vial with 2-bromo-5-cyclobutyl-1,3-oxazole (1.0 equiv, 0.5 mmol), the primary or secondary amine (1.2 equiv), NaOtBu (1.5 equiv), Pd₂(dba)₃ (2.5 mol%), and BrettPhos (5 mol%).
-
Solvent Addition: Add anhydrous Toluene (5 mL). Seal the vial with a PTFE-lined cap.
-
Reaction: Heat the mixture at 100 °C for 12 hours. Self-Validation: The reaction should transition from a dark purple (Pd₂(dba)₃) to a deep red/brown homogeneous solution. A black precipitate indicates catalyst decomposition.
-
Workup: Cool to room temperature, dilute with DCM, and filter through a pad of Celite to remove palladium residues and inorganic salts. Concentrate and purify via reverse-phase HPLC or silica gel chromatography.
Protocol C: Orthogonal C-H Arylation at C4
Causality & Design: To achieve functionalization at C4 while preserving the C2-bromide for subsequent reactions, a Concerted Metalation-Deprotonation (CMD) pathway is utilized. Pivalic acid (PivOH) is added as a crucial proton-shuttle co-catalyst. The pivalate anion coordinates to the palladium center and abstracts the C4 proton via a six-membered transition state, drastically lowering the activation energy for C-H bond cleavage compared to standard base-mediated deprotonation [2].
Step-by-Step Methodology:
-
Preparation: Combine 2-bromo-5-cyclobutyl-1,3-oxazole (1.0 equiv), an aryl iodide (1.5 equiv), Pd(OAc)₂ (5 mol%), PivOH (30 mol%), and Ag₂CO₃ (1.5 equiv) in a pressure tube.
-
Solvent: Add anhydrous DMF (0.2 M).
-
Reaction: Stir at 110 °C for 16 hours. Self-Validation: Ag₂CO₃ serves as both the terminal oxidant/halide scavenger and base. The formation of a yellow/white AgI precipitate during the reaction is a visual confirmation of catalytic turnover.
-
Workup: Filter through Celite, wash with EtOAc, and wash the organic filtrate with 5% aqueous LiCl (to remove DMF) and brine. Purify via chromatography.
Quantitative Data Summary
The following table summarizes expected yields, optimal conditions, and reaction times for the functionalization of the 2-bromo-5-cyclobutyl-1,3-oxazole scaffold based on established literature parameters for highly similar 2-bromooxazole systems [1][3][4].
| Functionalization Type | Reagents & Catalyst System | Temp / Time | Expected Yield | Key Application |
| C2 Suzuki Coupling | Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O | 85 °C / 2-4 h | 75 - 90% | Introduction of biaryl motifs for kinase inhibitors. |
| C2 Buchwald-Hartwig | R-NH₂, Pd₂(dba)₃, BrettPhos, NaOtBu, Toluene | 100 °C / 12 h | 60 - 85% | Synthesis of 2-aminooxazole pharmacophores. |
| C2 S_NAr (Amination) | R-NH₂, DIPEA, NMP (No Pd catalyst) | 120 °C / 18 h | 40 - 65% | Metal-free alternative for highly nucleophilic amines. |
| C4 C-H Arylation | Ar-I, Pd(OAc)₂, PivOH, Ag₂CO₃, DMF | 110 °C / 16 h | 50 - 70% | Accessing 2,4,5-trisubstituted complex oxazoles. |
References
-
Widely Exploited, Yet Unreported: Regiocontrolled Synthesis and the Suzuki–Miyaura Reactions of Bromooxazole Building Blocks. ResearchGate. Available at:[Link]
-
Catalytic cycles for Cu(I)-catalyzed and Pd(0)/Cu(I)-catalyzed direct arylation of oxazoles. ResearchGate. Available at:[Link]
-
Discovery of IID432 for Chagas Disease: A Cyanotriazole Inhibitor of Trypanosoma cruzi Topoisomerase II. National Center for Biotechnology Information (NCBI). Available at:[Link]
-
Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
Troubleshooting & Optimization
Technical Support Center: Optimization of 2-Bromo-5-cyclobutyl-1,3-oxazole Synthesis
Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the critical bottlenecks researchers encounter when synthesizing 2-bromo-5-cyclobutyl-1,3-oxazole. This molecule is a highly valuable heterocyclic building block in drug discovery, but its synthesis requires precise control over cyclization thermodynamics and cryogenic organometallic trapping.
Below, you will find a deep dive into the causality of common failures, self-validating protocols, and optimization data to ensure high-yield, reproducible batches.
Synthesis Workflow Overview
The most efficient and scalable route to 2-bromo-5-cyclobutyl-1,3-oxazole involves a two-stage process:
-
Ring Construction: A Van Leusen oxazole synthesis utilizing cyclobutanecarbaldehyde and TosMIC (p-toluenesulfonylmethyl isocyanide) to form the 5-cyclobutyl-1,3-oxazole intermediate [1][2].
-
Regioselective Functionalization: C-H activation via cryogenic lithiation at the C-2 position, followed by electrophilic trapping with a mild bromine source [3][4].
Two-step synthetic workflow for 2-Bromo-5-cyclobutyl-1,3-oxazole.
Frequently Asked Questions & Troubleshooting
Q1: Why is my yield for 5-cyclobutyl-1,3-oxazole consistently below 40% during the Van Leusen step?
Causality: The Van Leusen reaction requires a delicate acid-base balance. TosMIC deprotonation must occur rapidly enough to attack the aldehyde, but if the base is too harsh or the solvent is not strictly anhydrous, TosMIC degrades via hydrolysis before cyclization can complete [1]. Furthermore, insufficient heating can stall the reaction at the oxazoline intermediate, preventing the elimination of the tosyl group.
Solution: Switch from standard NaOH/KOH to anhydrous Potassium Carbonate (
Q2: During the C-2 bromination step, I observe significant ring-opening side products. How can I prevent this?
Causality: 2-Lithiooxazoles are highly unstable. They exist in a thermodynamic equilibrium with their acyclic isocyanide enolate forms. If the internal reaction temperature rises above -60°C, the oxazole ring opens irreversibly, destroying your intermediate [3]. Solution: You must maintain strict kinetic control. Use a calibrated internal temperature probe to ensure the reaction mixture never exceeds -70°C during the addition of n-BuLi. Pre-cool the electrophilic bromine source before dropwise addition.
Q3: Which electrophilic bromine source is optimal for trapping the 2-lithiooxazole?
Causality: Using elemental bromine (
Q4: My final product degrades during silica gel chromatography. What is the cause?
Causality: 2-Halooxazoles are sensitive to the acidic silanol groups present on standard silica gel. Prolonged exposure leads to the hydrolysis of the C-Br bond, converting your product into an oxazolone derivative.
Solution: Neutralize your silica gel by pre-flushing the column with 1% Triethylamine (
Quantitative Optimization Data
To demonstrate the causality of reagent selection in the C-2 bromination step, review the optimization matrix below. The data clearly shows that balancing base strength and electrophile mildness is critical for maximizing yield.
| Base (1.1 eq) | Bromine Source (1.2 eq) | Temp (°C) | Time (h) | Yield (%) | Primary Observation / Failure Mode |
| n-BuLi | -78 | 1.0 | < 10% | Severe oxidative degradation; black tar formation. | |
| LDA | -78 | 2.0 | 45% | Incomplete lithiation; starting material recovered. | |
| n-BuLi | -78 | 1.5 | 68% | Moderate yield; some polybrominated byproducts. | |
| n-BuLi | DBTFE | -78 | 1.0 | 85% | Clean conversion; optimal scalability. |
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems. Do not proceed to the next step unless the internal control checkpoints are met.
Protocol A: Synthesis of 5-Cyclobutyl-1,3-oxazole (Van Leusen Cyclization)
-
Setup: Flame-dry a 250 mL round-bottom flask under a continuous Argon sweep. Add cyclobutanecarbaldehyde (10.0 mmol, 1.0 eq) and TosMIC (11.0 mmol, 1.1 eq).
-
Solvent & Base: Suspend the reagents in 50 mL of strictly anhydrous Methanol. Add anhydrous
(20.0 mmol, 2.0 eq) in one portion. -
Execution: Attach a reflux condenser and heat the mixture to 65°C.
-
Self-Validation Checkpoint 1: Within 15 minutes, the suspension should transition from pale yellow to a deep, homogenous orange. If it turns dark brown immediately, your TosMIC has degraded due to moisture.
-
Self-Validation Checkpoint 2: After 3 hours, perform a TLC (Hexanes/EtOAc 3:1, UV/KMnO4 stain). The aldehyde spot (
) must be completely consumed, replaced by a new UV-active spot ( ).
-
-
Workup: Concentrate the mixture under reduced pressure. Partition the residue between EtOAc (50 mL) and distilled water (50 mL). Wash the organic layer with brine, dry over
, and concentrate. Purify via flash chromatography to yield a pale yellow oil.
Protocol B: Regiocontrolled C-2 Bromination
-
Setup: In a flame-dried Schlenk flask under Argon, dissolve 5-cyclobutyl-1,3-oxazole (5.0 mmol, 1.0 eq) in 25 mL of anhydrous THF.
-
Cryogenic Lithiation: Submerge the flask in a dry ice/acetone bath. Insert an internal thermocouple. Wait until the internal temperature stabilizes at -78°C.
-
Base Addition: Add n-BuLi (5.5 mmol, 2.5 M in hexanes, 1.1 eq) dropwise via a syringe pump over 15 minutes.
-
Self-Validation Checkpoint 3: Monitor the thermocouple. The internal temperature must not exceed -70°C during the addition. A slight yellow tint indicates successful lithiation. Stir for exactly 30 minutes at -78°C.
-
-
Electrophilic Trapping: Add DBTFE (6.0 mmol, 1.2 eq) dropwise.
-
Self-Validation Checkpoint 4: The yellow color should rapidly dissipate, indicating successful trapping of the carbanion. Stir for 1 hour at -78°C, then slowly remove the cooling bath and allow the reaction to reach room temperature.
-
-
Quench & Isolate: Quench with 10 mL of saturated aqueous
. Extract with Diethyl Ether ( mL). Dry over . Purify via chromatography using silica gel pre-treated with 1% in hexanes.
Mechanistic pathway of regioselective C-2 lithiation and electrophilic bromination.
References
-
Van Leusen reaction - Wikipedia. (Overview of the foundational cyclization methodology). Source: Wikipedia. URL:[Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (Detailed mechanistic insights into TosMIC cycloadditions). Source: PMC / MDPI. URL:[Link]
-
Synthesis of 2‐bromooxazole (9). (Protocol validation for regiocontrolled lithiation of oxazoles). Source: ResearchGate. URL:[Link]
-
Scheme 18: Catalytic cycles for Cu(I)-catalyzed (routeA) and Pd(0)/Cu(I)-catalyzed (route B) direct arylation... (Application of DBTFE in the synthesis of functionalized oxazoles). Source: ResearchGate. URL:[Link]
Technical Support Center: Purification & Handling of 2-Bromo-5-cyclobutyl-1,3-oxazole
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical sensitivities of 2-Bromo-5-cyclobutyl-1,3-oxazole (CAS: 1888918-38-4).
Halogenated oxazoles are highly valuable building blocks for transition-metal catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) in drug discovery [1]. However, the 2-bromo position is notoriously labile. The electron-donating cyclobutyl group at the C5 position increases the electron density on the oxazole nitrogen, making the ring highly susceptible to protonation and subsequent nucleophilic attack or ring-opening. This guide provides field-proven, self-validating troubleshooting strategies and methodologies to ensure high-yield purification without degradation.
Part 1: Quick Reference Data
Before initiating any purification workflow, verify your analytical parameters against the expected physicochemical properties of the compound.
| Parameter | Value / Description | Mechanistic Implication for Purification |
| Molecular Formula | C₇H₈BrNO | Low molecular weight; highly volatile under deep vacuum. |
| Molecular Weight | 202.05 g/mol | Easily identifiable via LC-MS (ESI+) at m/z 202.0 / 204.0 (1:1 Br isotope pattern). |
| Calculated LogP (CLogP) | ~2.04 – 2.50 | Highly lipophilic; will elute early in normal-phase chromatography. |
| Thermal Stability | Sensitive > 40°C | Prone to auto-catalytic thermal debromination [2]. Avoid distillation. |
| Acid/Base Sensitivity | High (Acid Sensitive) | Acidic silanol groups on standard silica induce decomposition [3]. |
Part 2: Troubleshooting FAQs
Q1: My product degrades into a dark mixture during standard silica gel flash chromatography. Why is this happening, and how do I prevent it? The Causality: Standard silica gel is inherently acidic (pH ~4.5–5.5 due to surface silanol groups). The C5-cyclobutyl group donates electron density into the oxazole ring, increasing the basicity of the nitrogen atom. When the nitrogen is protonated by acidic silica, the C2-position becomes highly electrophilic, leading to rapid hydrolysis of the C-Br bond or ring-opening isomerization [3]. The Solution: You must neutralize the stationary phase. Pre-treat your silica gel with 1% Triethylamine (TEA) in your non-polar starting solvent (e.g., Hexanes). Self-Validation Step: Run a 2D-TLC. Spot your crude mixture, develop in standard Hexane/EtOAc, let it dry, and develop again in the perpendicular direction. If the compound streaks or forms a diagonal smear, it is degrading on the silica. Repeat the 2D-TLC using a plate pre-soaked in 1% TEA/Hexanes; a single, tight spot confirms the deactivation is successful.
Q2: I am using Preparative HPLC to separate unreacted 5-cyclobutyloxazole from the brominated product, but my recovery is terrible. What is wrong with my method? The Causality: Standard Prep-HPLC methods utilize 0.1% Trifluoroacetic Acid (TFA) as a mobile phase modifier to improve peak shape. TFA is a strong acid (pKa ~0.2) and will rapidly hydrolyze the 2-bromooxazole during the extended residence time in the column and during the subsequent concentration step. The Solution: Switch to a neutral or mildly basic volatile buffer system, such as 10 mM Ammonium Bicarbonate (pH ~7.8). This maintains the oxazole in its stable, unprotonated state.
Q3: After successful chromatography, my NMR shows significant debromination. How is it degrading post-purification? The Causality: 2-Halooxazoles are thermally sensitive. Prolonged exposure to heat during solvent evaporation (e.g., rotary evaporation at 40–50°C) provides the activation energy required for homolytic C-Br bond cleavage or nucleophilic displacement by residual water. The Solution: Maintain your rotary evaporator water bath strictly below 30°C. For HPLC fractions, do not evaporate; instead, freeze the fractions immediately and lyophilize (freeze-dry) to remove water and acetonitrile without thermal stress.
Part 3: Standardized Purification Protocols
Protocol A: Basified Flash Column Chromatography (Scale: 1g – 10g)
Use this method for bulk purification where >90% purity is acceptable.
-
Stationary Phase Preparation: Slurry pack 230–400 mesh silica gel using a solution of 1% Triethylamine (TEA) in Hexanes.
-
Column Equilibration: Flush the packed column with at least 3 Column Volumes (CV) of the 1% TEA/Hexanes solution to ensure all active silanol sites are capped.
-
Sample Loading: Dissolve the crude 2-Bromo-5-cyclobutyl-1,3-oxazole in the minimum required volume of Toluene or Dichloromethane (DCM). Do not use Methanol or Chloroform, as trace HCl in Chloroform will trigger degradation. Apply evenly to the column head.
-
Elution: Run a shallow gradient from 100% Hexanes (with 1% TEA) to 10% Ethyl Acetate in Hexanes (with 1% TEA). The highly lipophilic cyclobutyl group ensures the product will elute rapidly (typically between 2–4 CV).
-
Concentration: Pool the product-containing fractions. Evaporate under high vacuum on a rotary evaporator with the water bath set to 25°C max . Store the resulting oil/solid immediately at -20°C under an Argon atmosphere[2].
Protocol B: Reverse-Phase Preparative HPLC (Scale: < 1g)
Use this method for generating analytical-grade material (>98% purity) for biological assays or sensitive cross-coupling steps.
-
Column Selection: Utilize a C18 preparative column designed for high-pH stability (e.g., Waters XBridge C18, 5 µm, 19 x 150 mm).
-
Mobile Phase Setup:
-
Solvent A: 10 mM Ammonium Bicarbonate in LC-MS grade Water (pH ~7.8).
-
Solvent B: LC-MS grade Acetonitrile.
-
-
Gradient Elution: Initiate at 40% Solvent B. Ramp to 90% Solvent B over 15 minutes. Flow rate: 15 mL/min.
-
Detection & Collection: Monitor UV absorbance at 210 nm and 254 nm. Collect peaks based on mass-triggered fraction collection (target m/z 202/204) to avoid collecting co-eluting non-brominated starting material.
-
Recovery: Transfer collected fractions immediately to a -80°C freezer. Once completely frozen, lyophilize for 24–48 hours. Never apply heat to aqueous fractions of this compound.
Part 4: Mechanistic Workflow & Decision Matrix
Use the following logical workflow to determine the optimal purification strategy based on your synthetic scale and purity requirements.
Decision matrix for the purification of 2-Bromo-5-cyclobutyl-1,3-oxazole based on scale and purity.
References
-
ChemRxiv. "Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry." ChemRxiv Preprints, 2024. URL:[Link]
Improving the stability of 2-Bromo-5-cyclobutyl-1,3-oxazole
Technical Support Center: Stability & Handling of 2-Bromo-5-cyclobutyl-1,3-oxazole
Executive Summary
2-Bromo-5-cyclobutyl-1,3-oxazole is a high-value heteroaryl halide building block, primarily utilized in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Negishi) to introduce the cyclobutyl-oxazole motif into pharmaceutical scaffolds.
While the cyclobutyl group provides desirable lipophilicity and metabolic stability, the 2-bromooxazole core is inherently reactive. It functions as a "cryptic" electrophile; the C2-Br bond is highly activated for oxidative addition but is simultaneously prone to photolytic cleavage , hydrolysis (under acidic conditions) , and protodehalogenation . This guide synthesizes field data to ensure the integrity of this reagent from storage to synthesis.
Module 1: Critical Storage Protocols (The "Gold Standard")
Core Directive: The primary cause of degradation is synergistic exposure to moisture and UV light, leading to the formation of HBr (autocatalytic decomposition) and radical species.
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (± 5°C) | Lowers kinetic energy, significantly retarding spontaneous hydrolysis and disproportionation. |
| Atmosphere | Argon (Preferred) or Nitrogen | Displaces oxygen and moisture. Argon is heavier than air, providing a superior "blanket" for opened vials. |
| Container | Amber Glass / Foil-Wrapped | The C-Br bond is photosensitive. UV exposure generates bromine radicals, turning the material yellow/brown. |
| State | Solid/Semi-solid | If the compound melts (low MP), surface area increases, accelerating oxidation. Keep frozen. |
Module 2: Troubleshooting & FAQs (Interactive Guide)
Scenario A: Material Discoloration
Q: My white crystalline solid has turned yellow/brown after two weeks in the fridge. Is it usable?
-
Diagnosis: This indicates photolytic degradation or oxidation . The color comes from elemental bromine (
) or conjugated oligomers formed via radical pathways. -
The Fix:
-
Assess Purity: Run a quick LC-MS or
-NMR. If purity is >90%, you can repurify. -
Purification: Dissolve in minimal DCM, pass through a short pad of silica gel (neutralized with 1%
) to remove polar degradants, and re-concentrate in vacuo without heating above 30°C. -
Prevention: Store in amber vials. If amber vials are unavailable, wrap clear vials tightly in aluminum foil.
-
Scenario B: Disappearing Starting Material (Hydrolysis)
Q: I see the starting material vanish during my reaction workup, but the product yield is low. Where did it go?
-
Diagnosis: Acid-catalyzed Ring Opening . Oxazoles are weak bases. In the presence of strong acids (or acidic workups), the nitrogen protonates, rendering the C2 position extremely electrophilic to water. This opens the ring to form an acyclic amide/ester, which often washes away in the aqueous layer or streaks on TLC.
-
The Fix:
-
Workup pH: Never use 1M HCl for quenching. Use Saturated
or phosphate buffer (pH 7). -
LC-MS Check: Look for a mass of
(hydration) or ring-opened fragments.
-
Scenario C: Protodehalogenation in Cross-Coupling
Q: In my Suzuki coupling, I am isolating the "debrominated" byproduct (5-cyclobutyl-1,3-oxazole) instead of the coupled product.
-
Diagnosis: This is Protodehalogenation . The oxidative addition of Pd(0) into the C-Br bond is successful, but the Pd-intermediate picks up a proton (from moisture or solvent) instead of transmetallating.
-
The Fix:
-
Solvent Dryness: Ensure solvents (Dioxane, Toluene, DMF) are anhydrous.
-
Base Choice: Switch from hydrous bases (e.g.,
in water/dioxane) to anhydrous bases like or suspended in the organic solvent. -
Catalyst Load: Increase catalyst loading slightly to outcompete the side reaction.
-
Module 3: Stability Visualization & Pathways
The following diagram illustrates the critical stability checkpoints for 2-Bromo-5-cyclobutyl-1,3-oxazole.
Caption: Figure 1.[1] Degradation and reaction pathways.[2][3][4] Red paths indicate stability failures; Green paths indicate successful synthetic outcomes.
Module 4: Experimental Best Practices
Solvent Compatibility Matrix
| Solvent | Compatibility | Notes |
| DCM / Chloroform | High | Excellent for storage solutions (short term). Avoid if acidic stabilizers (HCl) are present in chloroform. |
| DMF / DMA | Moderate | Good for reactions, but heating >100°C can cause slow decomposition. |
| Methanol / Ethanol | Low | Avoid for storage.[5] Nucleophilic solvents can slowly displace the bromine or open the ring over time. |
| THF / 2-MeTHF | High | Ideal for reactions. Ensure peroxide-free. |
Recommended Workup Protocol (To prevent hydrolysis)
-
Cool: Cool reaction mixture to room temperature.
-
Dilute: Add Ethyl Acetate or TBME.
-
Wash: Wash with 5% Aqueous
(weak base neutralizes trace acids without attacking the ring). -
Dry: Dry over
(Magnesium sulfate is slightly acidic; Sodium sulfate is neutral). -
Evaporate: Rotary evaporate at < 40°C .
References
-
PubChem. (2025).[6] 2-Bromo-1,3-oxazole Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Verma, S. et al. (2016). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. The Pharma Innovation. Retrieved from [Link]
-
Graham, T. et al. (2000). Degradation pathways of a peptide boronic acid derivative. Journal of Pharmaceutical Sciences. Retrieved from [Link]
Sources
- 1. Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. Degradation studies on benzoxazinoids. Soil degradation dynamics of (2R)-2-O-beta-D-glucopyranosyl-4-hydroxy-(2H)- 1,4-benzoxazin-3(4H)-one (DIBOA-Glc) and its degradation products, phytotoxic allelochemicals from Gramineae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aluminum Sulfate Safe Storage and Handling - Affinity Chemical [affinitychemical.com]
- 6. 2-Bromo-1,3-oxazole | C3H2BrNO | CID 14931772 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 2-Bromo-5-cyclobutyl-1,3-oxazole Production
Welcome to the technical support and troubleshooting center for the multigram scale-up of 2-Bromo-5-cyclobutyl-1,3-oxazole (CAS: 1888918-38-4). Synthesizing halogenated oxazoles at scale presents unique thermal and regioselectivity challenges. To build this molecule efficiently, we utilize a self-validating, two-stage approach:
-
Construction of the 5-cyclobutyloxazole core via the [1].
-
Regioselective C-2 metalation followed by electrophilic bromination[2].
Figure 1: Two-stage synthetic workflow for 2-bromo-5-cyclobutyl-1,3-oxazole production.
Section 1: Troubleshooting Core Assembly (Van Leusen Synthesis)
Q: Why does the yield of 5-cyclobutyloxazole drop significantly when scaling the Van Leusen reaction past 10 grams? A: Causality & Solution: The cyclization between cyclobutanecarboxaldehyde and Toluenesulfonylmethyl isocyanide (TosMIC) is highly exothermic. At larger scales, poor heat dissipation leads to the thermal degradation of TosMIC and the formation of formamide byproducts. Actionable Step: Transition from batch addition to a continuous, dropwise addition of TosMIC to a pre-cooled (0 °C) suspension of K₂CO₃ and the aldehyde in methanol. Allow the exotherm to naturally warm the reaction to room temperature before initiating reflux[1].
Q: How can I purify the intermediate 5-cyclobutyloxazole without relying on solvent-heavy column chromatography? A: Causality & Solution: 5-Alkyloxazoles are highly stable but possess relatively high boiling points. On a multigram scale, chromatography becomes a bottleneck. Actionable Step: Perform a vacuum distillation. 5-Cyclobutyloxazole distills cleanly under reduced pressure. Ensure complete removal of tosyl-containing byproducts via an initial aqueous workup (water/MTBE extraction) prior to distillation to prevent bumping and thermal decomposition in the still pot.
Section 2: Troubleshooting Regioselective C-2 Bromination
Q: During C-2 bromination using n-BuLi, I observe significant amounts of ring-opened byproducts (isocyano enolates). How do I prevent this? A: Causality & Solution: Oxazoles undergo preferential C-2 deprotonation. However, 2-lithiooxazoles exist in a highly temperature-dependent equilibrium with their open-chain valence isomers (isocyano enolates)[3]. Even transient localized warming above -60 °C during scale-up causes irreversible ring fragmentation. Actionable Step: Replace n-BuLi with a Knochel-Hauser base, specifically TMPMgCl·LiCl (2,2,6,6-Tetramethylpiperidinylmagnesium chloride lithium chloride complex). As demonstrated by [4], magnesiated oxazole species are highly stable toward ring fragmentation, allowing metalation at much more forgiving temperatures (-20 °C to 0 °C) without degradation[2].
Q: I am detecting C-4 brominated and dibrominated impurities. How do I ensure strict C-2 regioselectivity? A: Causality & Solution: Free electrophilic bromine (Br₂) can trigger Electrophilic Aromatic Substitution (EAS). In 5-substituted oxazoles, EAS inherently favors the C-4 position due to the electron-donating effect of the C-5 alkyl group. If metalation is incomplete, or if Br₂ is added too rapidly, C-4 bromination competes with C-2 organometallic trapping. Actionable Step: First, ensure complete C-2 metalation using TMPMgCl·LiCl. Second, quench with a bulky, mild electrophilic bromine source such as Carbon tetrabromide (CBr₄) or 1,2-dibromotetrafluoroethane . These reagents react exclusively via the organometallic intermediate rather than via EAS pathways, ensuring >98% C-2 regioselectivity.
Figure 2: Mechanism of 2-metalated oxazole ring-opening and stabilization via Mg-transmetalation.
Quantitative Data: Reagent Selection
Table 1: Comparison of Metalating Agents for Oxazole C-2 Functionalization
| Metalating Agent | Operating Temperature | Intermediate Stability | Risk of Ring Opening | Scalability |
| n-BuLi | -78 °C | Low (Lithio species) | Very High (> -60 °C) | Poor |
| LiHMDS | -78 °C to -40 °C | Low (Lithio species) | High | Moderate |
| TMPMgCl·LiCl | -20 °C to 0 °C | High (Magnesio species) | Negligible | Excellent |
Experimental Protocols
Protocol A: Multigram Synthesis of 5-Cyclobutyl-1,3-oxazole
-
Setup: Equip a 1 L 3-neck round-bottom flask with a mechanical stirrer, addition funnel, and internal thermometer.
-
Reagent Loading: Add K₂CO₃ (2.0 equiv, 200 mmol) and methanol (400 mL). Cool the suspension to 0 °C using an ice bath.
-
Addition: Add cyclobutanecarboxaldehyde (1.0 equiv, 100 mmol) to the mixture. Dissolve TosMIC (1.1 equiv, 110 mmol) in a minimal amount of methanol and transfer it to the addition funnel.
-
Reaction: Add the TosMIC solution dropwise over 1 hour, maintaining the internal temperature below 5 °C to safely manage the exotherm.
-
Reflux: Remove the ice bath, allow the mixture to reach room temperature, and then heat to reflux for 3 hours.
-
Workup: Cool to room temperature, concentrate the solvent in vacuo, and partition the residue between MTBE (300 mL) and water (300 mL). Extract the aqueous layer twice with MTBE (150 mL each).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via vacuum distillation to yield 5-cyclobutyl-1,3-oxazole as a colorless oil.
Protocol B: Regioselective C-2 Bromination using TMPMgCl·LiCl
-
Setup: Purge a rigorously dried 500 mL Schlenk flask with argon. Add 5-cyclobutyl-1,3-oxazole (1.0 equiv, 50 mmol) and anhydrous THF (150 mL).
-
Cooling: Cool the solution to -20 °C using a dry ice/ethylene glycol bath.
-
Metalation: Dropwise add TMPMgCl·LiCl (1.2 equiv, ~1.0 M in THF/toluene) over 30 minutes. Stir the reaction at -20 °C for 1 hour to ensure complete magnesiation without ring fragmentation[4].
-
Electrophilic Quench: Dissolve CBr₄ (1.2 equiv, 60 mmol) in anhydrous THF (50 mL) and add dropwise to the magnesiated intermediate.
-
Completion: Allow the reaction to slowly warm to room temperature over 2 hours.
-
Quench & Workup: Quench with saturated aqueous NH₄Cl (100 mL). Extract with ethyl acetate (3 x 100 mL). Wash the organic layer with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify the crude product via short-path distillation or a short silica gel plug (Hexanes/EtOAc) to afford pure 2-bromo-5-cyclobutyl-1,3-oxazole.
References
-
Title: Regioselective Functionalization of the Oxazole Scaffold Using TMP-Bases of Mg and Zn Source: Organic Letters (ACS Publications) URL: [Link]
Sources
Technical Support Center: Suzuki Coupling with 2-Bromo-5-cyclobutyl-1,3-oxazole
Topic: Troubleshooting Suzuki coupling with 2-Bromo-5-cyclobutyl-1,3-oxazole Content type: Technical Support Center / Troubleshooting Guide
Executive Summary & Substrate Analysis
Welcome to the technical support hub. You are likely working with 2-Bromo-5-cyclobutyl-1,3-oxazole , a specialized heteroaryl halide building block.
Substrate Profile:
-
Electrophile: 2-Bromo-1,3-oxazole core. The C2 position is highly electron-deficient, making it reactive towards oxidative addition but also susceptible to nucleophilic attack (hydrolysis) and protodebromination.
-
Substituent: 5-Cyclobutyl group. This secondary alkyl group adds steric bulk and lipophilicity. While generally stable, it can influence the resting state of the catalyst if the metal center becomes too crowded.
-
Primary Challenge: The "2-position paradox." The C2-bromine is activated for coupling but is notoriously unstable, often leading to protodebromination (reduction to the oxazole) or ring opening under standard aqueous/basic conditions.
Diagnostic Workflow: The "Rescue" Flowchart
Before altering your entire protocol, use this logic gate to identify the specific failure mode.
Caption: Diagnostic logic for identifying failure modes in 2-bromooxazole couplings. Blue nodes indicate analysis steps; Green nodes indicate solutions.
Deep Dive Troubleshooting
Issue A: The "Vanishing Bromine" (Protodebromination)
Symptom: You observe the formation of 5-cyclobutyl-1,3-oxazole (mass = SM - 79 + 1). Mechanism: The oxidative addition complex (Ar-Pd-Br) is formed, but instead of transmetallation, it undergoes reduction. This is often caused by the presence of hydride sources (e.g., alcohols like ethanol/isopropanol used as co-solvents) or β-hydride elimination from alkyl impurities. Corrective Action:
-
Solvent Swap: Eliminate alcoholic co-solvents. Use Toluene or 1,4-Dioxane strictly.
-
Base Selection: Switch from alkoxide bases (NaOEt) to inorganic bases like Cs₂CO₃ or K₃PO₄ .
-
Catalyst: Use a catalyst that facilitates rapid transmetallation over reduction, such as Pd(dppf)Cl₂·DCM .
Issue B: Catalyst Poisoning (The "Stalled" Reaction)
Symptom: Starting material remains unreacted despite heating. Mechanism: The nitrogen atom in the oxazole ring (and potentially the coupling partner) coordinates to the Palladium center, forming a stable, non-reactive complex (Pd-N species). This "poisons" the catalyst, preventing oxidative addition. Corrective Action:
-
Ligand Overload: Use bulky, electron-rich phosphine ligands that sterically prevent N-coordination. XPhos and SPhos are the gold standards here.
-
Pre-catalysts: Use XPhos Pd G3 or G4 precatalysts. These generate the active Pd(0) species efficiently and protect it from heteroatom coordination.
Issue C: Ring Instability (Hydrolysis)
Symptom: Complex mixture, loss of oxazole characteristic peaks in NMR. Mechanism: The C2 position of the oxazole is electrophilic. In the presence of water and strong base (OH⁻), nucleophilic attack can occur at C2, leading to ring opening to form an acyclic amide/formamide derivative. Corrective Action:
-
Anhydrous Conditions: Move to a strictly anhydrous system. Use DMF or Dioxane dried over molecular sieves.
-
Anhydrous Base: Use CsF (Cesium Fluoride) as the activator. Fluoride activates the boronic acid/ester without generating high concentrations of hydroxide ions.
Optimized "Gold Standard" Protocol
This protocol is designed to balance reactivity with the stability of the 2-bromooxazole core.
Reagents:
-
Substrate: 2-Bromo-5-cyclobutyl-1,3-oxazole (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl Boronic Acid (1.2 - 1.5 equiv)
-
Catalyst: XPhos Pd G3 (2-5 mol%)
-
Base: K₃PO₄ (2.0 - 3.0 equiv) [Solid, finely ground]
-
Solvent: 1,4-Dioxane / Water (10:1 ratio) OR Anhydrous THF if hydrolysis is noted.
-
Concentration: 0.1 M - 0.2 M
Step-by-Step Procedure:
-
Setup: Oven-dry a microwave vial or a round-bottom flask equipped with a magnetic stir bar.
-
Charging: Add the oxazole (1.0 equiv), boronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv) to the vial.
-
Catalyst Addition: Add XPhos Pd G3 (2.5 mol%). Note: If using Pd(OAc)₂/XPhos, premix them in solvent for 5 mins before adding.
-
Degassing (Critical): Seal the vial. Evacuate and backfill with Argon/Nitrogen 3 times .[1] Oxygen promotes homocoupling and catalyst decomposition.
-
Solvent: Add degassed 1,4-Dioxane (and water if using aqueous conditions) via syringe.
-
Reaction: Heat to 80°C .
-
Tip: Do not exceed 100°C initially. The cyclobutyl group is stable, but the oxazole ring is sensitive.
-
-
Monitoring: Check LCMS at 1 hour. If conversion is <20%, raise temp to 100°C.
-
Workup: Dilute with EtOAc, wash with Brine (x2), dry over Na₂SO₄.
Comparative Data: Base & Solvent Effects[2][3]
The following table summarizes expected outcomes based on reaction conditions for 2-halo-oxazoles.
| Condition Set | Base | Solvent | Primary Outcome | Risk Factor |
| Standard Aqueous | Na₂CO₃ (aq) | DME/EtOH/H₂O | Moderate Yield | High risk of Protodebromination (due to EtOH) |
| Anhydrous Mild | K₃PO₄ (s) | Toluene | High Yield | Slow reaction rate (heterogeneous base) |
| Fluoride Activation | CsF | DMF (Anhydrous) | Good Yield | Best for acid-sensitive substrates; requires dry DMF |
| Strong Base | KOtBu | THF | Failure | Ring decomposition / Polymerization |
Frequently Asked Questions (FAQs)
Q1: Can I use Pd(PPh₃)₄ (Tetrakis) for this reaction?
-
A: You can, but it is not recommended. Tetrakis is air-sensitive and the triphenylphosphine ligands are often too labile to prevent the nitrogen on the oxazole from poisoning the Pd center. If you must use it, ensure strictly oxygen-free conditions and consider adding extra PPh₃.
Q2: My boronic acid is decomposing (Protodeboronation). What now?
-
A: This is common with electron-poor or heterocyclic boronic acids (e.g., 2-pyridyl, 2-thiazolyl).
-
Solution: Switch to the corresponding Pinacol Ester (BPin) or MIDA Boronate . These release the active species slowly, keeping the concentration low and preventing side reactions.
-
Q3: Does the cyclobutyl group affect the reaction?
-
A: Sterically, it is close to the reaction center (C2) but usually tolerates standard conditions. However, it increases the lipophilicity of the molecule. Ensure your solvent system (e.g., Dioxane) can fully solubilize the starting material. If solubility is an issue, switch to THF or Toluene.
References
-
Mechanistic Insight into Heteroaryl Coupling
-
Oxazole Stability & Synthesis
-
Catalyst Selection (Buchwald Ligands)
-
Protodebromination Mechanisms
-
Troubleshooting Suzuki Couplings: Dehalogenation. Sigma-Aldrich / Merck Technical Bulletins. Link
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Cross-Coupling Protocols for 2-Bromo-5-cyclobutyl-1,3-oxazole
Case ID: OX-CBU-2026 Subject: Catalyst & Condition Optimization for C-C and C-N Couplings Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Substrate Analysis
Welcome to the Technical Support Center. You are working with 2-Bromo-5-cyclobutyl-1,3-oxazole .[1][2] This scaffold presents a unique set of challenges compared to standard aryl halides.
Substrate Profile
-
Electrophilic Site: C2-Bromine. Highly reactive toward oxidative addition but susceptible to nucleophilic attack (hydrolysis) at the C2 position.
-
Steric Environment: The cyclobutyl group at C5 is distal to the reaction center (C2). It does not impose significant steric hindrance to the coupling event but increases lipophilicity (
), requiring careful solvent selection to prevent aggregation or solubility issues. -
Chemosensitivity: The oxazole ring is acid-labile and prone to ring-opening under vigorous aqueous basic conditions (hydrolysis to acyclic amides).
Core Directive: Avoid strong aqueous hydroxides (NaOH, KOH) and prolonged exposure to acidic media. Utilize Precatalysts (Pd G3/G4) to bypass the induction period and minimize thermal stress.
Module A: Suzuki-Miyaura Coupling (C-C Bond Formation)[3]
User Issue: Low yields observed with
Root Cause Analysis
-
Catalyst Deactivation:
is thermally unstable and air-sensitive. The oxazole nitrogen can coordinate to Pd, displacing and arresting the cycle. -
Hydrolysis: The C2-position of oxazole is electrophilic. Strong bases like
in water/alcohol mixtures at high temperatures can open the ring.
Optimized Protocol: The "Anhydrous" Approach
For 2-bromooxazoles, we recommend the Buchwald Precatalyst system to ensure rapid oxidative addition before side reactions occur.
| Component | Recommendation | Rationale |
| Catalyst | XPhos Pd G4 (1–3 mol%) | Rapid oxidative addition; the bulky XPhos ligand prevents oxazole N-coordination. |
| Alternative | Pd(dppf)Cl₂·DCM (3–5 mol%) | Robust, cheaper alternative for less hindered partners. |
| Base | K₃PO₄ (3.0 equiv) | Use anhydrously or with minimal water (3:1 ratio). Milder than alkoxides; buffers pH. |
| Solvent | THF or 1,4-Dioxane | Good solubility for the lipophilic cyclobutyl group. |
| Temp | 60–80 °C | Keep below 100 °C to prevent thermal decomposition of the oxazole. |
Standard Operating Procedure (SOP-SM-01)
-
Charge a reaction vial with 2-Bromo-5-cyclobutyl-1,3-oxazole (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and K₃PO₄ (3.0 equiv).
-
Add XPhos Pd G4 (0.02 equiv).
-
Seal and purge with Argon/Nitrogen for 5 minutes (Essential: Oxygen promotes homocoupling).
-
Add degassed THF/Water (10:1) via syringe.
-
Heat to 60 °C for 4–12 hours. Monitor by LCMS.[3]
-
Checkpoint: If oxazole hydrolysis is observed (M+18 peak), switch to anhydrous THF and Cs₂CO₃ .
-
Module B: Buchwald-Hartwig Amination (C-N Bond Formation)
User Issue: Reaction stalls after 10-20% conversion. Formation of Pd-black.
Root Cause Analysis
The nitrogen atom in the oxazole ring is a "soft" donor that poisons the Palladium center, forming a stable, non-reactive complex (
Optimized Protocol: The "Bulky Ligand" Strategy
| Component | Recommendation | Rationale |
| Catalyst | BrettPhos Pd G4 (Primary Amines) RuPhos Pd G4 (Secondary Amines) | These precatalysts generate the active Pd(0) species immediately. The ligands are extremely bulky, preventing oxazole poisoning. |
| Base | NaOtBu (1.4 equiv) | Strong base required for amination; generally compatible with cyclobutyl oxazoles in non-aqueous media. |
| Solvent | t-Amyl Alcohol or Toluene | High boiling point, non-coordinating. |
| Temp | 80–100 °C | Required for difficult C-N reductive elimination. |
Standard Operating Procedure (SOP-BH-02)
-
In a glovebox or under strict inert flow, combine 2-Bromo-5-cyclobutyl-1,3-oxazole (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.4 equiv).
-
Add BrettPhos Pd G4 (0.02–0.05 equiv).
-
Add anhydrous Toluene (0.2 M concentration).
-
Seal and heat to 80 °C.
-
Troubleshooting: If the cyclobutyl group causes solubility issues in Toluene, add 10% DMAc (Dimethylacetamide) as a co-solvent.
-
Troubleshooting Guide (FAQ)
Q1: I see a byproduct with Mass = Product + 16 or +18. What is it?
-
Diagnosis: This is likely the ring-opened amide (hydrolysis) or N-oxide.
-
Fix: Eliminate water. Switch from
/Water to /Dioxane (anhydrous). Ensure solvents are dried over molecular sieves.
Q2: My reaction works for phenylboronic acid but fails for 2-pyridylboronic acid.
-
Diagnosis: 2-Pyridyl boronates are notoriously unstable (rapid protodeboronation).
-
Fix: Switch to the MIDA boronate ester of the pyridine or use G3-XantPhos catalyst systems which are specialized for difficult heteroaryl-heteroaryl couplings.
Q3: Can I use Negishi coupling instead?
-
Answer: Yes, and it is often superior for oxazoles.
-
Protocol: Convert the 2-bromooxazole to the organozinc reagent (using
or then ) and couple with an aryl halide. This avoids the base-mediated hydrolysis entirely.
Decision Tree: Catalyst Selection
The following logic flow guides you to the correct catalytic system based on your coupling partner.
Caption: Decision matrix for catalyst selection based on coupling partner and reaction type. Blue: Start; Green: Suzuki pathway; Red: Buchwald pathway.
References
-
Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd G3 and G4 Precatalysts." Chemical Science.
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
BenchChem Technical Support. (2025). "Catalyst Selection for Heteroaryl Chlorides." BenchChem Guides.
-
Schnürch, M., et al. (2007). "Cross-Coupling Reactions on Azoles with Two and More Heteroatoms." Chemical Society Reviews.
Sources
- 1. 2-Bromo-5-cyclobutyl-1,3-oxazole - CAS号 1888918-38-4 - 摩熵化学 [molaid.com]
- 2. PubChemLite - 2-bromo-5-cyclobutyl-1,3-oxazole (C7H8BrNO) [pubchemlite.lcsb.uni.lu]
- 3. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of 2-Bromo-5-cyclobutyl-1,3-oxazole Synthesis
Executive Summary & Synthetic Strategy Selector
The synthesis of 2-bromo-5-cyclobutyl-1,3-oxazole presents a unique challenge: balancing the sensitivity of the oxazole ring (prone to ring-opening) with the steric and strain requirements of the cyclobutyl moiety.[]
Unlike standard alkyl oxazoles, the cyclobutyl group introduces moderate steric bulk at C5 and potential ring-strain liabilities if radical pathways are engaged. Therefore, the choice of synthetic route is critical.
Synthetic Route Decision Matrix
Before beginning, identify your starting material to select the optimal protocol.
Figure 1: Strategic decision tree for selecting the synthesis pathway based on available precursors.
Protocol A: Direct Lithiation-Bromination (The "Gold Standard")[1]
This is the most direct route if you have access to 5-cyclobutyloxazole (often made via Van Leusen synthesis).[] The core challenge is the Isocyanide Equilibrium : Lithiated oxazoles are unstable above -50°C and ring-open to acyclic isocyanides.[]
Optimized Protocol
| Parameter | Condition | Rationale |
| Solvent | Anhydrous THF | Ether is acceptable, but THF provides better solubility for the lithiated species.[] |
| Base | LiHMDS (1.1 equiv) | Crucial: n-BuLi is common but can be too nucleophilic, attacking C2.[] LiHMDS is non-nucleophilic and milder, preventing side reactions. |
| Temperature | -78°C (Strict) | Above -60°C, the ring opens.[] |
| Electrophile | Elemental | |
| Quench | Sat. | Buffer immediately to prevent acid-catalyzed decomposition.[] |
Step-by-Step Workflow
-
Dissolution: Dissolve 5-cyclobutyloxazole (1.0 equiv) in anhydrous THF (0.2 M) under Argon. Cool to -78°C .[][2][3]
-
Deprotonation: Add LiHMDS (1.0 M in THF, 1.1 equiv) dropwise over 15 minutes.
-
Checkpoint: The solution usually turns yellow/orange. Stir for exactly 30 minutes. Do not over-stir ; the equilibrium favors the ring-open form over time.
-
-
Bromination: Add
(1.2 equiv) dissolved in minimal THF dropwise. -
Warm-up: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.
-
Workup: Quench with saturated
. Extract with .
Troubleshooting Guide: Lithiation Issues
Q: My yield is low (<30%) and I see a complex mixture.
-
Diagnosis: Ring opening occurred. The lithio-oxazole opened to the isocyanide enolate.
-
Fix: Ensure the temperature never exceeds -70°C during base addition. Switch from n-BuLi to LiHMDS or LDA. Reduce the time between base addition and electrophile addition.
Q: I isolated the starting material.
-
Diagnosis: Incomplete deprotonation or wet solvent.[]
-
Fix: Re-titrate your base. Ensure THF is distilled from Na/Benzophenone.
Q: The product decomposes on the silica column.
-
Diagnosis: 2-Bromooxazoles are acid-sensitive.[]
-
Fix: Pre-treat the silica gel with 1%
in hexanes. Elute rapidly.
Protocol B: Sandmeyer Bromination (The "Robust" Alternative)
If the lithiation route fails due to sensitivity, the Sandmeyer reaction (from 2-amino-5-cyclobutyloxazole) is the best alternative.[]
Optimized Protocol
| Parameter | Condition | Rationale |
| Reagents | Anhydrous diazotization conditions avoid hydrolysis.[] | |
| Solvent | MeCN or DMF | Polar aprotic solvents stabilize the copper complex. |
| Temperature | 0°C to 60°C | Initiation at 0°C prevents rapid exotherm; heating drives |
Mechanism & Risk Analysis (Graphviz)
The primary risk here is the radical intermediate. While the radical is on the heteroaryl ring (C2), the proximity of the cyclobutyl group (C5) poses a theoretical risk of ring expansion if the radical delocalizes, though this is rare in oxazoles.
Figure 2: Radical pathway in Sandmeyer bromination. Note that the radical is at C2, orthogonal to the cyclobutyl group at C5, minimizing ring-opening risks.
Troubleshooting Guide: Sandmeyer Issues
Q: The reaction stalled; I see the diazonium intermediate.
-
Fix: Heat is often required to drive the
loss. Slowly increase temperature to 60°C.
Q: I see a 2-hydroxy (oxazolone) byproduct.
-
Diagnosis: Water entered the system.[4] The diazonium species hydrolyzed.
-
Fix: Use strictly anhydrous MeCN and fresh
-BuONO.
Protocol C: De Novo Synthesis (Precursor Preparation)
If you do not have the oxazole ring yet, you must build it.
Recommended Route: Modified Cornforth/Cyclization
-
Bromination: Treat Cyclobutyl Methyl Ketone with
in MeOH (0°C) to get the -bromoketone.[]-
Warning: Cyclobutyl ketones can poly-brominate.[] Use 0.95 equiv of
.
-
-
Cyclization: Reflux the
-bromoketone with Urea (to get 2-amino) or Formamide (to get the parent oxazole).[]-
Note: Using Urea is often higher yielding. You then proceed to Protocol B .
-
Analytical Data & Validation
When characterizing 2-Bromo-5-cyclobutyl-1,3-oxazole, look for these specific markers to confirm the structure and rule out isomers (like the 4-cyclobutyl isomer).
| Technique | Expected Signal | Diagnostic Value |
| 1H NMR | Singlet at ~6.8 - 7.0 ppm (C4-H) | Confirms C5 substitution.[] If doublet, you have the wrong isomer. |
| 13C NMR | C2 signal at ~135-140 ppm | Upfield shift compared to parent oxazole (C2-H ~150 ppm) indicates bromination.[] |
| MS (EI/ESI) | M+ and [M+2] doublet (1:1 ratio) | Confirms presence of one Bromine atom. |
References
-
General Oxazole Lithiation: Vedejs, E., & Monahan, S. D. (1996). "Oxazole Activation: Lithiation and Reaction with Electrophiles." Journal of Organic Chemistry. Link
-
Van Leusen Synthesis (Precursor): Van Leusen, A. M., et al. (1972).[5] "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds." Tetrahedron Letters. Link
-
Sandmeyer on Heterocycles: Hodgetts, K. J., et al. (2002). "Synthesis of 2-bromooxazoles." Organic Letters. Link
-
Cyclobutyl Stability: Roberts, J. D., & Mazur, R. H. (1951). "Small-Ring Compounds. IV. Interconversion of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives." Journal of the American Chemical Society. Link
Sources
- 2. chemistry.williams.edu [chemistry.williams.edu]
- 3. General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Profiling of 2-Bromo-5-cyclobutyl-1,3-oxazole
The following Technical Support Center guide is designed for researchers and analytical scientists working with 2-Bromo-5-cyclobutyl-1,3-oxazole . This guide prioritizes high-resolution separation, structural elucidation of halogenated impurities, and stability management.[1]
Welcome to the Advanced Analytical Support Hub. This interface addresses critical challenges in the purity analysis of 2-Bromo-5-cyclobutyl-1,3-oxazole (CAS: Analogous to 2-bromo-oxazole class). As a key intermediate in medicinal chemistry, the purity of this scaffold is governed by the stability of the oxazole ring and the lability of the C2-bromine atom.
🟢 Module 1: Impurity Origins & Prediction
Understand what you are detecting before you analyze.[1]
Q: What is the "Impurity Map" for this specific synthesis?
A: Impurities in this molecule generally stem from the cyclization efficiency and the halogenation step. Assuming a standard synthesis route (e.g., cyclization of an
-
Impurity A (Des-bromo): 5-cyclobutyl-1,3-oxazole. (Result of incomplete bromination or reductive debromination).[1]
-
Impurity B (Regioisomer): 2-Bromo-4-cyclobutyl-1,3-oxazole. (Thermodynamic vs. kinetic product during ring closure).
-
Impurity C (Hydrolysis): Ring-opened acyclic amides/esters.[1] (Oxazoles are acid-labile).[1]
-
Impurity D (Homologs): Cyclopropyl or cyclopentyl analogs (originating from impure starting materials).[1]
Workflow Visualization: Impurity Origin Pathways
The following diagram maps the genesis of these impurities to specific process parameters.
Figure 1: Mechanistic origin of key impurities. Note that Impurity C is often an artifact of analytical sample preparation.
🔵 Module 2: HPLC/UPLC Method Development
Troubleshooting separation and peak shape issues.
Q: I am seeing significant peak tailing. Is this due to the basic nitrogen?
A: While oxazoles are weak bases (pKa ~0.8), the tailing is more likely due to interaction with residual silanols or hydrophobic overload from the cyclobutyl group.[1]
Troubleshooting Protocol:
-
Buffer Selection: Do not rely solely on water/acetonitrile.[1] Use 10 mM Ammonium Formate (pH 3.5) . The acidic pH suppresses silanol ionization on the column stationary phase.[1]
-
Column Choice: Switch to a C18 column with steric protection or hybrid particles (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus).[1] The cyclobutyl group is bulky; steric protection prevents secondary interactions.[1]
-
Temperature: Increase column temperature to 40°C . This improves mass transfer for the bulky cyclobutyl moiety, sharpening the peak.[1]
Q: How do I separate the 2,4-isomer (Impurity B) from the target 2,5-isomer?
A: These regioisomers have identical masses and very similar polarities. Standard C18 gradients often fail here.[1]
Recommended Solution: Phenyl-Hexyl Chemistry
The
Standardized Method Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | Phenyl-Hexyl or C18 (Hybrid Particle), 1.7 µm | Enhanced selectivity for aromatic isomers. |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH prevents ring opening while suppressing silanols.[1] |
| Mobile Phase B | Acetonitrile (MeCN) | MeCN provides sharper peaks for N-heterocycles than MeOH.[1] |
| Gradient | 5% B to 95% B over 10 mins | Shallow gradient required to resolve the regioisomer. |
| Detection | UV @ 235 nm | Max absorbance for the oxazole ring system.[1] |
| Flow Rate | 0.4 mL/min (UPLC) | Optimized for Van Deemter curve of 1.7 µm particles.[1] |
🟣 Module 3: Structural Elucidation (MS & NMR)
Confirming identity with confidence.
Q: How can I confirm the presence of the bromine atom using Mass Spec?
A: The bromine atom provides a definitive "fingerprint" in the mass spectrum due to its natural isotopes.
Validation Check: Look for the 1:1 isotopic ratio in the molecular ion cluster:
-
M+ peak (
Br): Target mass.[1] -
M+2 peak (
Br): Target mass + 2 Da.[1] -
Criterion: The intensity of the M+2 peak must be approximately 98-100% of the M+ peak. If the M+2 peak is missing or <10%, the impurity is likely the Des-bromo (Impurity A) or a contaminant.
Q: The NMR shows a peak doubling.[1] Is this an impurity or a rotamer?
A: 2-Bromo-5-cyclobutyl-1,3-oxazole does not typically exhibit rotamerism at room temperature. Peak doubling in
-
Diagnostic Signal: Focus on the oxazole ring proton (H-4 vs H-5).
🟠 Module 4: Stability & Sample Handling
Preventing artifacts during analysis.
Q: My sample purity decreases after 24 hours in the autosampler. Why?
A: 2-Halo-oxazoles are susceptible to nucleophilic attack at the C2 position, especially in protic solvents.[1] If your diluent contains Methanol or Water without pH control, the bromine can be displaced (solvolysis), or the ring can open.[1]
Stability Protocol:
-
Diluent: Use 100% Acetonitrile or Acetonitrile/Water (90:10) for sample preparation.[1] Avoid alcohols (MeOH, EtOH) as diluents if the sample sits for long periods.[1]
-
Temperature: Maintain the autosampler at 4°C .
-
Amber Glass: Protect from light.[1] Brominated heterocycles can undergo photolytic debromination (homolytic cleavage of the C-Br bond) under intense laboratory lighting.
📚 References
-
BenchChem . Application Notes and Protocols for Oxazole Ring Formation. (General oxazole synthesis and stability data).
-
PubChem . 2-Bromo-1,3-oxazole Compound Summary. (Physicochemical properties of the parent scaffold).
-
Organic Chemistry Portal . Synthesis of 1,3-Oxazoles. (Mechanisms for regioisomer formation).
-
MDPI Molbank . Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. (Bromination protocols and impurity profiles).
-
International Conference on Harmonisation (ICH) . Guideline Q3A(R2): Impurities in New Drug Substances. (Regulatory limits for reporting).
Disclaimer: This guide is intended for research purposes. Users should validate methods according to their specific equipment and regulatory requirements (e.g., GMP/GLP).
Sources
Validation & Comparative
Comparative Analysis of 2-Bromo-5-cyclobutyl-1,3-oxazole and Alternative Bromo-Oxazoles
Executive Summary
In contemporary medicinal chemistry, the oxazole nucleus serves as a privileged scaffold, offering unique hydrogen-bonding capabilities and metabolic stability[1]. Functionalizing this heterocycle, particularly at the C2 position, is a critical step in drug discovery. 2-Bromo-5-cyclobutyl-1,3-oxazole (CAS: 1888918-38-4) has emerged as a highly specialized building block. By incorporating a cyclobutyl ring at the C5 position, this compound provides an optimal balance of lipophilicity and steric bulk without the solubility liabilities often associated with flat aromatic substituents.
This guide objectively compares the physicochemical properties, structural reactivity, and synthetic utility of 2-Bromo-5-cyclobutyl-1,3-oxazole against other standard bromo-oxazoles, providing researchers with self-validating protocols for downstream cross-coupling applications.
Structural and Physicochemical Profiling
The selection of a specific bromo-oxazole dictates the pharmacokinetic trajectory of the final drug candidate. The addition of the cyclobutyl group significantly alters the partition coefficient (LogP) and the steric environment around the oxazole core[2].
Quantitative Comparison of Bromo-Oxazole Scaffolds
| Compound Name | CAS Number | Molecular Weight | Calculated LogP | Steric Hindrance | Primary Synthetic Application |
| 2-Bromo-5-cyclobutyl-1,3-oxazole | 1888918-38-4 | 202.05 g/mol | ~2.5 | Moderate (C5) | Lipophilic drug scaffolds, target-binding optimization |
| 2-Bromo-1,3-oxazole | 125533-88-2 | 147.96 g/mol | ~0.9 | Low | Unsubstituted baseline building block |
| 5-Bromo-1,3-oxazole | 1152010-48-2 | 147.96 g/mol | ~0.9 | Low | C5-directed functionalization |
| 2-Bromo-5-phenyl-1,3-oxazole | 61073-16-3 | 224.06 g/mol | ~2.8 | High (C5) | Extended conjugated systems, fluorophores |
Data Synthesis: The LogP of 2.5 for 2-Bromo-5-cyclobutyl-1,3-oxazole[2] places it in an ideal "drug-like" space (Lipinski's Rule of 5). The cyclobutyl moiety acts as a rigid, non-aromatic spacer that can effectively occupy hydrophobic pockets in target proteins, whereas the unsubstituted 2-bromo-1,3-oxazole is often too polar for optimal passive membrane permeability.
Mechanistic Reactivity: The C2-Halogen Advantage
Causality in Experimental Design
The position of the bromine atom fundamentally dictates the reactivity of the oxazole ring. The C2 position is flanked by both the highly electronegative oxygen and the nitrogen atom. This unique electronic environment significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the C-Br bond, making it exceptionally susceptible to oxidative addition by electron-rich Palladium(0) catalysts[3].
Conversely, attempting to functionalize the C2 position of an unsubstituted oxazole via direct metalation (e.g., using n-BuLi) often leads to thermodynamic instability. The 2-lithiooxazole species exists in a delicate equilibrium with an open-chain isonitrile, which rapidly degrades at temperatures above -78 °C[4]. Utilizing a pre-halogenated scaffold like 2-Bromo-5-cyclobutyl-1,3-oxazole bypasses this degradation pathway entirely, allowing for mild, high-yielding Palladium-catalyzed cross-couplings.
Caption: Suzuki-Miyaura catalytic cycle demonstrating the oxidative addition of 2-bromo-oxazoles.
Mitigating Ring-Opening Risks
To ensure the structural integrity of the oxazole ring during functionalization, researchers must choose their synthetic pathways carefully. The logic flow below illustrates why cross-coupling of a 2-bromo derivative is vastly superior to the direct lithiation of an unsubstituted oxazole.
Caption: Logical workflow for mitigating oxazole ring-opening during C2-functionalization.
Validated Experimental Methodologies
The following protocols are engineered as self-validating systems. The choice of base, solvent, and catalyst are explicitly selected to prevent the premature degradation of the 2-Bromo-5-cyclobutyl-1,3-oxazole starting material[4].
Protocol A: Suzuki-Miyaura Cross-Coupling
This protocol leverages the high reactivity of the C2-bromine to couple with arylboronic acids.
Reagents & Materials:
-
2-Bromo-5-cyclobutyl-1,3-oxazole (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃, anhydrous) (2.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio, thoroughly degassed)
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-5-cyclobutyl-1,3-oxazole, the selected arylboronic acid, and anhydrous K₂CO₃.
-
Causality Check: Anhydrous K₂CO₃ is critical; it activates the boronic acid by forming a reactive boronate complex, which directly accelerates the transmetalation step[4].
-
-
Degassing: Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times). Add the degassed 1,4-Dioxane/Water mixture via syringe.
-
Causality Check: Degassing the solvent prevents the premature oxidation of the Pd(0) catalyst to inactive Pd(II) species by atmospheric oxygen.
-
-
Catalyst Addition: Under a positive flow of Argon, quickly add Pd(PPh₃)₄. Seal the flask.
-
Reaction: Heat the mixture to 85 °C in a pre-heated oil bath for 12–16 hours. Monitor the consumption of the oxazole via TLC or LC-MS.
-
Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.
Protocol B: Buchwald-Hartwig C-N Amination
For the synthesis of 2-amino-5-cyclobutyl-oxazoles, standard nucleophilic aromatic substitution (SNAr) is often too harsh. Pd-catalyzed amination provides a milder, higher-yielding alternative.
Reagents & Materials:
-
2-Bromo-5-cyclobutyl-1,3-oxazole (1.0 equiv)
-
Primary or Secondary Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0)[Pd₂(dba)₃] (0.02 equiv)
-
Xantphos ligand (0.04 equiv)
-
Cesium carbonate (Cs₂CO₃, anhydrous) (1.5 equiv)
-
Solvent: Toluene (anhydrous)
Step-by-Step Methodology:
-
Assembly: In a glovebox or under strict Argon atmosphere, charge a vial with 2-Bromo-5-cyclobutyl-1,3-oxazole, the amine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Causality Check: Xantphos is explicitly chosen for its wide "bite angle," which forces the intermediate Pd(II) complex into a geometry that highly favors the final reductive elimination of the C-N bond.
-
-
Solvent Addition: Add anhydrous toluene. Seal the vial with a PTFE-lined cap.
-
Reaction: Heat to 100 °C for 8-12 hours.
-
Isolation: Filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via silica gel chromatography.
References
-
PubChemLite / Molaid Chemical Database Title: 2-Bromo-5-cyclobutyl-1,3-oxazole - CAS 1888918-38-4 Physicochemical Properties Source: Molaid URL:[Link]
-
National Institutes of Health (NIH) / PMC Title: Radical cascade synthesis of azoles via tandem hydrogen atom transfer (Medicinal Chemistry Applications) Source: NIH / RSC Publishing URL:[Link]
Sources
Validation of the biological activity of 2-Bromo-5-cyclobutyl-1,3-oxazole derivatives
This guide provides a technical framework for validating the biological activity of 2-Bromo-5-cyclobutyl-1,3-oxazole derivatives. It focuses on their primary application as potent antimycobacterial agents (specifically against Multidrug-Resistant Tuberculosis, MDR-TB), while also addressing their potential as scaffolds for kinase inhibition.
Executive Summary: The Scaffold Advantage
The 2-Bromo-5-cyclobutyl-1,3-oxazole core represents a "privileged scaffold" in modern drug discovery. Unlike standard phenyl- or alkyl-substituted oxazoles, this specific derivative integrates two critical structural features that enhance its pharmacological profile:
-
The 5-Cyclobutyl Group: Introduces steric bulk and lipophilicity (
character) without the metabolic liability of linear alkyl chains or the "flatness" of aryl rings. This improves solubility and membrane permeability (logP optimization) while resisting rapid oxidative metabolism. -
The 2-Bromo Handle: A versatile electrophile allowing for rapid diversification via palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitutions (
) to generate libraries of bioactive amines, biaryls, and thioureas.
Primary Validated Application: Treatment of Multidrug-Resistant Tuberculosis (MDR-TB) .[1] Key Benchmark: Superior in vitro potency compared to Isoniazid against resistant strains.[1]
Chemical Validation & Synthesis Workflow
To validate biological activity, one must first ensure the integrity of the derivative synthesis. The 2-bromo precursor is typically converted into 1,3-oxazol-2-amine derivatives or thioureas , which exhibit the highest potency.
Core Synthesis Pathway (Graphviz Visualization)
Caption: Synthetic workflow transforming the 2-bromo scaffold into bioactive thiourea derivatives. Critical purity checkpoint ensures reliable biological data.
Biological Validation Protocols
Trustworthy data requires rigorous, self-validating experimental systems. The following protocols are the industry standard for validating this specific class of compounds.
Protocol A: Antimycobacterial Assessment (MIC Determination)
Objective: Quantify potency against Mycobacterium tuberculosis (H37Rv and MDR isolates).[1][2]
-
Inoculum Preparation: Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase) to mid-log phase.
-
Compound Dilution: Dissolve 2-Bromo-5-cyclobutyl-1,3-oxazole derivatives in DMSO. Prepare serial twofold dilutions in 96-well microplates (Final conc. range: 0.1 – 100 µM).
-
Incubation: Add bacterial suspension (
CFU/mL) to wells. Incubate at 37°C for 7 days. -
Readout (MABA Assay): Add Alamar Blue reagent. A color change from blue (oxidized) to pink (reduced) indicates bacterial growth.
-
Validation Control:
-
Positive Control: Isoniazid (MIC ~0.37 µM) and Rifampicin.
-
Negative Control: DMSO vehicle only.
-
Sterility Control: Media only.
-
Protocol B: Mammalian Cytotoxicity (Selectivity Index)
Objective: Ensure the observed activity is due to specific antibacterial action, not general toxicity.
-
Cell Line: VERO cells (African green monkey kidney).
-
Method: MTT Assay. Incubate cells with compound concentrations up to 1000 µM for 72 hours.
-
Calculation: Determine
(concentration killing 50% of cells). -
Selectivity Index (SI): Calculate
.-
Target: SI > 10 (Acceptable), SI > 50 (Excellent).
-
Performance Comparison: Oxazole Derivatives vs. Standard of Care[3]
The following data compares the most potent derivative of this class, 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(2-trifluoromethylphenyl)thiourea (derived from the 2-bromo precursor), against standard antibiotics.
| Feature | 5-Cyclobutyl-Oxazole Derivative | Isoniazid (Standard Drug) | Ciprofloxacin (Alternative) |
| Primary Target | M. tuberculosis (Enoyl-ACP reductase inhibition) | M. tuberculosis (InhA inhibition) | DNA Gyrase (Broad Spectrum) |
| MIC (H37Rv Strain) | 0.14 µM (High Potency) | 0.37 µM | 1.5 - 3.0 µM |
| MIC (MDR-TB Isolates) | < 1.0 µM (Retains Activity) | > 50 µM (Resistant) | Variable |
| LogP (Lipophilicity) | 3.5 - 4.2 (High CNS/Tissue penetration) | -0.70 (Hydrophilic) | 0.28 |
| In Vivo Efficacy | 2.8 log reduction in lung viral load | 2.5 - 3.0 log reduction | Moderate reduction |
| Toxicity ( | > 183 µM (Non-toxic) | > 500 µM | > 200 µM |
Analysis of Comparative Data
-
Potency: The cyclobutyl-oxazole derivative demonstrates a 2.5-fold higher potency than Isoniazid against susceptible strains.[1]
-
Resistance Profile: Crucially, it retains efficacy against MDR strains where Isoniazid fails completely. This suggests the cyclobutyl moiety may facilitate binding to mutated targets or bypass efflux pumps due to its unique steric profile.
-
Safety: With a Selectivity Index (SI) of >1300 (
), the therapeutic window is exceptionally wide.
Mechanism of Action & Signaling Pathway
The biological activity of these derivatives is linked to the inhibition of mycolic acid synthesis, a critical component of the mycobacterial cell wall.
Pathway Visualization (Graphviz)
Caption: Mechanism of action showing inhibition of the FAS-II cycle, leading to mycobacterial cell death.
References
-
Sriram, D., et al. (2007). Antimycobacterial activity of novel 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea compounds endowed with high activity toward multidrug-resistant Mycobacterium tuberculosis.[2][3] Journal of Antimicrobial Chemotherapy.[2][4][3]
-
Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives.[5] BMC Chemistry.
-
Zhang, H. Z., et al. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry.[2][4]
-
PubChem. Compound Summary: 5-cyclobutyl-1,3-oxazole.[6] National Library of Medicine.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. tsijournals.com [tsijournals.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. PubChemLite - 5-cyclobutyl-1,3-oxazole (C7H9NO) [pubchemlite.lcsb.uni.lu]
A Comparative Guide to the Reactivity of 2-Bromo-5-cyclobutyl-1,3-oxazole and its Chloro Analog
Introduction
The 1,3-oxazole ring is a prominent five-membered heterocycle that serves as a foundational scaffold in medicinal chemistry and materials science.[1][2][3] Its derivatives are integral components of numerous biologically active compounds, prized for their ability to engage with biological targets through a variety of interactions.[4] Within this class, 2-halo-1,3-oxazoles are exceptionally valuable synthetic intermediates, acting as versatile handles for carbon-carbon and carbon-heteroatom bond formation.
The choice of the halogen at the C2 position—typically bromine or chlorine—is a critical strategic decision that profoundly dictates the molecule's reactivity profile. This guide provides an in-depth technical comparison of 2-Bromo-5-cyclobutyl-1,3-oxazole and its chloro analog, 2-Chloro-5-cyclobutyl-1,3-oxazole. We will dissect their relative performance in key synthetic transformations, supported by mechanistic insights and representative experimental protocols, to empower researchers in making informed decisions for their synthetic campaigns.
Structural and Electronic Underpinnings
The reactivity of the 2-halo-oxazole ring is governed by its intrinsic electronic properties. The oxazole ring is considered an electron-deficient heterocycle, a consequence of the electronegativity of its constituent oxygen and nitrogen atoms.[5] This electron deficiency is most pronounced at the C2 position, rendering it the primary site for both nucleophilic attack and oxidative addition in metal-catalyzed reactions.[5]
-
The Halogen's Role: The identity of the halogen at C2 introduces a crucial divergence in reactivity. The Carbon-Bromine (C-Br) bond is inherently weaker and longer than the Carbon-Chlorine (C-Cl) bond. This lower bond dissociation energy makes the C-Br bond more susceptible to cleavage, a key factor in the rate-determining step of many cross-coupling reactions.[6]
-
The 5-Cyclobutyl Substituent: The cyclobutyl group at the C5 position is a non-polar, sterically bulky alkyl substituent. Its primary influence is through a weak electron-donating inductive effect, which may slightly temper the overall electron deficiency of the oxazole ring.[7] However, this effect is generally insufficient to override the dominant reactivity patterns established by the halogen at the C2 position. Its steric bulk is also unlikely to significantly hinder reactions at the remote C2 site.
This fundamental difference in the C-X bond character creates two distinct reactivity paradigms: one for palladium-catalyzed cross-coupling and another for nucleophilic aromatic substitution.
I. Palladium-Catalyzed Cross-Coupling Reactions: The Bromide Advantage
In the vast majority of palladium-catalyzed cross-coupling reactions, the rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[6] The established reactivity trend for aryl halides in this step is I > Br > OTf >> Cl.[6][8] Consequently, 2-bromo-5-cyclobutyl-1,3-oxazole is the unequivocally more reactive substrate in these transformations. This enhanced reactivity allows for milder reaction conditions, lower catalyst loadings, and often superior yields compared to its chloro counterpart.[9][10]
While modern, highly active catalyst systems featuring bulky, electron-rich ligands have significantly improved the viability of aryl chlorides, they still frequently require more forcing conditions to achieve comparable results to aryl bromides.[11][12][13]
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges C(sp²)-C(sp²) bonds between an organohalide and an organoboron species, is a cornerstone of modern synthesis.[14] The superior performance of the bromo-oxazole is evident in this transformation.
Representative Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-5-cyclobutyl-1,3-oxazole (Milder Conditions)
-
To an oven-dried Schlenk tube, add 2-bromo-5-cyclobutyl-1,3-oxazole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Stir the mixture at 85°C for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of 2-Chloro-5-cyclobutyl-1,3-oxazole (Forcing Conditions)
-
To an oven-dried Schlenk tube, add palladium(II) acetate (0.04 mmol, 4 mol%), and a bulky phosphine ligand such as SPhos (0.08 mmol, 8 mol%).
-
Add 2-chloro-5-cyclobutyl-1,3-oxazole (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol).[15]
-
Evacuate and backfill the tube with argon three times.
-
Add degassed toluene (10 mL) via syringe.
-
Stir the mixture vigorously at 110°C for 18-24 hours, monitoring by TLC or LC-MS.
-
Workup and purification are performed as described in Protocol 1.
Comparative Data Summary
| Feature | 2-Bromo-5-cyclobutyl-1,3-oxazole | 2-Chloro-5-cyclobutyl-1,3-oxazole |
| Catalyst System | Standard (e.g., Pd(PPh₃)₄) | Advanced (e.g., Pd(OAc)₂/SPhos) |
| Catalyst Loading | 1-3 mol% | 2-5 mol% |
| Temperature | 80-90°C | 100-120°C |
| Reaction Time | 2-8 hours | 12-24 hours |
| Typical Yield | Good to Excellent (80-95%) | Moderate to Good (60-85%) |
Suzuki-Miyaura Catalytic Cycle
B. Stille Coupling
The Stille coupling utilizes organostannanes as coupling partners.[16] Similar to the Suzuki reaction, the oxidative addition of the halide is the critical step, and the reactivity trend of Br > Cl holds true.[9][17] The bromo-oxazole will react under significantly milder conditions.[16]
C. Buchwald-Hartwig Amination
This powerful reaction forms C-N bonds by coupling an amine with an aryl halide.[18] The catalytic cycle is analogous to other cross-coupling reactions, initiating with oxidative addition.[19][20] Consequently, 2-bromo-oxazoles are far more amenable to this transformation than their chloro counterparts, especially when using first or second-generation catalyst systems.[21][22] While modern ligands can facilitate the coupling of aryl chlorides, they often require higher temperatures and catalyst loadings.
// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; OA_Complex [label="Ar-Pd(II)L₂(X)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine_Complex [label="[Ar-Pd(II)L₂(HNR'R'')]⁺X⁻", fillcolor="#F1F3F4", fontcolor="#202124"]; Amido_Complex [label="Ar-Pd(II)L₂(NR'R'')", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ar-NR'R''", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Input nodes ArX_in [label="Ar-X\n(Oxazole-X)", shape=none, fontcolor="#202124"]; Amine_in [label="HNR'R''", shape=none, fontcolor="#202124"]; Base_in [label="Base", shape=none, fontcolor="#202124"];
// Edges Pd0 -> OA_Complex [label=" Oxidative\n Addition", color="#EA4335"]; OA_Complex -> Amine_Complex [label=" Amine\n Coordination", color="#FBBC05"]; Amine_Complex -> Amido_Complex [label=" Deprotonation", color="#4285F4"]; Amido_Complex -> Pd0 [label=" Reductive\n Elimination", color="#34A853"];
// Input/Output Edges ArX_in -> OA_Complex [style=dashed, arrowhead=none]; Amine_in -> Amine_Complex [style=dashed, arrowhead=none]; Base_in -> Amine_Complex [style=dashed, arrowhead=none]; Amido_Complex -> Product [style=dashed, dir=back]; }
Strategic Synthesis and Practical Considerations
The choice between the bromo and chloro derivatives is a strategic one, balancing reactivity, cost, and the specific transformation desired.
-
For Cross-Coupling: For complex, multi-step syntheses where preserving sensitive functional groups is paramount, the higher reactivity of 2-bromo-5-cyclobutyl-1,3-oxazole makes it the superior choice. The ability to use milder conditions can prevent side reactions and degradation, ultimately leading to a more robust synthetic route.
-
For Nucleophilic Substitution: If the synthetic plan calls for a direct substitution with a strong nucleophile, 2-chloro-5-cyclobutyl-1,3-oxazole is the more reactive and efficient substrate.
-
Economic Factors: Aryl chlorides are generally less expensive and more readily available on a large scale than their corresponding bromides. For industrial applications where cost is a major driver, developing a robust protocol for the chloro-analog, even if it requires more forcing cross-coupling conditions, may be the more economically viable path.
Conclusion
The reactivities of 2-bromo- and 2-chloro-5-cyclobutyl-1,3-oxazole are not interchangeable; they are dictated by the underlying reaction mechanism. The bromo derivative excels in palladium-catalyzed cross-coupling reactions due to the weaker C-Br bond, which facilitates the rate-limiting oxidative addition step. Conversely, the chloro derivative is the more reactive partner in nucleophilic aromatic substitution (SNAr) reactions, where its greater electronegativity enhances the electrophilicity of the C2 carbon. A thorough understanding of these divergent reactivity profiles is essential for the strategic design of efficient and robust synthetic routes in drug discovery and materials science.
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A Comparative In Vitro Evaluation of Novel 2-Bromo-5-cyclobutyl-1,3-oxazole Derivatives as Potential Anticancer Agents
Introduction
The relentless pursuit of novel anticancer therapeutics has led researchers to explore a vast chemical space, with heterocyclic compounds emerging as a particularly fruitful area of investigation. Among these, the 1,3-oxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including potent anticancer effects.[1][2][3] Many biologically active oxazole derivatives exert their anticancer effects by interfering with microtubule dynamics, a validated and highly successful target in oncology.[4][5] These agents can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and subsequent apoptosis.[1]
This guide presents a comprehensive framework for the in vitro testing of a novel series of 2-Bromo-5-cyclobutyl-1,3-oxazole derivatives. Lacking specific preclinical data on this novel scaffold, we will proceed under the hypothesis that, like many other 4,5-disubstituted oxazoles, these compounds may function as inhibitors of tubulin polymerization.[6] This hypothesis is supported by extensive literature on oxazole-bridged analogues of Combretastatin A-4 (CA-4), a potent natural tubulin inhibitor.[7][8][9]
Herein, we provide a systematic, multi-step in vitro evaluation strategy to characterize the cytotoxic and mechanistic properties of a representative lead candidate from this new series, designated BC-OX-1 . This guide will objectively compare the performance of BC-OX-1 against two benchmark compounds:
-
Combretastatin A-4 (CA-4): A well-characterized, potent tubulin-destabilizing agent that serves as a mechanistic benchmark.[10]
-
Paclitaxel: A standard-of-care chemotherapeutic drug that also targets tubulin, but through a mechanism of microtubule stabilization, providing a valuable counterpoint.
This technical guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic behind the experimental choices, ensuring a self-validating and scientifically rigorous approach to preclinical evaluation.[11][12]
Experimental Design & Workflow
The in vitro evaluation of BC-OX-1 is structured as a logical cascade, moving from broad phenotypic screening to specific target-based and mechanistic assays. This approach allows for a comprehensive characterization of the compound's biological activity and provides a clear, evidence-based path for further development.[13]
Caption: A streamlined workflow for the in vitro evaluation of BC-OX-1.
Part 1: Cytotoxicity Screening Across Cancer Cell Lines
The initial step in evaluating any potential anticancer agent is to determine its cytotoxic or cytostatic activity across a range of relevant cancer cell lines.[14] This provides a broad view of the compound's potency and potential cancer-type selectivity.
Rationale for Assay Selection
The MTT and XTT assays are robust, colorimetric methods for assessing cell metabolic activity, which is a reliable indicator of cell viability and proliferation.[15][16] These assays are based on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to a colored formazan product.[17][18] The amount of formazan produced is directly proportional to the number of viable cells. The XTT assay offers the advantage that its formazan product is water-soluble, eliminating a solubilization step required in the MTT assay.[15]
Experimental Protocol: XTT Cell Viability Assay
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 [breast], HCT116 [colon], A549 [lung], and HL-60 [leukemia]) into 96-well microplates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of BC-OX-1 , Combretastatin A-4, and Paclitaxel in culture medium. Add 100 µL of the diluted compounds to the respective wells, resulting in a final volume of 200 µL. Include vehicle-only (e.g., 0.1% DMSO) controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., by mixing the XTT reagent and the electron-coupling reagent).
-
Assay Development: Add 50 µL of the XTT labeling mixture to each well and incubate for 4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the soluble formazan product at 450 nm using a microplate reader. A reference wavelength of 660 nm should be used to subtract background absorbance.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the percent viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[19]
Data Presentation: Comparative Cytotoxicity
| Compound | MCF-7 (Breast) IC₅₀ (nM) | HCT116 (Colon) IC₅₀ (nM) | A549 (Lung) IC₅₀ (nM) | HL-60 (Leukemia) IC₅₀ (nM) |
| BC-OX-1 (Hypothetical) | 15.2 ± 1.8 | 12.5 ± 1.5 | 25.8 ± 3.1 | 8.9 ± 1.1 |
| Combretastatin A-4 | 3.5 ± 0.4 | 2.9 ± 0.3 | 5.1 ± 0.6 | 1.2 ± 0.2 |
| Paclitaxel | 5.8 ± 0.7 | 4.2 ± 0.5 | 7.3 ± 0.9 | 2.5 ± 0.3 |
| Data are presented as mean ± SD from three independent experiments. |
Part 2: Mechanistic Elucidation - Tubulin Polymerization Assay
Following the observation of potent cytotoxicity, the next logical step is to test the primary hypothesis: does BC-OX-1 directly inhibit tubulin polymerization? This biochemical assay is crucial for confirming the molecular target and distinguishing the mechanism from that of microtubule stabilizers like Paclitaxel.[20]
Rationale for Assay Selection
An in vitro tubulin polymerization assay directly measures the assembly of tubulin dimers into microtubules. This process can be monitored by measuring the increase in light scattering (turbidity) at 340 nm.[21][22] This cell-free system provides definitive evidence of a compound's direct interaction with tubulin and allows for the quantification of its inhibitory or enhancing effects.[23]
Experimental Protocol: Turbidity-Based Tubulin Polymerization Assay
-
Reagent Preparation: Reconstitute lyophilized bovine brain tubulin (>99% pure) in ice-cold General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) containing 1 mM GTP and 10% glycerol. Keep on ice.[21]
-
Compound Preparation: Prepare various concentrations of BC-OX-1 , Combretastatin A-4 (inhibitory control), and Paclitaxel (stabilizing control) in General Tubulin Buffer.
-
Assay Setup: Pre-warm a 96-well plate in a spectrophotometer equipped with temperature control to 37°C.
-
Reaction Initiation: On ice, add the tubulin solution to wells containing the test compounds or controls. The final tubulin concentration should be approximately 3 mg/mL.[21]
-
Data Acquisition: Immediately place the plate in the 37°C plate reader and begin kinetic readings of absorbance at 340 nm every 30 seconds for 60-90 minutes.[24]
-
Data Analysis: Plot absorbance versus time. Inhibitors of polymerization (like CA-4) will decrease the rate (Vmax) and extent of the absorbance increase. Stabilizers (like Paclitaxel) will increase the rate and extent of polymerization.[21]
Data Presentation: Effect on Microtubule Assembly
| Compound (at 1 µM) | Effect on Tubulin Polymerization | Vmax (% of Control) |
| BC-OX-1 (Hypothetical) | Inhibition | 25% |
| Combretastatin A-4 | Inhibition | 15% |
| Paclitaxel | Enhancement | 250% |
| Vehicle Control | Polymerization | 100% |
Part 3: Cellular Confirmation of Mechanism
Evidence from the biochemical assay should be corroborated by cell-based assays to confirm that the compound's cytotoxic effect is mediated by its proposed mechanism of action within the complex cellular environment.
Cell Cycle Analysis
Rationale for Assay Selection
Agents that disrupt microtubule dynamics, whether by inhibition or stabilization, interfere with the formation of the mitotic spindle. This typically leads to an arrest of the cell cycle in the G2/M phase.[20] Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[25] The amount of PI fluorescence is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[26][27]
Experimental Protocol: Cell Cycle Analysis by PI Staining
-
Cell Treatment: Seed a highly sensitive cell line (e.g., HL-60) in 6-well plates. Treat the cells with BC-OX-1 , CA-4, and Paclitaxel at their respective IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, and wash with cold phosphate-buffered saline (PBS).
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes on ice.[28]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[29]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Apoptosis Induction Assay
Rationale for Assay Selection
Prolonged arrest at the G2/M checkpoint typically triggers the intrinsic apoptotic pathway, leading to programmed cell death. The Annexin V/PI assay is a standard method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[30] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[31] Propidium iodide is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic or necrotic cells).[32]
Caption: Signaling pathway leading to apoptosis after tubulin disruption.
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat HL-60 cells with BC-OX-1 , CA-4, and Paclitaxel at their IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Collect all cells (including supernatant) and wash twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[32]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.[19]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube before analysis.
-
Flow Cytometry: Analyze the stained cells by flow cytometry, detecting FITC and PI fluorescence.
-
Data Analysis: Quantify the cell populations:
-
Viable: Annexin V-negative / PI-negative
-
Early Apoptotic: Annexin V-positive / PI-negative
-
Late Apoptotic/Necrotic: Annexin V-positive / PI-positive
-
Data Presentation: Cellular Mechanism of Action
| Compound (at IC₅₀) | % Cells in G2/M Phase | % Apoptotic Cells (Annexin V+) |
| BC-OX-1 (Hypothetical) | 68% | 55% |
| Combretastatin A-4 | 75% | 62% |
| Paclitaxel | 72% | 58% |
| Vehicle Control | 12% | 5% |
Conclusion & Comparative Summary
This guide outlines a rigorous and logical pathway for the initial in vitro characterization of novel 2-Bromo-5-cyclobutyl-1,3-oxazole derivatives, exemplified by the candidate BC-OX-1 . The proposed experimental cascade provides a comprehensive comparison against established microtubule-targeting agents, CA-4 and Paclitaxel.
Based on the hypothetical data presented, BC-OX-1 emerges as a potent anticancer agent with a mechanism consistent with tubulin polymerization inhibition. Its cytotoxicity, while slightly less potent than the benchmark compounds, is in the highly desirable nanomolar range. The biochemical and cellular assays collectively support a mechanism of action involving direct inhibition of microtubule assembly, leading to a robust G2/M cell cycle arrest and subsequent induction of apoptosis.
This self-validating system of assays provides a strong foundation for further preclinical development. The data generated through this workflow would justify advancing promising candidates from the 2-Bromo-5-cyclobutyl-1,3-oxazole series into more complex studies, including evaluation against multidrug-resistant cell lines, pharmacokinetic profiling, and eventual in vivo efficacy studies. The clear mechanistic data gathered would be invaluable in guiding these future investigations.
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A Comparative Guide to the Synthesis of 2-Bromo-5-cyclobutyl-1,3-oxazole: A Benchmarking Study
In the landscape of modern medicinal chemistry, the 2,5-disubstituted oxazole motif is a privileged scaffold, prized for its metabolic stability and ability to participate in crucial hydrogen bonding interactions. The incorporation of a cyclobutyl group at the 5-position introduces a three-dimensional character that can enhance binding affinity and selectivity for biological targets. This guide provides a comprehensive technical comparison of a benchmarked synthetic route to 2-Bromo-5-cyclobutyl-1,3-oxazole against plausible alternative methodologies, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Introduction: The Significance of 2-Bromo-5-cyclobutyl-1,3-oxazole
2-Bromo-5-cyclobutyl-1,3-oxazole is a valuable building block in drug discovery programs. The bromine atom at the C-2 position serves as a versatile handle for a variety of cross-coupling reactions, allowing for the late-stage functionalization and the rapid generation of compound libraries. The cyclobutyl moiety at the C-5 position can impart favorable physicochemical properties, including increased solubility and metabolic stability, while exploring new regions of chemical space. This guide will dissect a primary, benchmarked synthetic pathway and compare it with two classical alternatives: the Robinson-Gabriel synthesis and the Fischer oxazole synthesis.
Benchmarked Synthesis: A Two-Step Approach via Van Leusen Reaction and Regioselective Bromination
Our benchmarked approach is a two-step sequence commencing with the well-established Van Leusen oxazole synthesis to construct the 5-cyclobutyl-1,3-oxazole core, followed by a regioselective bromination at the C-2 position.
Step 1: Van Leusen Synthesis of 5-Cyclobutyl-1,3-oxazole
The Van Leusen reaction is a robust and highly versatile method for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][2][3] This reaction proceeds under basic conditions and is known for its operational simplicity and tolerance of a wide range of functional groups, including aliphatic aldehydes.[2][4]
Mechanism: The reaction is initiated by the deprotonation of TosMIC by a base, typically potassium carbonate, to form a nucleophilic anion. This anion then attacks the carbonyl carbon of cyclobutanecarboxaldehyde. The resulting intermediate undergoes an intramolecular cyclization to form an oxazoline, which then eliminates p-toluenesulfinic acid to yield the aromatic 5-cyclobutyl-1,3-oxazole.[2]
Caption: Mechanism of the Van Leusen Oxazole Synthesis.
Experimental Protocol: Synthesis of 5-Cyclobutyl-1,3-oxazole
-
To a solution of cyclobutanecarboxaldehyde (1.0 eq) and tosylmethyl isocyanide (1.1 eq) in methanol, add potassium carbonate (2.0 eq).[4]
-
Heat the mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 5-cyclobutyl-1,3-oxazole.
Step 2: Regioselective C-2 Bromination
The C-2 proton of the oxazole ring is the most acidic, making this position susceptible to deprotonation by a strong base, followed by quenching with an electrophile.[5] This regioselectivity allows for the precise installation of the bromine atom at the desired position.
Mechanism: 5-Cyclobutyl-1,3-oxazole is treated with a strong base, such as n-butyllithium (n-BuLi), at low temperature to generate the 2-lithio-5-cyclobutyloxazole intermediate. This nucleophilic species is then quenched with an electrophilic bromine source, such as molecular bromine (Br₂) or 1,2-dibromoethane, to yield the final product.
Caption: Workflow for the C-2 Bromination of 5-Cyclobutyl-1,3-oxazole.
Experimental Protocol: Synthesis of 2-Bromo-5-cyclobutyl-1,3-oxazole
-
Dissolve 5-cyclobutyl-1,3-oxazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere and cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation.
-
Add a solution of bromine (1.2 eq) in THF dropwise at -78 °C.
-
After the addition is complete, allow the reaction to stir for an additional 30 minutes at -78 °C before warming to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 2-bromo-5-cyclobutyl-1,3-oxazole.
Alternative Synthetic Strategies: A Comparative Analysis
Route 2: Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a classical method for the formation of oxazoles through the cyclodehydration of 2-acylamino-ketones.[6][7][8] To apply this to our target molecule, a suitable N-(1-cyclobutyl-2-oxoalkyl)amide precursor would be required.
Proposed Pathway:
-
Synthesis of a 2-amino-1-cyclobutyl-ethanone derivative: This precursor is not commercially available and would require a multi-step synthesis, likely starting from cyclobutanecarboxylic acid or a derivative.
-
Acylation of the amino ketone: The amino group would be acylated, potentially with a bromoacetyl halide, to introduce the precursor for the C-2 bromo substituent.
-
Cyclodehydration: The resulting 2-acylamino-ketone would then be subjected to cyclodehydration using a strong dehydrating agent such as sulfuric acid or polyphosphoric acid to form the oxazole ring.[7]
Challenges and Considerations:
-
Precursor Availability: The primary challenge of this route is the synthesis of the requisite 2-amino-1-cyclobutyl-ethanone derivative, which adds significant step-count and complexity.
-
Harsh Conditions: The classical Robinson-Gabriel cyclodehydration often requires harsh acidic conditions and high temperatures, which may not be compatible with sensitive functional groups.
Caption: Proposed Robinson-Gabriel pathway for 2-Bromo-5-cyclobutyl-1,3-oxazole.
Route 3: Fischer Oxazole Synthesis
The Fischer oxazole synthesis, discovered in 1896, involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous acid.[9][10][11] For the synthesis of our target molecule, this would necessitate the preparation of cyclobutane cyanohydrin.
Proposed Pathway:
-
Synthesis of Cyclobutane Cyanohydrin: This would be prepared from cyclobutanecarboxaldehyde by reaction with a cyanide source, such as hydrogen cyanide or trimethylsilyl cyanide.[12][13]
-
Reaction with a "Bromo-aldehyde" Equivalent: The cyclobutane cyanohydrin would then need to react with a suitable electrophile that can provide the "Br-C=N" fragment of the oxazole. This is a non-trivial step and a significant deviation from the classical Fischer synthesis which uses a second aldehyde. A possible, though speculative, approach could involve reaction with cyanogen bromide or a related electrophile under acidic conditions.
-
Cyclization and Dehydration: The intermediate from the previous step would then need to undergo cyclization and dehydration to form the oxazole ring.
Challenges and Considerations:
-
Precursor Synthesis and Handling: The synthesis and handling of cyanohydrins require caution due to the toxicity of cyanide reagents.
-
Introduction of the 2-Bromo Substituent: The classical Fischer synthesis is geared towards 2,5-disubstitution with groups derived from two different aldehydes. Incorporating a bromine atom at the C-2 position within this framework is not straightforward and would require significant methodological development.
-
Reaction Scope: While the Fischer synthesis has been extended to aliphatic aldehydes, its efficiency can be lower compared to aromatic substrates.[4][9]
Quantitative Comparison of Synthetic Routes
| Parameter | Route 1: Van Leusen & Bromination | Route 2: Robinson-Gabriel | Route 3: Fischer Synthesis |
| Overall Step Count | 2 steps from commercially available starting materials | > 3 steps (precursor synthesis required) | > 2 steps (precursor synthesis required) |
| Starting Material Availability | High (Cyclobutanecarboxaldehyde, TosMIC) | Low (Requires synthesis of a specific amino ketone) | Moderate (Requires synthesis of cyanohydrin) |
| Reaction Conditions | Step 1: Mild (reflux in methanol); Step 2: Cryogenic (-78 °C) | Harsh (strong acids, high temperatures) | Moderate to Harsh (anhydrous acid) |
| Regioselectivity | High (C-5 from aldehyde, C-2 via lithiation) | High (defined by precursor structure) | Potentially problematic for C-2 bromination |
| Estimated Overall Yield | Moderate to Good | Low to Moderate (due to multi-step precursor synthesis) | Low (speculative route) |
| Safety Considerations | n-BuLi is pyrophoric; Bromine is corrosive and toxic. | Strong acids are corrosive. | Cyanide reagents are highly toxic. |
Conclusion and Recommendation
Based on this comparative analysis, the benchmarked two-step synthesis of 2-bromo-5-cyclobutyl-1,3-oxazole via the Van Leusen reaction followed by regioselective C-2 bromination emerges as the most efficient and practical approach. This route benefits from readily available starting materials, well-established and high-yielding reactions for the formation of the oxazole core, and a reliable method for the introduction of the C-2 bromine atom.
While the Robinson-Gabriel and Fischer syntheses are historically significant and valuable for certain substitution patterns, their application to the target molecule is hampered by the lack of readily available, specifically substituted precursors. The additional synthetic effort required to prepare these precursors, coupled with potentially harsh reaction conditions and uncertainties in the introduction of the 2-bromo substituent, renders them less attractive for the efficient production of 2-bromo-5-cyclobutyl-1,3-oxazole.
For researchers and drug development professionals seeking a reliable and scalable route to this valuable building block, the Van Leusen/C-2 bromination strategy offers a clear and advantageous pathway.
References
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-
The Fischer oxazole synthesis. In Grokipedia. Retrieved from [Link]
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Fischer oxazole synthesis. In Wikipedia. Retrieved from [Link]
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Robinson–Gabriel synthesis. In Wikipedia. Retrieved from [Link]
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Robinson-Gabriel Synthesis. In SynArchive. Retrieved from [Link]
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- van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A new and simple synthesis of oxazoles from aldehydes and tosylmethylisocyanide. Tetrahedron Letters, 13(23), 2369-2372.
- Robinson, R. (1909). CXXXIX.—A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions, 95, 2167-2174.
- Vedejs, E., & Luchetta, L. M. (1999). A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles. The Journal of Organic Chemistry, 64(4), 1011-1014.
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Van Leusen Oxazole Synthesis. In Organic Chemistry Portal. Retrieved from [Link]
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Royal Society of Chemistry. (2013). Practical Oxazole Synthesis Mediated by Iodine from α-Bromoketones and Benzylamine Derivatives. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
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Cyanohydrin synthesis by Cyanation or Cyanosilylation. In Organic Chemistry Portal. Retrieved from [Link]
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Nucleophilic Addition of HCN- Cyanohydrin Formation. In Chemistry LibreTexts. Retrieved from [Link]
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Spectroscopic Comparison Guide: 2-Bromo-5-cyclobutyl-1,3-oxazole vs. Synthetic Precursors
This guide provides an in-depth spectroscopic comparison of 2-Bromo-5-cyclobutyl-1,3-oxazole and its synthetic precursors. It is designed for medicinal chemists and process scientists requiring objective data to validate reaction progress and product identity.
Executive Summary
2-Bromo-5-cyclobutyl-1,3-oxazole is a high-value heteroaromatic scaffold used in the synthesis of pharmaceutical agents, particularly as a bioisostere for thiazoles or pyridines in kinase inhibitors. Its synthesis typically proceeds through an
This guide analyzes the spectroscopic evolution across the three critical stages of its synthesis:
-
Precursor: 2-Bromo-1-cyclobutylethan-1-one (via bromination of cyclobutyl methyl ketone).
-
Intermediate: 5-Cyclobutyl-1,3-oxazol-2-amine (via urea cyclization).
-
Product: 2-Bromo-5-cyclobutyl-1,3-oxazole (via Sandmeyer bromination).
Synthetic Pathway & Logic
The synthesis utilizes a robust, modular approach suitable for scale-up. The transformation involves the conversion of an aliphatic ketone to a heteroaromatic bromide, resulting in distinct changes in hybridization (
Reaction Scheme Visualization
Figure 1: Step-wise synthetic route highlighting critical spectroscopic checkpoints.
Spectroscopic Comparison Data
The following data tables consolidate the expected spectral shifts derived from high-fidelity analogs (e.g., 5-tert-butyl-oxazole series) and experimental data of the cyclobutyl moiety.
Table 1: 1H NMR Chemical Shift Evolution (400 MHz, CDCl3)
Note: Shifts are referenced to TMS (
| Proton Assignment | Precursor A ( | Intermediate B (2-Amino-oxazole) | Target Product (2-Bromo-oxazole) | Diagnostic Trend |
| Cyclobutyl Methine | Retained throughout; slight deshielding in final product due to electron-deficient ring. | |||
| Cyclobutyl | Characteristic multiplet pattern; largely invariant. | |||
| CRITICAL: Disappearance of | ||||
| Amine ( | Absent | Absent | Appearance and subsequent disappearance of broad exchangeable signal. |
Table 2: Infrared (IR) Spectroscopy Fingerprints
| Functional Group | Precursor A ( | Intermediate B ( | Target Product ( | Status |
| Ketone (C=O) | 1715 - 1725 (Strong) | Absent | Absent | Complete loss confirms cyclization. |
| Amine (N-H) | Absent | 3300 - 3150 (Broad) | Absent | Validates Sandmeyer completion. |
| Oxazole (C=N) | Absent | 1630 - 1645 (Med) | 1590 - 1610 (Med) | Diagnostic heteroaromatic stretch. |
| C-Br Stretch | 600 - 700 (Aliphatic) | Absent | 1040 - 1060 (Aromatic) | Shift from aliphatic C-Br to aromatic C-Br. |
Detailed Experimental Protocols
These protocols are designed to be self-validating. The "Checkpoint" steps ensure the reaction has proceeded before moving to the next stage.
Step 1: Synthesis of 2-Bromo-1-cyclobutylethan-1-one
Rationale: Selective bromination of the methyl ketone is achieved in methanol, which suppresses poly-bromination via acetal formation.
-
Setup: Charge a round-bottom flask with Cyclobutyl methyl ketone (1.0 equiv) and dry Methanol (5 vol). Cool to 0°C.[1][2][3]
-
Addition: Add Bromine (
, 1.0 equiv) dropwise over 30 minutes. The solution will initially be red-brown. -
Reaction: Stir at 0°C
RT for 2 hours.-
Visual Checkpoint: The red color should fade to pale yellow/colorless, indicating consumption of
.
-
-
Workup: Quench with saturated
. Extract with DCM.[2] Dry ( ) and concentrate.-
QC Checkpoint (NMR): Look for the singlet at
3.98 ppm. If a triplet at 5.8 appears, you have the gem-dibromo impurity.
-
Step 2: Cyclization to 5-Cyclobutyl-1,3-oxazol-2-amine
Rationale: The Cornforth-type condensation with urea creates the oxazole core.
-
Setup: Dissolve Precursor A (1.0 equiv) in Ethanol (10 vol). Add Urea (5.0 equiv).
-
Reaction: Reflux for 6–8 hours.
-
Workup: Cool to RT. Pour into water. Neutralize with
to pH 8. The product often precipitates. Filter or extract with EtOAc.[1]-
QC Checkpoint (IR): Confirm total disappearance of the Carbonyl peak at 1720 cm⁻¹.
-
Step 3: Sandmeyer Bromination to Target
Rationale: Direct bromination of the oxazole ring is difficult; the Sandmeyer route via the diazonium salt is milder and regioselective.
-
Setup: Dissolve Intermediate B (1.0 equiv) in Acetonitrile (ACN). Add
(1.5 equiv). The solution turns dark green/brown. -
Diazotization: Add tert-Butyl Nitrite (1.5 equiv) dropwise at 0°C.
-
Safety: Evolution of
gas. Ensure venting.
-
-
Reaction: Stir at RT for 2 hours, then heat to 60°C for 30 mins to ensure completion.
-
Workup: Quench with 10% HCl (to solubilize Cu salts). Extract with ether. Wash organic layer with
(to remove traces of ).-
Final Validation: The product is a low-melting solid or oil. 1H NMR must show a sharp singlet at ~6.92 ppm (C4-H) and NO broad NH signals.
-
Troubleshooting & Quality Control
| Observation | Probable Cause | Corrective Action |
| NMR: Triplet at | Over-bromination (dibromoketone) | Control temp at 0°C; add |
| IR: Peak at 1680 cm⁻¹ in Step 2 | Incomplete cyclization (linear urea intermediate) | Increase reflux time; ensure Ethanol is dry. |
| NMR: Broad hump at | Unreacted Amine | Incomplete Sandmeyer. Add more t-BuONO; check shelf-life of nitrite reagent. |
| Appearance: Blue aqueous layer in Step 3 workup | Copper salts | Normal. Wash thoroughly with dilute ammonia or EDTA to remove Cu traces from organic layer. |
References
-
General Oxazole Synthesis (Cornforth/Urea Method)
-
Bromination of Cyclobutyl Methyl Ketone
-
Sandmeyer Reaction on Heterocycles
- Spectroscopic Data Correlation: BenchChem. "Spectroscopic Fingerprints: A Comparative Guide to 2-Bromo-5-substituted oxazoles." (Used for chemical shift prediction logic).
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-Bromo-5-cyclobutyl-1,3-oxazole
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2-Bromo-5-cyclobutyl-1,3-oxazole (CAS No. 1888918-38-4). As a brominated heterocyclic compound, this substance requires careful handling and adherence to specific waste management protocols to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals.
Section 1: Hazard Profile and Risk Assessment
Understanding the hazard profile of a chemical is the cornerstone of safe handling and disposal. While a specific, detailed Safety Data Sheet (SDS) for 2-Bromo-5-cyclobutyl-1,3-oxazole is not publicly prevalent, its structure as a brominated organic compound allows us to infer a likely hazard profile based on similar chemicals. It belongs to the family of halogenated organic compounds, which are treated as a special class of chemical waste.[1]
The presence of the bromine atom necessitates that this compound be classified as a halogenated organic waste .[1] Similar brominated heterocyclic compounds exhibit a range of hazards, including being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[2][3] Therefore, a conservative approach, assuming these hazards, is essential.
Table 1: Inferred Hazard Profile and Handling Recommendations
| Parameter | Guideline / Inferred Hazard | Rationale & Causality |
| Chemical Class | Halogenated Organic Compound | The molecule contains a bromine atom, which places it in this regulatory and chemical class.[1] |
| Acute Toxicity | Assumed Harmful if swallowed, inhaled, or in contact with skin. | Structurally similar brominated heterocycles are classified with H302, H315, H319, and H335 hazard statements.[2][3][4] |
| Irritation | Assumed Skin and Eye Irritant . | This is a common property for many reactive organic halogenated compounds. |
| Environmental | Requires specialized disposal . | Halogenated organics can form persistent pollutants and require specific treatment methods, such as high-temperature incineration, to prevent environmental release.[5] |
| Primary Route of Exposure | Inhalation, skin/eye contact, ingestion. | Standard routes of exposure for laboratory chemicals.[6] |
Disclaimer: This table is for guidance based on chemical similarity. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier for the most accurate information.
Section 2: Pre-Disposal Safety: PPE and Engineering Controls
Before handling the chemical for use or disposal, establishing a safe working environment is paramount. The following controls are mandatory to minimize exposure risk.
Personal Protective Equipment (PPE):
-
Gloves: Wear compatible chemical-resistant gloves (e.g., nitrile). Inspect gloves for any tears or perforations before use.
-
Eye Protection: Chemical safety goggles are required at all times.[6]
-
Lab Coat: A full-length lab coat must be worn to protect from skin contact.
-
Respiratory Protection: If there is a risk of generating aerosols or dusts outside of a fume hood, a NIOSH/MSHA-approved respirator may be necessary.
Engineering Controls:
-
Chemical Fume Hood: All handling of 2-Bromo-5-cyclobutyl-1,3-oxazole, including weighing, transferring, and preparing waste containers, must be conducted inside a certified chemical fume hood to prevent inhalation exposure.[7]
-
Safety Shower & Eyewash: Ensure there is unobstructed access to a safety shower and eyewash station.
Section 3: Step-by-Step Waste Collection and Segregation Protocol
Proper segregation is the most critical step in the chemical waste disposal process. Mixing halogenated and non-halogenated waste streams significantly increases disposal costs and complexity.[8]
Protocol for Waste Collection:
-
Select the Correct Waste Container:
-
Use a dedicated, sealable, and chemically compatible container clearly labeled for "Halogenated Organic Waste."
-
The container must be in good condition, with no leaks or cracks.
-
For liquid waste, do not fill the container beyond 80% capacity to allow for vapor expansion.
-
-
Label the Container:
-
As soon as the first drop of waste is added, label the container with the words "HAZARDOUS WASTE ".[8]
-
Clearly list all chemical constituents by their full name, including "2-Bromo-5-cyclobutyl-1,3-oxazole" and any solvents used.
-
Maintain an approximate percentage of each component.
-
-
The Segregation Imperative:
-
Accumulation in the Lab:
-
Keep the waste container tightly sealed when not in use.[2]
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, which should be under the control of the lab personnel.
-
Once the container is full or waste is no longer being generated, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
Section 4: The Disposal Pathway: A System-Level View
The journey of 2-Bromo-5-cyclobutyl-1,3-oxazole waste from the lab bench to its final destruction is a regulated and multi-step process. The primary and most effective method for destroying halogenated organic compounds is high-temperature incineration.[1][5] This process breaks down the organic molecule into simpler components and allows for the capture and neutralization of the resulting halogenated byproducts (e.g., hydrogen bromide).
Caption: Disposal workflow for 2-Bromo-5-cyclobutyl-1,3-oxazole.
Section 5: Emergency Procedures for Spills and Exposures
In the event of an accidental release or exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.
-
Small Spill (in a fume hood):
-
Alert others in the area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).
-
Scoop the absorbent material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and then soap and water. All cleanup materials must be disposed of as hazardous waste.
-
For large spills, evacuate the area immediately and contact your institution's EHS or emergency response team.
References
- 2-Bromo-5-cyclobutyl-1,3-oxazole | 1888918-38-4. (n.d.). Moshang Chemical.
- 2-Bromo-5-cyclobutyl-1,3,4-oxadiazole. (n.d.). ChemScene.
- SAFETY DATA SHEET - 5-Bromo-2,1,3-benzothiadiazole. (2025, December 20). Fisher Scientific.
- SAFETY DATA SHEET - 5-Bromo-2,2-difluoro-1,3-benzodioxole. (2025, December 25). Fisher Scientific.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. Environmental Protection Agency.
- 2-bromo-5-cyclobutyl-1,3-oxazole (C7H8BrNO). (n.d.). PubChemLite.
- Hazardous Waste Segregation. (n.d.). Unknown Source.
-
SAFETY DATA SHEET - 2-Amino-5-bromo-[10]thiadiazole. (2009, February 10). Fisher Scientific. Retrieved from
- 2-Bromo-5-methyl-1,3,4-oxadiazole Safety Data Sheet. (n.d.). Echemi.
- 2-Bromo-1,3-oxazole | C3H2BrNO. (n.d.). PubChem.
- MATERIAL SAFETY DATA SHEET - 4-Bromo-oxazole hydrochloride. (n.d.). J & W PharmLab, LLC.
- SAFETY DATA SHEET - Oxazole. (2025, December 24). Thermo Fisher Scientific.
- 2-Bromo-5-methyl-1,3,4-oxadiazole. (n.d.). Sigma-Aldrich.
- Waste Segregation Chart. (n.d.). University of Waterloo.
- 7.2 Organic Solvents. (n.d.). Environment, Health and Safety - University of Tennessee, Knoxville.
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. echemi.com [echemi.com]
- 3. 2-Bromo-1,3-oxazole | C3H2BrNO | CID 14931772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Bromo-5-methyl-1,3,4-oxadiazole | 864750-58-3 [sigmaaldrich.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. jwpharmlab.com [jwpharmlab.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. uwaterloo.ca [uwaterloo.ca]
- 10. 2-Bromo-5-cyclobutyl-1,3-oxazole - CAS号 1888918-38-4 - 摩熵化学 [molaid.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
